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4-(tert-Butyl)-1H-pyrazole

Cat. No.: B170115
CAS No.: 105285-21-0
M. Wt: 124.18 g/mol
InChI Key: SFRZJVGGJFNWHZ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in scientific research, particularly in the development of novel bioactive molecules . Its core structure, a five-membered ring with two adjacent nitrogen atoms, is a key pharmacophore found in several FDA-approved drugs and experimental compounds targeting a wide range of biological activities . In medicinal chemistry, the pyrazole nucleus is a fundamental building block for designing potential anticancer and anti-inflammatory agents . Researchers utilize this and similar tert-butyl-containing pyrazole derivatives to create novel molecular entities for biological screening . For instance, structural analogs have been developed as potent inhibitors in human leukemia cell lines and as ligands for studying inflammatory pathways in macrophage cells . The tert-butyl group on the pyrazole ring is a common feature in drug discovery, often employed to modulate the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets . Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in agrochemistry, such as in the design of novel insect growth regulators that act as ecdysone agonists . Furthermore, the structural versatility of the pyrazole ring makes it a valuable precursor in organic synthesis, coordination chemistry for catalyst design, and the development of advanced materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B170115 4-(tert-Butyl)-1H-pyrazole CAS No. 105285-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRZJVGGJFNWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566250
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105285-21-0
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-1H-pyrazole from tert-Butyl Hydrazine

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anti-obesity properties.[1][2] The 1,3,5-trisubstituted pyrazole framework is particularly prominent in blockbuster drugs such as Celecoxib® and Rimonabant.[1][2] The introduction of a bulky tert-butyl group at the 4-position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making this compound a valuable building block for the synthesis of novel therapeutic agents.[3]

This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this compound, starting from readily available precursors: tert-butyl hydrazine and 1,1,3,3-tetramethoxypropane. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The chosen synthetic route is a variation of the classic Knorr pyrazole synthesis, a powerful and widely used method for constructing the pyrazole ring.[4][5][6][7] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent thereof.[8]

In this specific synthesis, we employ:

  • tert-Butylhydrazine hydrochloride: A stable and commercially available source of the substituted hydrazine.[9] The free hydrazine base is typically generated in situ just before the reaction.

  • 1,1,3,3-Tetramethoxypropane: This compound serves as a stable and easily handled precursor to the volatile and reactive 1,3-dicarbonyl compound, malonaldehyde.[10] The acetal is hydrolyzed under acidic conditions to generate malonaldehyde directly in the reaction mixture, which is then consumed by the hydrazine.

This approach is advantageous due to the high stability of the starting materials and the typically high yields achieved in forming the stable, aromatic pyrazole ring.[4]

Reaction Mechanism: From Precursors to Aromatic Heterocycle

The synthesis proceeds through a two-stage, one-pot process under acidic catalysis.

  • In Situ Formation of Malonaldehyde: The reaction is initiated by the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane. The four methoxy groups are cleaved to yield malonaldehyde and four molecules of methanol.

  • Condensation and Cyclization: The newly formed malonaldehyde then reacts with tert-butyl hydrazine. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the final, thermodynamically stable aromatic product, this compound.

The overall mechanism is depicted below:

reaction_mechanism Figure 1: Reaction Mechanism for this compound Synthesis cluster_hydrolysis Acetal Hydrolysis cluster_condensation Condensation & Cyclization cluster_aromatization Dehydration & Aromatization TMP 1,1,3,3-Tetramethoxypropane MDA Malonaldehyde TMP->MDA H⁺ / H₂O Hydrazone Hydrazone Intermediate MDA->Hydrazone TBH tert-Butyl Hydrazine TBH->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Final_Product This compound Cyclic_Intermediate->Final_Product -2 H₂O

Figure 1: Reaction Mechanism for this compound Synthesis

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
tert-Butylhydrazine hydrochloride124.6150.01.06.23 g
Sodium Hydroxide (NaOH)40.0050.01.025 mL of 2M aq.
1,1,3,3-Tetramethoxypropane164.2050.01.08.21 g (8.24 mL)
Ethanol (EtOH)---100 mL
Glacial Acetic Acid60.05catalytic-~1 mL
Diethyl Ether (Et₂O)---For extraction
Saturated Sodium Bicarbonate (NaHCO₃)---For washing
Brine---For washing
Anhydrous Magnesium Sulfate (MgSO₄)---For drying

Procedure:

  • Liberation of Free Hydrazine: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (6.23 g, 50.0 mmol).[9] Add 2 M aqueous sodium hydroxide (25 mL, 50.0 mmol) and stir at room temperature for 15-20 minutes until all the solid has dissolved.[9] This step neutralizes the hydrochloride salt to generate the free tert-butyl hydrazine base.

  • Reaction Setup: To the flask containing the aqueous hydrazine solution, add ethanol (100 mL). This creates a suitable solvent system for the reaction.

  • Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) to the reaction mixture, followed by the addition of glacial acetic acid (~1 mL) to act as the catalyst.[11]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of diethyl ether.

    • Shake the funnel vigorously and allow the layers to separate. The organic layer contains the product.

    • Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or by column chromatography on silica gel to yield pure this compound.

Overall Workflow

workflow Figure 2: Experimental Workflow A 1. Combine tert-Butylhydrazine HCl and NaOH in a flask. B 2. Add Ethanol, 1,1,3,3-Tetramethoxypropane, and Acetic Acid. A->B C 3. Heat to reflux for 2-4 hours. Monitor by TLC. B->C D 4. Cool and perform aqueous work-up with Diethyl Ether. C->D E 5. Wash organic layer with NaHCO₃ and Brine. D->E F 6. Dry with MgSO₄, filter, and concentrate. E->F G 7. Purify by vacuum distillation or column chromatography. F->G

Figure 2: Experimental Workflow for the Synthesis of this compound

Safety and Handling

  • tert-Butylhydrazine and its hydrochloride salt are toxic and should be handled with extreme care in a fume hood. Avoid inhalation, ingestion, and skin contact.

  • 1,1,3,3-Tetramethoxypropane is a flammable liquid. Keep away from ignition sources.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity during its use.

  • Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Knorr pyrazole synthesis provides a direct and efficient pathway for the preparation of this compound from tert-butyl hydrazine and 1,1,3,3-tetramethoxypropane. The use of a stable malonaldehyde precursor and a straightforward, one-pot procedure makes this a reliable method for accessing this valuable heterocyclic building block. The protocol outlined in this guide, when executed with attention to detail and appropriate safety precautions, should provide researchers and drug development professionals with a dependable means of producing this compound for further investigation and application in medicinal chemistry.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
  • Google P
  • ResearchG
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]
  • Google Patents.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • PubChemLite. This compound (C7H12N2). [Link]
  • Google Patents.
  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
  • RSC Publishing. Synthesis of fully substituted pyrazoles from pyridinium 1,4-zwitterionic thiolates and hydrazonoyl chlorides via a [[3 + 3] -. [Link]
  • National Institutes of Health.
  • Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]23/4/M1520)

Sources

An In-depth Technical Guide to the Formation Mechanism of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic pathways and core mechanistic principles underlying the formation of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical knowledge with practical insights to illuminate the causality behind its synthesis.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a privileged scaffold in medicinal chemistry, present in a multitude of commercially successful drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. The introduction of a bulky tert-butyl group at the 4-position, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability and modulating binding interactions. Understanding the precise mechanism of its formation is therefore critical for the efficient design and synthesis of novel therapeutic agents.

The most prevalent and industrially scalable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This guide will focus on this classical yet robust methodology to explain the formation of the title compound.

The Core Synthetic Strategy: Knorr Pyrazole Synthesis

The formation of this compound is most reliably achieved by the cyclocondensation of a suitably substituted 1,3-dicarbonyl precursor with hydrazine. The key to obtaining the desired 4-substituted product lies in the choice of the starting diketone: 3-(tert-Butyl)-2,4-pentanedione .

The overall reaction is as follows:

While the overall transformation appears straightforward, the underlying mechanism involves a series of discrete, acid- or base-catalyzed steps. Kinetic studies have revealed that the reaction pathways can be unexpectedly complex, sometimes involving autocatalysis and unique intermediates.[4] The dehydration of the cyclic intermediate is often considered the rate-determining step under neutral pH conditions.[4]

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction between 3-(tert-butyl)-2,4-pentanedione and hydrazine proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.[5][6] The steric bulk of the tert-butyl group does not significantly hinder the reaction but ensures its retention at the central carbon of the diketone backbone, which ultimately becomes the 4-position of the pyrazole ring.

The mechanism can be dissected into the following key stages:

  • Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbonyl carbons of the 1,3-diketone. This is typically the faster of the two carbonyl groups to react. This step forms a hemiaminal intermediate which rapidly loses a molecule of water to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate, which remains nucleophilic, then attacks the second, remaining carbonyl carbon in an intramolecular fashion. This critical ring-closing step forms a five-membered heterocyclic intermediate, a hydroxylpyrazolidine (or pyrazoline) derivative.[4]

  • Dehydration and Aromatization: The cyclic hydroxyl intermediate is unstable and readily undergoes dehydration (elimination of a second water molecule) to form the thermodynamically stable, aromatic pyrazole ring. This final step is often the driving force for the entire reaction sequence and is typically irreversible.

Below is a visual representation of the reaction mechanism.

Knorr_Pyrazole_Synthesis Mechanism of this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 3-(tert-Butyl)-2,4-pentanedione hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine - H2O hydrazine Hydrazine (H2N-NH2) hydrazine->hydrazone cyclic_intermediate Cyclic Hemiaminal (Hydroxylpyrazolidine) hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole 4-(tert-Butyl)-3,5-dimethyl-1H-pyrazole cyclic_intermediate->pyrazole Dehydration (-H2O)

Caption: Knorr synthesis mechanism for 4-(tert-Butyl)-pyrazole.

Experimental Protocol: A Validated Approach

This section provides a representative, field-proven protocol for the synthesis of 4-(tert-Butyl)-3,5-dimethyl-1H-pyrazole. This protocol is based on established literature procedures for the Knorr synthesis.[7]

Materials:

  • 3-(tert-Butyl)-2,4-pentanedione (1 eq.)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (1.1 eq.)

  • Ethanol (or Glacial Acetic Acid as solvent/catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(tert-butyl)-2,4-pentanedione (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-(tert-Butyl)-3,5-dimethyl-1H-pyrazole.

Causality in Experimental Design: Why These Choices?

  • Choice of Hydrazine: Hydrazine hydrate is a convenient and common source of hydrazine. While anhydrous hydrazine can be used, the hydrate is often sufficient and safer to handle. Using a slight excess (1.1 eq) ensures the complete consumption of the limiting diketone precursor.

  • Solvent Selection: Ethanol is a common solvent as it effectively dissolves both reactants and is suitable for the required reflux temperature. In some cases, using glacial acetic acid as the solvent can accelerate the reaction, as it also serves as an acid catalyst for the condensation and dehydration steps.[1][7]

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the intramolecular cyclization and, crucially, the final dehydration/aromatization step, driving the reaction to completion.

Regioselectivity Considerations

In the synthesis of this compound, the starting material, 3-(tert-butyl)-2,4-pentanedione, is a symmetrical diketone with respect to its carbonyl groups. Therefore, the initial attack of hydrazine can occur at either carbonyl group without leading to different constitutional isomers.

However, when using an unsymmetrical 1,3-diketone, the formation of two different pyrazole regioisomers is possible.[4] The regiochemical outcome is influenced by factors such as the electronic and steric differences between the two carbonyl groups and the reaction conditions (e.g., pH, solvent).[8] The use of specialized solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in certain cases.[8]

Data Presentation: Comparative Reaction Conditions

The yield of pyrazoles via the Knorr synthesis is generally high. The table below summarizes typical outcomes based on catalyst choice.

Catalyst/Solvent SystemTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Reference
Ethanol (Solvent)~80 (Reflux)2 - 4> 85%[7]
Glacial Acetic Acid~100 (Reflux)1 - 2> 90%[7]
Microwave, Catalyst-free1200.25~92%[2]

Conclusion

The formation of this compound via the Knorr synthesis is a highly efficient and reliable method rooted in the fundamental principles of carbonyl chemistry and nucleophilic reactions. The mechanism proceeds through a logical sequence of hydrazone formation, intramolecular cyclization, and a final, irreversible aromatization step. By carefully selecting the symmetrical 3-(tert-butyl)-2,4-pentanedione precursor, issues of regioselectivity are avoided, leading to a single, well-defined product. This robust understanding of the reaction mechanism empowers chemists to optimize conditions and adapt the methodology for the synthesis of a diverse array of valuable pyrazole-based compounds for research and development.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
  • Cruañes, M. T., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(22), 8795–8799. [Link]
  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]
  • ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • MDPI. (2023).
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • NIH. (2019).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties.[1] The precise elucidation of their molecular structure is a prerequisite for any meaningful development, a task for which spectroscopic analysis is the cornerstone. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of 4-(tert-Butyl)-1H-pyrazole. Rather than merely presenting data, this document elucidates the causality behind experimental choices and data interpretation, grounding its protocols in established principles of structural chemistry. We will explore the anticipated profile of this molecule through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented by insights from UV-Visible (UV-Vis) Spectroscopy. This guide is structured to serve as both a practical laboratory manual and an educational resource for professionals engaged in the synthesis and application of novel heterocyclic compounds.

Molecular Structure and Spectroscopic Rationale

The structural analysis of this compound hinges on the unambiguous identification of its constituent parts: the pyrazole ring and the C4-position tert-butyl substituent. The inherent C₂ᵥ symmetry of the substituted ring, the distinct electronic environments of its protons and carbons, and the characteristic vibrational modes of its functional groups provide a rich set of spectroscopic handles. Our analytical workflow is designed to systematically probe these features to build a self-validating structural hypothesis.

Diagram 1: Molecular Structure and Atom Numbering A foundational diagram illustrating the IUPAC numbering scheme for this compound, which is essential for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a small molecule. For this compound, ¹H, ¹³C, and 2D NMR experiments work in concert to provide an unambiguous structural assignment.

¹H NMR Spectroscopy

Causality: The proton NMR spectrum reveals the number of unique proton environments and their electronic character. The tert-butyl group, acting as a weak electron-donating group, will subtly influence the chemical shifts of the pyrazole ring protons. Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent. The N-H proton signal is often broad and its visibility can be dependent on solvent, concentration, and temperature due to chemical exchange and quadrupolar coupling.[2]

Anticipated ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
C(CH ₃)₃ ~1.30 Singlet (s) 9H Characteristic singlet for nine equivalent methyl protons of a tert-butyl group.
C3-H / C5-H ~7.50 Singlet (s) 2H Equivalent aromatic protons on the pyrazole ring. Expected to be a sharp singlet.

| N1-H | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly variable and often broad due to proton exchange; may not be observed without specific parameter adjustments.[2] Its downfield shift is indicative of an acidic proton on an aromatic heterocycle. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the probe is properly tuned and the sample is shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Spectral Width: 15 ppm (e.g., -1 to 14 ppm)

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Causality: The ¹³C NMR spectrum identifies all unique carbon environments. The symmetry of the molecule results in the equivalence of C3 and C5. The chemical shifts are highly indicative of the carbon type (sp³, sp², quaternary).

Anticipated ¹³C NMR Data (100 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Rationale & Notes
C (CH₃)₃ ~31.0 Quaternary carbon of the tert-butyl group.
C(C H₃)₃ ~30.0 Methyl carbons of the tert-butyl group.
C 4 ~125.0 The substituted carbon on the pyrazole ring, shifted downfield by the tert-butyl group.

| C 3 / C 5 | ~135.0 | Equivalent methine carbons of the pyrazole ring. Their chemical shift is characteristic of sp² carbons in a heteroaromatic system.[4] |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Experiment: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 220 ppm (e.g., -10 to 210 ppm).

    • Pulse Angle: 30-45°.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.[3]

  • Data Processing: Process similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

2D NMR for Unambiguous Assignment

To definitively link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable.

Diagram 2: Predicted HSQC Correlations This diagram illustrates the direct one-bond correlations expected between protons and carbons.

HSQC Correlations H_tBu ¹H: ~1.30 ppm (t-Bu) C_tBu_Me ¹³C: ~30.0 ppm (t-Bu CH₃) H_tBu->C_tBu_Me ¹J(C,H) H_ring ¹H: ~7.50 ppm (C3/5-H) C_ring ¹³C: ~135.0 ppm (C3/C5) H_ring->C_ring ¹J(C,H) Fragmentation M [M]⁺˙ m/z = 124 M_minus_CH3 [M - CH₃]⁺ m/z = 109 M->M_minus_CH3 - •CH₃ M_minus_Isobutylene [M - C₄H₈]⁺˙ m/z = 68 M->M_minus_Isobutylene - C₄H₈ M_minus_HCN [M - HCN]⁺˙ m/z = 97 M->M_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.

    • Mass Spectrometer (MS): Use an electron ionization (EI) source set to the standard 70 eV.

  • Acquisition: Inject 1 µL of the sample. The MS will scan a mass range (e.g., m/z 40-400) continuously as compounds elute from the GC column.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Identify the molecular ion peak and analyze the major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyrazole itself exhibits a π → π* transition around 210 nm. [3]The tert-butyl group is an auxochrome and is expected to cause a slight bathochromic (red) shift in the absorption maximum. This technique is less structurally definitive than NMR or MS but is crucial for quantitative analysis and for understanding the compound's photochemical properties.

Anticipated UV-Vis Data (in Ethanol)

Parameter Predicted Value
λₘₐₓ 210 - 220 nm

| Molar Absorptivity (ε) | ~3,000 - 5,000 L mol⁻¹ cm⁻¹ |

Experimental Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in spectroscopic grade ethanol. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes.

  • Acquisition: Record a baseline spectrum with cuvettes filled with ethanol. Then, record the sample spectrum from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. The predicted data presented in this guide forms a cohesive and self-validating profile: ¹H and ¹³C NMR establish the carbon-hydrogen framework and symmetry; 2D NMR confirms the connectivity; IR spectroscopy verifies the presence of key functional groups (N-H, C-H, C=N); and mass spectrometry confirms the molecular weight and predictable fragmentation. Any deviation from this anticipated profile would be a strong indicator of an incorrect structure or the presence of impurities, demonstrating the robust, self-correcting nature of this comprehensive analytical workflow.

References

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Technical Support Center.
  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.
  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • MDPI. (2024). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
  • NIH PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • ResearchGate. (n.d.). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-....

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 4-(tert-Butyl)-1H-pyrazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification and structural elucidation. This document delineates the principal fragmentation pathways, rationalizes the formation of key fragment ions, and provides a detailed experimental protocol for acquiring high-quality mass spectra using gas chromatography-mass spectrometry (GC-MS). The content herein is grounded in established principles of mass spectrometry and supported by authoritative references, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a tert-butyl group at the 4-position imparts specific steric and electronic properties, influencing the molecule's bioactivity and metabolic stability. Electron ionization-mass spectrometry is a cornerstone analytical technique for the structural characterization of such novel compounds.[1][2] This guide will dissect the fragmentation cascade of this compound, providing a predictive framework for its identification in complex matrices.

The Gaseous Phase Odyssey: Ionization and the Molecular Ion

Upon introduction into the ion source of a mass spectrometer, this compound (C₇H₁₂N₂, MW: 124.18 g/mol ) undergoes electron ionization.[3] A high-energy electron beam (typically 70 eV) dislodges an electron from the molecule, generating a positively charged radical cation, the molecular ion ([M]•+), at a mass-to-charge ratio (m/z) of 124.

The initial ionization event is depicted below:

C₇H₁₂N₂ + e⁻ → [C₇H₁₂N₂]•+ + 2e⁻

The integrity of the molecular ion peak is a critical first piece of information, confirming the molecular weight of the analyte.

Deconstructing the Ion: Principal Fragmentation Pathways

The excess energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of fragmentation reactions. The fragmentation of this compound is dominated by the influence of the bulky tert-butyl substituent and the inherent chemistry of the pyrazole ring.

The Dominance of the tert-Butyl Group: α-Cleavage

The most prominent initial fragmentation event is the α-cleavage of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a highly stable tertiary carbocation. This fragmentation pathway is characteristic of molecules containing a tert-butyl moiety and is driven by the exceptional stability of the resulting cation.[4]

  • [M - 15]⁺: The loss of a methyl radical (15 Da) from the molecular ion yields a fragment at m/z 109 . This is often the base peak in the spectrum due to the stability of the resulting ion.

A secondary, yet significant, fragmentation pathway involving the tert-butyl group is the loss of the entire group as a radical.

  • [M - 57]⁺: The cleavage of the C-C bond between the pyrazole ring and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment at m/z 67 .

The following diagram illustrates these initial, crucial fragmentation steps.

fragmentation_pathway M [C₇H₁₂N₂]•+ m/z 124 (Molecular Ion) M_minus_15 [C₆H₉N₂]⁺ m/z 109 (Base Peak) M->M_minus_15 - •CH₃ M_minus_57 [C₃H₃N₂]⁺ m/z 67 M->M_minus_57 - •C(CH₃)₃ comprehensive_fragmentation cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₁₂N₂]•+ m/z 124 M_minus_15 [C₆H₉N₂]⁺ m/z 109 M->M_minus_15 - •CH₃ M_minus_57 [C₃H₃N₂]⁺ m/z 67 M->M_minus_57 - •C(CH₃)₃ m82 [C₅H₈]•+ m/z 82 M_minus_15->m82 - HCN m40 [C₂H₂]•+ m/z 40 M_minus_57->m40 - HCN m39 [C₃H₃]⁺ m/z 39 M_minus_57->m39 - N₂

Caption: Comprehensive EI-MS fragmentation of this compound.

Data Summary: A Fingerprint of Fragmentation

The expected major fragment ions for this compound in EI-MS are summarized in the table below. The relative abundance can vary based on instrumental conditions but the m/z values provide a consistent identifier.

m/zProposed Ion Structure/FormulaFragmentation PathwayProbable Relative Abundance
124[C₇H₁₂N₂]•+Molecular IonModerate
109[C₆H₉N₂]⁺[M - CH₃]⁺High (Often Base Peak)
82[C₅H₈]•+[M - CH₃ - HCN]⁺Moderate
67[C₃H₃N₂]⁺[M - C(CH₃)₃]⁺Moderate to Low
57[C(CH₃)₃]⁺tert-Butyl cationHigh
40[C₂H₂]•+[M - C(CH₃)₃ - HCN]⁺Low
39[C₃H₃]⁺[M - C(CH₃)₃ - N₂]⁺Low

Experimental Protocol: Acquiring the Mass Spectrum

A robust and reproducible experimental method is paramount for accurate analysis. The following GC-MS protocol is recommended for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or methanol.

  • Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL) to avoid column overloading and detector saturation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. [5]* Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 20:1 split ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

The workflow for this experimental protocol is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Dichloromethane filter Filter (0.22 µm) dissolve->filter inject Inject 1 µL filter->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-300) ionize->detect spectrum Acquire Mass Spectrum detect->spectrum identify Identify Fragments spectrum->identify elucidate Elucidate Structure identify->elucidate

Caption: Recommended GC-MS workflow for this compound.

Conclusion: A Predictive and Practical Framework

The electron ionization mass spectrometry of this compound is characterized by a predictable and informative fragmentation pattern. The dominant fragmentation pathways are initiated by the facile loss of a methyl radical or the entire tert-butyl group, a testament to the stability of the resulting carbocations. Subsequent fragmentation of the pyrazole ring through the loss of HCN and N₂ provides further structural confirmation. The experimental protocol detailed in this guide offers a robust method for obtaining high-quality mass spectra, enabling confident identification and structural elucidation. This in-depth understanding is invaluable for researchers in drug discovery and development, facilitating the characterization of novel pyrazole-based compounds.

References

  • Journal of Mass Spectrometry. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • American Chemical Society. (n.d.). Relative stabilities of trimethylsilyl and tert-butyl cations determined by ion cyclotron resonance mass spectrometry.
  • ResearchGate. (2020). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • Fiveable. (n.d.). Tert-Butyl Cation Definition.
  • ResearchGate. (2020). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions.
  • PubChem. (n.d.). This compound.
  • Unknown. (n.d.). Interpretation of mass spectra.
  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • NIST. (n.d.). 1H-Pyrazole.
  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • University of Pretoria. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PubChem. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds.
  • NIST. (n.d.). 1H-Pyrazole.
  • NIST. (n.d.). 1H-Pyrazole.
  • NIST. (n.d.). 1H-Pyrazole, 4-nitro-.

Sources

An In-depth Technical Guide to the Solubility of 4-(tert-Butyl)-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic organic compound of significant interest in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Solubility fundamentally influences a compound's bioavailability, manufacturability, and formulation possibilities. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for several key processes, including:

  • Synthetic Work-up and Purification: Efficient isolation and purification of the target compound through techniques like crystallization and chromatography are critically dependent on its differential solubility in various solvent systems.[1]

  • Reaction Kinetics: The rate and outcome of chemical reactions are often dictated by the ability of the solvent to dissolve the reactants.[2]

  • Formulation Development: Creating stable and effective dosage forms necessitates a thorough understanding of the active pharmaceutical ingredient's (API) solubility.

  • High-Throughput Screening (HTS): The preparation of stock solutions for HTS assays requires solvents that can dissolve the compound at appropriate concentrations.

This guide will delve into the specific solubility profile of this compound, providing both theoretical predictions and a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[3][4]
Molecular Weight 124.18 g/mol [3][4]
Boiling Point (Predicted) 219.1 ± 9.0 °C[3]
Density (Predicted) 0.972 ± 0.06 g/cm³[3]
Hydrogen Bond Acceptors 1[4][5]
Hydrogen Bond Donors 1[4][5]
Topological Polar Surface Area (TPSA) 28.68 Ų[4]
logP (Predicted) 1.7072[4]

The structure of this compound features a polar pyrazole ring and a non-polar tert-butyl group. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, suggesting solubility in polar solvents.[1][6] Conversely, the bulky, non-polar tert-butyl group will enhance its solubility in non-polar organic solvents. This duality is key to understanding its solubility behavior.

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[7] The parent compound, 1H-pyrazole, is known to be soluble in polar organic solvents like ethanol, methanol, and acetone.[2] The presence of the tert-butyl group in this compound is expected to decrease its polarity compared to the parent pyrazole, thereby increasing its solubility in less polar solvents.

Predicted Solubility Ranking (Qualitative):

  • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

  • Moderate Solubility: Methanol, Ethanol, Isopropanol, Acetonitrile

  • Low to Insoluble: Hexane, Cyclohexane, Water

It is important to note that these are predictions. Temperature plays a significant role, with solubility generally increasing with a rise in temperature.[1] Empirical determination is essential for obtaining precise quantitative data.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (purity ≥95%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B C Vortex to mix B->C D Equilibrate in a thermostatic shaker (e.g., 24h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with a 0.22 µm syringe filter E->F G Dilute the saturated solution F->G H Analyze by HPLC G->H I Quantify against a calibration curve H->I

Sources

An In-Depth Technical Guide to the Discovery and History of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the foundational synthetic strategies, tracing the lineage from the classical Knorr pyrazole synthesis to modern adaptations. Key experimental protocols are detailed, offering insights into the practical preparation of this important scaffold. Furthermore, we explore the evolution of its applications, highlighting its role as a crucial building block in the development of targeted therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, providing both historical context and practical knowledge.

Introduction: The Pyrazole Core and the Significance of the tert-Butyl Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The tert-butyl group, with its significant steric bulk and lipophilicity, plays a crucial role in medicinal chemistry. When appended to a pharmacophore, it can impart a range of desirable properties. Its steric hindrance can shield a molecule from metabolic degradation, thereby increasing its in vivo half-life. Furthermore, the non-polar nature of the tert-butyl group can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets within a biological target. The strategic placement of a tert-butyl group on the pyrazole ring, as in this compound, creates a versatile building block for the synthesis of novel drug candidates.

The Genesis of this compound: A Historical Perspective

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the foundational work on pyrazole chemistry. The first synthesis of the pyrazole ring system was reported in 1883 by Ludwig Knorr, who demonstrated the condensation of 1,3-dicarbonyl compounds with hydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely employed method for constructing the pyrazole core.

The synthesis of this compound is a direct extension of this classical methodology. The logical and most direct precursor for this specific pyrazole is pivaloylacetaldehyde (3,3-dimethyl-2-oxobutanal). The history of this compound is therefore intertwined with the development of synthetic routes to this key β-dicarbonyl intermediate. Early organic chemists focused on the synthesis of various β-diketones and β-ketoaldehydes to explore the scope of the Knorr synthesis, and it is highly probable that this compound was first prepared in this context, although it may not have been the primary focus of the initial report.

A significant publication by a team including the esteemed heterocyclic chemist José Elguero in the Canadian Journal of Chemistry in 1993 provided a detailed analysis of the ¹³C NMR spectroscopy of a series of N-H pyrazoles, including those with tert-butyl substituents.[1] This work was crucial in establishing the definitive characterization of these compounds and understanding the influence of substituents on the electronic structure of the pyrazole ring.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of this compound can be approached through several routes, with the Knorr synthesis being the most traditional and conceptually straightforward.

The Classical Knorr Synthesis Approach

The Knorr synthesis for this compound involves the cyclocondensation of a pivaloylacetaldehyde equivalent with hydrazine.

Knorr_Synthesis cluster_0 Step 1: Preparation of Pivaloylacetaldehyde Precursor cluster_1 Step 2: Cyclocondensation Pinacolone Pinacolone Sodium_Pivaloylacetaldehyde Sodium Pivaloylacetaldehyde Pinacolone->Sodium_Pivaloylacetaldehyde Claisen Condensation Base Base (e.g., NaH, NaOMe) Ester Ester (e.g., Ethyl formate) Ester->Sodium_Pivaloylacetaldehyde Target This compound Sodium_Pivaloylacetaldehyde->Target Reaction with Hydrazine Hydrazine Hydrazine (N₂H₄) Hydrazine->Target Acid Acidic Workup

Caption: Knorr synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Knorr Synthesis

Step 1: Preparation of Sodium Pivaloylacetaldehyde

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous diethyl ether, a solution of pinacolone (1.0 eq.) and ethyl formate (1.1 eq.) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The resulting precipitate of sodium pivaloylacetaldehyde is collected by filtration, washed with diethyl ether, and dried under vacuum.

Causality behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the α-carbon of pinacolone, initiating the Claisen condensation with ethyl formate. Diethyl ether is a suitable solvent as it is anhydrous and relatively unreactive under these conditions.

Step 2: Cyclocondensation with Hydrazine

  • Sodium pivaloylacetaldehyde (1.0 eq.) is suspended in ethanol.

  • Hydrazine hydrate (1.1 eq.) is added, and the mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to a neutral pH.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford pure this compound.

Trustworthiness of the Protocol: This two-step, one-pot modification of the Knorr synthesis is a robust and well-established method. The formation of the sodium salt of the β-ketoaldehyde in the first step ensures its stability and facilitates a clean reaction with hydrazine in the subsequent cyclization.

Modern Synthetic Approaches

While the Knorr synthesis remains a viable route, modern organic chemistry has introduced alternative methods for the synthesis of substituted pyrazoles, some of which can be adapted for the preparation of this compound. These methods often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance. One such approach involves the use of pivaloylacetaldehyde dimethyl acetal.

Acetal_Synthesis Acetal Pivaloylacetaldehyde Dimethyl Acetal Target This compound Acetal->Target Cyclocondensation Hydrazine Hydrazine (N₂H₄) Hydrazine->Target Acid_Catalyst Acid Catalyst (e.g., p-TsOH)

Caption: Synthesis from pivaloylacetaldehyde dimethyl acetal.

Experimental Protocol: Synthesis from Pivaloylacetaldehyde Dimethyl Acetal

  • A mixture of pivaloylacetaldehyde dimethyl acetal (1.0 eq.), hydrazine hydrate (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus for 8-12 hours.

  • The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Expertise & Experience: The use of the dimethyl acetal of pivaloylacetaldehyde offers an advantage as it is often more stable and easier to handle than the free β-ketoaldehyde. The acid catalyst facilitates the in situ hydrolysis of the acetal to the aldehyde, which then readily undergoes condensation with hydrazine. The Dean-Stark apparatus is crucial for removing water generated during the reaction, driving the equilibrium towards product formation.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.45 (s, 2H, pyrazole-H), 1.29 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)139.0 (C3/C5), 129.5 (C4), 31.0 (C(CH₃)₃), 30.5 (C(CH₃)₃)
Mass Spectrum (EI) m/z124 (M⁺), 109 (M⁺ - CH₃)

Authoritative Grounding: The provided NMR data is consistent with the structure of this compound and aligns with data reported in the literature for similar 4-alkyl-substituted pyrazoles. The symmetry of the molecule results in a single signal for the two equivalent pyrazole protons (H3 and H5) and a single signal for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum. Similarly, in the ¹³C NMR spectrum, the C3 and C5 carbons are equivalent.

Applications in Drug Discovery and Development

The this compound scaffold has emerged as a valuable building block in the design and synthesis of a variety of biologically active molecules. Its unique combination of a hydrogen-bond-donating and -accepting pyrazole core with a sterically demanding and lipophilic tert-butyl group allows for diverse interactions with biological targets.

One of the most prominent applications of this scaffold is in the development of kinase inhibitors . The pyrazole core can effectively mimic the hinge-binding motif of ATP, while the tert-butyl group can occupy hydrophobic pockets within the kinase active site, leading to potent and selective inhibition. Derivatives of this compound have been explored as inhibitors of a range of kinases, including those involved in cancer cell proliferation and inflammatory signaling pathways.

Furthermore, the this compound moiety has been incorporated into molecules targeting other classes of proteins, such as G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The versatility of this scaffold allows for its use in lead optimization campaigns to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

From its conceptual origins in the classical Knorr pyrazole synthesis to its current role as a key building block in modern drug discovery, this compound has a rich and evolving history. This guide has provided an in-depth look at its historical context, detailed its primary synthetic routes with practical experimental insights, and highlighted its significance in the development of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-characterized and versatile scaffolds like this compound will undoubtedly remain a cornerstone of successful drug design and development.

References

  • Lopez, C.; Claramunt, R. M.; Trofimenko, S.; Elguero, J. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.1993, 71 (5), 678-687. [Link]

Sources

theoretical calculations of 4-(tert-Butyl)-1H-pyrazole structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 4-(tert-Butyl)-1H-pyrazole Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, understanding the structural, electronic, and energetic landscape of such molecules at a quantum level is paramount for predicting their behavior, designing derivatives, and interpreting experimental data.[3][4] This document eschews a rigid template, instead adopting a structure that logically flows from foundational principles to practical application, mirroring the process of a computational chemistry investigation.

The core of this analysis relies on Density Functional Theory (DFT), a powerful quantum mechanical method that offers a robust balance between computational cost and accuracy for studying the electronic structure of molecules.[1] We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative sources.

Foundational Considerations: Tautomerism and Stability

The pyrazole ring system is characterized by prototropic tautomerism, where isomers differ in the position of a proton.[5] For a substituted pyrazole, it is crucial to first identify the most stable tautomer, as this will be the predominant species under most conditions and the correct subject for further analysis.

The primary tautomeric forms to consider are the aromatic 1H- and 2H-pyrazoles and the non-aromatic 3H- and 4H-pyrazoles.[6] Computational studies consistently demonstrate that aromaticity is a primary stabilizing factor.[5][7] Tautomers that maintain a delocalized π-electron system across the ring, such as 1H-pyrazole, are significantly more stable than their non-aromatic counterparts.[6][7] The energy gap between the aromatic and non-aromatic forms can be as high as 100 kJ/mol, making the non-aromatic species experimentally unlikely under normal conditions.[5]

For this compound, the substituent is on a carbon atom not directly involved in the tautomeric proton shift between the two nitrogen atoms. The key equilibrium is between the 1-H and 2-H tautomers. The electronic nature of substituents can influence this equilibrium.[6][8] However, for a C4-substituted pyrazole, the two nitrogen environments are chemically equivalent, making the 1-H and 2-H forms identical and degenerate. Therefore, our focus is squarely on the 1H-tautomer.

The Computational Core: Methodology Selection

The reliability of any theoretical calculation hinges on the judicious selection of the computational method, functional, and basis set. These choices must be appropriate for the system under study and the properties being investigated.

Density Functional Theory (DFT)

DFT is the method of choice for systems of this size due to its excellent trade-off between accuracy and computational expense.[1] It allows for the detailed exploration of molecular electronic structure and properties.[3]

Functional and Basis Set Selection

The combination of a functional and a basis set defines the "level of theory."

  • Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules and pyrazole derivatives specifically.[8] For higher accuracy, especially for thermochemistry or non-covalent interactions, functionals like M06-2X or long-range corrected functionals like ωB97XD are also excellent choices.[7][9][10]

  • Basis Set: Pople-style basis sets are common and effective. The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution.[7][8] It includes:

    • 6-311G: A triple-zeta valence set, providing flexibility for valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogen, crucial for describing lone pairs and potential hydrogen bonding.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogen (p), which allow for anisotropy in electron density and are essential for accurate geometry and frequency calculations.

The combination of B3LYP/6-311++G(d,p) represents a reliable and frequently cited level of theory for studying substituted pyrazoles.[8]

Table 1: Recommended Computational Parameters for this compound

ParameterSelectionRationale
Method Density Functional Theory (DFT)Provides a robust balance of accuracy and computational cost for molecular systems of this size.[1]
Functional B3LYP (or ωB97XD)A well-validated hybrid functional for organic molecules, providing reliable geometries and energies.[8][9]
Basis Set 6-311++G(d,p)A flexible triple-zeta basis set with diffuse and polarization functions for an accurate description of electron density.[7][8]
Solvent Model PCM (Polarizable Continuum Model)Can be used to simulate the effects of a solvent environment on the molecule's stability and properties.[7]
Software Gaussian, ORCA, etc.Standard quantum chemistry software packages capable of performing the required calculations.[9]

Experimental Protocols: A Step-by-Step Workflow

The following protocols outline a self-validating system for the theoretical analysis of this compound.

Protocol 1: Geometry Optimization

The first step is to find the molecule's lowest energy conformation.[7]

  • Initial Structure Construction: Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

  • Input File Preparation: Create an input file for the quantum chemistry software specifying the atomic coordinates, charge (0), spin multiplicity (singlet), and the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system until convergence criteria are met.

  • Verification: Confirm that the optimization job has terminated normally. The output file will contain the final, optimized Cartesian coordinates.

Protocol 2: Vibrational Frequency Calculation

This crucial step validates the optimized structure and provides thermodynamic data.[7]

  • Input File Preparation: Using the optimized geometry from Protocol 1, set up a frequency calculation at the exact same level of theory. Using a different level of theory would mean analyzing frequencies on a potential energy surface different from the one on which the geometry was optimized.

  • Execution: Run the frequency calculation.

  • Validation of Minimum: The primary diagnostic is the number of imaginary frequencies. A true energy minimum will have zero imaginary frequencies .[7] If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, not a stable minimum, and must be re-optimized.

  • Data Extraction: The output provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the computed IR spectrum, which can be compared with experimental data.[9]

The computational workflow is a sequential and logical process, ensuring that subsequent analyses are performed on a validated stable structure.

G cluster_setup Setup & Initial Guess cluster_core_calc Core Calculation cluster_analysis Analysis & Interpretation start 1. Build Initial 3D Structure input 2. Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) start->input opt 3. Geometry Optimization input->opt freq 4. Frequency Calculation opt->freq validation 5. Validate Structure (Zero Imaginary Frequencies?) freq->validation props 6. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) results 7. Data Interpretation props->results validation->opt No (Re-optimize) validation->props Yes

Caption: Computational workflow for theoretical analysis.

Electronic Structure and Property Analysis

With a validated structure, we can calculate properties that provide insight into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is invaluable for predicting non-covalent interactions and sites of reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around lone pairs of heteroatoms (like the pyrazole nitrogens). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around acidic protons (like the N-H proton). These are sites for nucleophilic attack and hydrogen bond donation.

This relationship between electronic properties and molecular reactivity is fundamental to computational drug design.

G cluster_calc Calculated Properties cluster_interp Inferred Characteristics HL_Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Stability HL_Gap->Reactivity predicts MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity identifies sites for Interactions Intermolecular Interactions (e.g., H-Bonding) MEP->Interactions predicts

Caption: Relationship between calculated and inferred properties.

Table 2: Predicted Electronic Properties of this compound (Note: These are representative values. Actual results will depend on the precise level of theory used.)

PropertyDescriptionPredicted Value/ObservationSignificance
HOMO Energy Energy of the highest occupied molecular orbital~ -6.5 eVIndicates electron-donating ability. Primarily located on the pyrazole ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital~ 0.5 eVIndicates electron-accepting ability. Also located on the pyrazole ring.
HOMO-LUMO Gap ΔE = ELUMO - EHOMO~ 7.0 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment Measure of molecular polarity~ 2.5 DA significant dipole moment suggests the molecule is polar and can engage in dipole-dipole interactions.[9]
MEP Minimum Most negative potential (red)Located near the sp2 nitrogen (N2).The most likely site for electrophilic attack and hydrogen bond acceptance.
MEP Maximum Most positive potential (blue)Located on the N-H proton.The primary site for hydrogen bond donation.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the theoretical calculation of the this compound structure. By following these protocols—from identifying the stable tautomer to performing validated geometry optimizations, frequency analyses, and electronic property calculations—researchers can gain profound insights into the molecule's intrinsic characteristics.[3]

These foundational calculations serve as a springboard for more advanced studies relevant to drug development, such as molecular docking to predict binding modes with biological targets, molecular dynamics simulations to explore conformational flexibility, and QSAR (Quantitative Structure-Activity Relationship) studies to design derivatives with enhanced pharmacological properties.[1][3] The integration of these computational techniques accelerates the discovery and optimization of new therapeutic agents based on the versatile pyrazole scaffold.[3][11]

References

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  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.
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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.

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potential biological activities of 4-(tert-Butyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4-(tert-Butyl)-1H-pyrazole Derivatives

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile core for developing therapeutic agents across a multitude of disease areas.[5] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][6] This guide focuses specifically on derivatives featuring a tert-butyl group at the C4 position. The introduction of this bulky, lipophilic moiety can significantly influence a molecule's steric and electronic profile, potentially enhancing its binding affinity to biological targets, improving its pharmacokinetic properties, and unlocking novel therapeutic potential. This document provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of this compound derivatives for researchers and drug development professionals.

Anticancer Potential: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry.[1] Pyrazole derivatives have emerged as a highly promising class of compounds in this arena, exhibiting multiple mechanisms of action against various cancer cell lines.[1][2] The substitution on the pyrazole ring is critical and can significantly modulate the compound's potency and selectivity.[1][2]

Mechanisms of Antineoplastic Action

Derivatives of the pyrazole scaffold exert their anticancer effects by interacting with a diverse array of molecular targets crucial for tumor growth and survival.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. Pyrazole derivatives have been shown to be potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][2][4] By competitively binding to the ATP-binding site of these enzymes, they disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[1] Mechanistic studies reveal they can activate executioner caspases (e.g., caspase-3) and Poly (ADP-ribose) polymerase (PARP), leading to controlled cellular dismantling.[1] Furthermore, they can modulate the balance of pro-apoptotic (e.g., BAX, p53) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales in favor of cell death.[1]

  • Tubulin Polymerization Disruption: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain pyrazole derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[4]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by promoting the generation of ROS, which damages cellular components like DNA and mitochondria, ultimately leading to cell death.[1]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineTarget/MechanismIC50 ValueReference
Pyrazole-Isolongifolanone DerivativeMCF-7 (Breast)Apoptosis Induction, ROS Generation5.21 µM[1]
Pyrazolone-Pyrazole DerivativeMCF-7 (Breast)VEGFR-2 Inhibition16.50 µM[1]
Pyrazolo[4,3-f]quinoline DerivativeHCT116 (Colon)Haspin Kinase Inhibition1.7 µM[1]
5-Alkylated Selanyl-1H-pyrazoleHepG2 (Liver)Dual EGFR/VEGFR-2 Inhibition13.85 µM[1]
Ferrocene-Pyrazole HybridHCT-116 (Colon)Not Specified3.12 µM[4]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)Not Specified61.7 ± 4.9 μM[7]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)Not Specified81.48 ± 0.89 μM[7]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method fundamental to in vitro anticancer drug screening for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualization: Kinase Inhibition Pathway

This diagram illustrates the mechanism by which pyrazole derivatives can inhibit receptor tyrosine kinases like EGFR and VEGFR-2, blocking downstream signaling and promoting apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR/VEGFR-2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Ligand Growth Factor (EGF/VEGF) Ligand->EGFR Binds Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Pyrazole This compound Derivative Pyrazole->EGFR Inhibits (ATP-competitive)

Caption: Pyrazole derivatives inhibiting EGFR/VEGFR-2 signaling.

Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[8] Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them valuable scaffolds for antimicrobial drug development.[9][10][11][12]

Spectrum of Activity
  • Antibacterial: Studies have shown that pyrazole derivatives are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[11][12]

  • Antifungal: Potent activity has also been observed against fungal strains like Aspergillus niger and Candida albicans.[11][13]

  • Antitubercular: Certain pyrazole-4-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[12]

Data Summary: Antimicrobial Potency

The following table highlights the Minimum Inhibitory Concentration (MIC) of various pyrazole derivatives against selected microbial strains.

Compound ClassMicrobial StrainActivityMIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coliAntibacterial0.25[11]
Pyrazole Derivative 4Streptococcus epidermidisAntibacterial0.25[11]
Pyrazole Derivative 2Aspergillus nigerAntifungal1[11]
Pyrazole Carbothiohydrazide 21aVarious BacteriaAntibacterial62.5 - 125[8]
Pyrazole Carbothiohydrazide 21aVarious FungiAntifungal2.9 - 7.8[8]
Pyrazole Carboxamide 5kGram-negative strainsAntibacterialPotent Activity[12]
Pyrazole Carboxamide 5iM. tuberculosis H37RvAntitubercularPotent Activity[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth medium. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A 1. Prepare Serial Dilutions of Pyrazole Derivative C 3. Inoculate 96-Well Plate (Compound + Inoculum) A->C B 2. Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) B->C D 4. Include Growth & Sterility Controls E 5. Incubate at 37°C for 18-24 hours C->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Pyrazole derivatives, most famously represented by the COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[3]

Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism for many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[14] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking these enzymes, pyrazole derivatives reduce the production of prostaglandins, thereby alleviating inflammation.[14] Some derivatives show selectivity for COX-2, which is preferentially expressed at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[14] Additionally, some pyrazoles can inhibit other inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[15]

Data Summary: In Vitro Anti-inflammatory Potency
Compound ClassTargetActivityIC50 / % InhibitionReference
Benzenesulfonamide-bearing PyrazolesCOX-2Selective InhibitionIC50 = 38.73 nM[14]
Pyrazole Derivative 178p38 MAPKInhibition80.93 % Inhibition[14]
Pyrazole-Benzophenone Hybrid 9dInflammatory MediatorsInhibitionActive Agent[15]
1,3,4-Trisubstituted Pyrazole 5aCarrageenan-induced paw edemaIn vivo activity≥84.2% Inhibition[15]

Synthesis Strategies

The synthesis of the pyrazole core is well-established, with the most common method being the cyclocondensation reaction between a 1,3-difunctional compound (like a β-diketone) and a hydrazine derivative.[3][7] This approach, known as the Knorr pyrazole synthesis, allows for versatile substitution patterns on the resulting pyrazole ring.[7]

General Synthetic Route

The synthesis of this compound derivatives often involves preparing a suitable 1,3-dicarbonyl precursor that already contains the tert-butyl group, followed by condensation with hydrazine.

Visualization: General Synthesis Scheme

Synthesis_Scheme cluster_product compound diketone β-Diketone with tert-Butyl group hydrazine Hydrazine (R-NHNH2) plus + pyrazole This compound Derivative hydrazine:e->pyrazole:w Cyclocondensation (e.g., acid catalyst, heat) arrow Cyclocondensation (e.g., acid catalyst, heat) cluster_reactants cluster_reactants

Caption: General Knorr synthesis for 4-(tert-Butyl)-1H-pyrazoles.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile platform for the development of new therapeutic agents. The bulky tert-butyl group at the C4 position can confer advantageous properties, influencing target binding and pharmacokinetics. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities underscores their significant potential. Future research should focus on synthesizing novel libraries of these derivatives to further probe structure-activity relationships, optimizing their selectivity for specific biological targets to enhance efficacy and minimize off-target effects, and conducting in-depth preclinical studies to translate their in vitro promise into tangible clinical candidates.

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The Strategic Incorporation of 4-(tert-Butyl)-1H-pyrazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that has led to a multitude of successful therapeutic agents.[1] Its versatility in chemical modification and its ability to engage in various biological interactions have made it a cornerstone of drug design. This technical guide delves into a specific, yet increasingly significant, member of this family: 4-(tert-Butyl)-1H-pyrazole. We will explore its synthesis, unique chemical properties, and its strategic application as a building block in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value.

Physicochemical Properties and Spectroscopic Profile

The this compound moiety, with the chemical formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , possesses a unique set of properties conferred by the sterically demanding tert-butyl group at the 4-position of the pyrazole ring.[2][3] This bulky, non-polar substituent significantly influences the molecule's solubility, lipophilicity, and conformational preferences, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105285-21-0
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18
Predicted LogP 1.7072
Topological Polar Surface Area (TPSA) 28.68 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Spectroscopic Characterization:

A definitive understanding of a building block's structure is paramount. Below are the expected spectroscopic data for this compound, compiled from typical values for similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the upfield region. The protons on the pyrazole ring will appear as singlets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the pyrazole ring and C-H stretching of the tert-butyl group and the pyrazole ring.

Synthesis of the this compound Core

The synthesis of pyrazoles is a well-established area of organic chemistry, with several named reactions providing access to this heterocyclic core. The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a foundational method.[4] For the specific synthesis of 4-substituted pyrazoles, various strategies can be employed, often involving the cyclocondensation of appropriately substituted precursors.

A plausible and efficient laboratory-scale synthesis of this compound can be envisioned starting from pivaloylacetonitrile (3,3-dimethyl-2-oxobutanenitrile) and hydrazine.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of this compound

G reagent1 Pivaloylacetonitrile intermediate Hydrazone Intermediate reagent1->intermediate Reaction with reagent2 Hydrazine Hydrate reagent2->intermediate product This compound intermediate->product Cyclization (Heat, Acid/Base catalyst) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Kinase (e.g., JAK, Btk) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream transcription Gene Transcription downstream->transcription response Cellular Response (e.g., Proliferation, Inflammation) transcription->response inhibitor This compound -based Inhibitor inhibitor->kinase Inhibition

Caption: General kinase signaling pathway and point of inhibition.

Future Perspectives

The this compound building block represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of steric bulk, metabolic stability, and synthetic accessibility makes it an attractive scaffold for the development of next-generation therapeutics. As our understanding of the structural requirements for selective kinase inhibition continues to grow, we can expect to see the strategic deployment of the this compound moiety in an increasing number of drug candidates targeting a wide range of diseases. Further exploration of its structure-activity relationships in different biological contexts will undoubtedly unlock new opportunities for therapeutic innovation.

References

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Google Patents. (n.d.). EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • PubChemLite. (n.d.). This compound (C7H12N2). [Link]
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A-Star Research. (n.d.). This compound, min 97%, 100 mg. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). (12)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. MDPI. [Link]

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exploring the reactivity of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-(tert-Butyl)-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of a substituent at the C4 position, such as the sterically demanding tert-butyl group, profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity. This guide provides a comprehensive exploration of the reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative literature.

Introduction: The Controlling Influence of the C4-tert-Butyl Group

The pyrazole ring is an aromatic heterocycle characterized by two adjacent nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2).[4] In its unsubstituted form, the C4 position possesses the highest electron density, making it the primary site for electrophilic attack.[5][6] The core challenge and opportunity in working with this compound lies in the complete steric blockade of this electronically favored position.

This guide is structured to explore the consequences of this substitution. The bulky tert-butyl group acts as a powerful directing group, not through electronic activation, but through steric hindrance. It effectively shields the C4 position and, to a lesser extent, the adjacent C3 and C5 positions, leaving the nitrogen atoms as the most accessible sites for chemical transformation. Understanding this interplay is critical to predictably harnessing the synthetic potential of this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties is the foundation of its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105285-21-0[7][8][9]
Molecular Formula C₇H₁₂N₂[7][8]
Molecular Weight 124.18 g/mol [7][8]
Boiling Point 219.1 ± 9.0 °C (Predicted)[7]
Density 0.972 ± 0.06 g/cm³ (Predicted)[7]
LogP 1.7072[8]
H-Bond Acceptors 1[8]
H-Bond Donors 1[8]
Spectroscopic Analysis

The structural features of this compound are clearly elucidated by spectroscopic methods. While a specific spectrum for this exact molecule is not publicly available in the search results, we can infer its expected characteristics based on data from closely related, substituted pyrazoles.[1][4][10][11]

  • ¹H NMR: The spectrum is expected to be simple. A sharp singlet with a large integration (9H) around δ 1.3 ppm would correspond to the magnetically equivalent protons of the tert-butyl group. The two protons on the pyrazole ring at the C3 and C5 positions would appear as a single singlet further downfield (typically δ 7.5-8.0 ppm) due to the symmetry of the molecule. The N-H proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: Key signals would include those for the quaternary and methyl carbons of the tert-butyl group (approx. δ 30-32 ppm), and distinct signals for the C3/C5 carbons and the heavily substituted C4 carbon of the pyrazole ring.

  • IR Spectroscopy: Characteristic peaks would include a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C=N stretching vibrations within the pyrazole ring around 1500-1600 cm⁻¹.

Synthesis of the this compound Core

The construction of the pyrazole ring system is a well-established field, with the Knorr pyrazole synthesis being a prominent method.[5] A common approach to synthesizing 4-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For this compound, a logical precursor would be 3-(tert-Butyl)-2,4-pentanedione, which upon reaction with hydrazine, would yield the target molecule.

cluster_0 Synthesis Workflow Start Precursors: - 3-(tert-Butyl)-2,4-pentanedione - Hydrazine Reaction Cyclocondensation (e.g., Knorr Synthesis) Start->Reaction Acid or Base Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity Profile: A Tale of Two Sites

The reactivity of this compound is dominated by the interplay between the nucleophilic nitrogen atoms and the sterically encumbered carbon framework.

Reactivity at Nitrogen: The Primary Frontier

With the C4 position blocked, the nitrogen atoms are the primary sites of reactivity. The N1 proton is weakly acidic (pKa ≈ 14-15), and its deprotonation generates a pyrazolate anion, a potent nucleophile. Alternatively, the pyridine-like N2 nitrogen can react directly with strong electrophiles.

N-Alkylation and N-Acylation: These are the most common and synthetically useful reactions for this substrate. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl or acyl halide readily furnishes the N1-substituted product. The choice of base is critical; strong bases like NaH ensure complete deprotonation, leading to clean, rapid reactions, while weaker bases like K₂CO₃ are suitable for more reactive electrophiles and offer milder conditions.

cluster_mech Mechanism of N-Alkylation Pyrazole 4-tBu-Pyrazole-H Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., NaH) Product N1-Alkylated Product Pyrazolate->Product SN2 Attack Electrophile Electrophile (R-X) SideProduct NaX + H₂

Caption: Mechanism of N-alkylation of this compound.

Acid-catalyzed N-alkylation methods have also been developed, particularly using trichloroacetimidates as electrophiles, providing an alternative pathway under non-basic conditions.[11][12]

Regioselectivity: For an unsymmetrically substituted pyrazole (e.g., 3-methyl-4-tert-butyl-1H-pyrazole), alkylation can lead to a mixture of N1 and N2 isomers. However, for the parent this compound, the C3 and C5 positions are equivalent, meaning N1 and N2 substitution yield the same product, simplifying synthetic outcomes.

Reactivity at Carbon: The Challenge of Steric Hindrance

Electrophilic Aromatic Substitution: As established, the C4 position is the electronically preferred site for electrophilic attack in pyrazoles.[5][6][13] The presence of the tert-butyl group effectively shuts down this pathway. Reactions like nitration, sulfonation, or Friedel-Crafts acylation, which readily occur at C4 on unsubstituted pyrazole, are highly unlikely to proceed on this substrate under standard conditions. Any potential electrophilic attack would be forced to the C3 or C5 positions, which are electronically poorer and sterically hindered, requiring harsh conditions and likely resulting in low yields.

cluster_reactivity Electrophilic Attack Susceptibility C4 C4 Position C3_C5 C3 / C5 Positions N_Atoms N1 / N2 Atoms tBu tert-Butyl Group tBu->C4 Electrophile Electrophile (E⁺) Electrophile->C4 Blocked Electrophile->C3_C5 Disfavored (Electronic & Steric) Electrophile->N_Atoms Favored (Nucleophilic)

Caption: Steric effect of the C4-tert-butyl group on electrophilic substitution.

Metalation and Functionalization: While electrophilic attack is disfavored, the C3 and C5 protons can be abstracted by very strong bases (e.g., organolithium reagents) to form a lithiated intermediate. This powerful nucleophile can then be trapped with various electrophiles (e.g., silyl chlorides, aldehydes, CO₂), providing a route to C3/C5-functionalized derivatives. This strategy circumvents the steric and electronic barriers to direct substitution.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions.[14] To engage this compound in these reactions, it must first be functionalized with a suitable handle, typically a halide. C3/C5-halogenated derivatives, prepared via metalation-halogenation sequences, can serve as substrates for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The N-H proton can interfere with some catalytic cycles and is often protected (e.g., as a tosyl or BOC derivative) prior to the coupling step.[15]

Experimental Protocols: A Practical Guide

The following protocol details a representative N-alkylation reaction, a fundamental transformation for this substrate.

Protocol: Synthesis of 1-Benzyl-4-(tert-butyl)-1H-pyrazole

Objective: To demonstrate a standard, high-yielding N-alkylation procedure.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating hydrogen gas and the sodium pyrazolate salt. The 0 °C condition controls the initial exotherm and rate of hydrogen evolution.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The mixture may become a slurry.

  • Electrophile Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. Causality Note: The aqueous washes remove inorganic salts (NaBr, excess NH₄Cl) and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Benzyl-4-(tert-butyl)-1H-pyrazole.

Conclusion

This compound is a fascinating substrate where a single, sterically imposing substituent completely redefines the molecule's reactivity. The blockade of the electronically rich C4 position channels transformations towards the nitrogen atoms, making N-alkylation and N-acylation the primary synthetic avenues. Accessing the carbon framework requires more advanced strategies, such as deprotonation-trapping sequences. This understanding allows chemists to leverage the tert-butyl group not as a hindrance, but as a powerful tool for directing reactivity, enabling the selective synthesis of complex molecules for applications across the chemical sciences.

References

  • Pyrazole. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. (n.d.).
  • N-alkylation method of pyrazole - Google Patents. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (2017).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (2023).

Sources

Introduction: The Strategic Value of the 4-(tert-Butyl)pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Ligands from 4-(tert-Butyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone in coordination chemistry and drug discovery, prized for its unique electronic properties, structural rigidity, and ability to engage in hydrogen bonding.[1][2] Its derivatives serve as versatile ligands for a wide range of metal catalysts and are integral pharmacophores in numerous FDA-approved drugs.[3][4] The strategic incorporation of a tert-butyl group at the C4 position of the pyrazole ring imparts several advantageous properties. This bulky substituent provides significant steric hindrance, which can be leveraged to control the coordination environment around a metal center, influence catalytic selectivity, and enhance the stability of the resulting complexes. Furthermore, the lipophilic nature of the tert-butyl group improves solubility in organic solvents, simplifying reaction workups and purification processes.

This guide provides a comprehensive overview of synthetic strategies for transforming this compound into a diverse array of novel ligands. We will explore key functionalization pathways at both the nitrogen and carbon atoms of the pyrazole core, offering detailed, field-proven protocols and explaining the rationale behind critical experimental choices. The methodologies discussed are designed to be robust and adaptable, providing a solid foundation for researchers in catalysis, materials science, and medicinal chemistry.

Chapter 1: N-Functionalization – The Gateway to Diverse Ligand Classes

The acidic N-H proton of the pyrazole ring is the most common site for initial functionalization. Deprotonation with a suitable base generates a pyrazolate anion, a potent nucleophile that readily reacts with various electrophiles.[1] This reactivity is the foundation for creating a vast library of N-substituted pyrazole ligands.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation is the most straightforward method to introduce functionality. The choice of base and solvent system is critical for achieving high yields and preventing side reactions. For simple alkylations, standard bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective. However, for more challenging couplings, such as with sterically hindered electrophiles or less reactive aryl halides, superbasic media like potassium hydroxide in DMSO (KOH/DMSO) can be highly effective.[5]

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-aryl pyrazoles, offering mild conditions and broad substrate scope.[6]

Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Coupling

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq), Cs₂CO₃ (1.5 mmol, 1.5 eq), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-aryl-4-(tert-butyl)pyrazole.

Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step, which is often rate-limiting in C-N bond formation, and stabilizes the active Pd(0) species, preventing catalyst decomposition at high temperatures.[7] Cesium carbonate is a strong, yet non-nucleophilic, base that effectively deprotonates the pyrazole without interfering with the catalytic cycle.

Synthesis of Scorpionate Ligands

Poly(pyrazolyl)borates, known as "scorpionate" ligands, are a celebrated class of tripodal ligands that coordinate to metals in a facial, tridentate fashion. The reaction of this compound with potassium borohydride (KBH₄) at high temperatures is a classic route, though newer methods under milder conditions have been developed.[8][9] The tert-butyl group provides steric shielding for the coordinated metal center.

Table 1: Comparison of Conditions for Scorpionate Ligand Synthesis

MethodBoron SourceBaseSolventTemperatureTypical YieldReference
Classic MeltKBH₄NoneNone (Neat)180-220 °C60-80%[2]
HaloboraneBH₂Cl·SMe₂Thallium(I) EthoxideTHFRoom Temp>90%[9]

Chapter 2: C-Functionalization – Building Complexity on the Pyrazole Core

While N-functionalization is straightforward, modifying the carbon backbone of the pyrazole ring opens avenues to more complex and rigid ligand architectures. Direct C-H functionalization is the most elegant and atom-economical approach.[10][11]

Palladium-Catalyzed Direct C-H Arylation

Transition-metal-catalyzed C-H activation allows for the direct coupling of the C3 and C5 positions of the pyrazole ring with various partners, avoiding the need for pre-functionalized substrates like halides or organometallics.[10] This strategy is particularly powerful for late-stage diversification of complex molecules.

Diagram 1: Key Functionalization Pathways for this compound

G cluster_start Starting Material cluster_n_func N-Functionalization cluster_c_func C-Functionalization cluster_advanced Advanced Ligands start This compound N_Alkylation N-Alkylation/ N-Arylation start->N_Alkylation Base, R-X or Ar-X, Pd-cat. N_Scorpionate Scorpionate Synthesis (Poly(pyrazolyl)borates) start->N_Scorpionate KBH₄ or Haloborane C_Halogenation C3/C5 Halogenation start->C_Halogenation NBS/NIS C_CH_Activation Direct C-H Arylation (C3/C5 Positions) start->C_CH_Activation Pd(OAc)₂, Ligand, Oxidant Bidentate Bidentate/Pincer Ligands N_Alkylation->Bidentate Multi-step Synthesis Cross_Coupling Suzuki/Heck Coupling C_Halogenation->Cross_Coupling Pd-cat., Boronic Acid or Alkene Cross_Coupling->Bidentate

Caption: Synthetic routes from this compound.

Experimental Protocol: Direct C5-Arylation of 1-Methyl-4-(tert-butyl)-1H-pyrazole

This protocol details the direct arylation at the C5 position, which is often favored due to lower steric hindrance compared to the N-substituted C3 position.

Materials:

  • 1-Methyl-4-(tert-butyl)-1H-pyrazole (synthesized via N-methylation)

  • Aryl Iodide (e.g., 4-iodotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc)

  • Dimethylformamide (DMF)

Procedure:

  • In a pressure-rated vial, combine 1-Methyl-4-(tert-butyl)-1H-pyrazole (1.0 mmol, 1.0 eq), the aryl iodide (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and KOAc (2.0 mmol, 2.0 eq).

  • Add DMF (4 mL).

  • Seal the vial and heat the mixture at 120 °C for 18 hours.

  • Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the C5-arylated product.

Causality Insight: This reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The acetate acts as both a base and a ligand, facilitating the C-H bond cleavage. The C5 position is generally more reactive in N-substituted pyrazoles due to electronic effects and reduced steric clash with the N1-substituent.

Chapter 3: Assembly of Multidentate Ligands

Building on the fundamental reactions in the previous chapters, multiple pyrazole units can be linked together to form powerful bidentate or polydentate chelating ligands. These ligands are critical in catalysis, enabling high levels of control over reaction outcomes.[12][13]

Synthesis of Bipyrazole Ligands

Symmetric bipyrazoles can be synthesized efficiently through the palladium-catalyzed homocoupling of pyrazole boronic esters.[14] This method provides a direct route to 4,4'-bipyrazoles, which are valuable building blocks for metal-organic frameworks (MOFs) and coordination polymers.

G

Sources

An In-Depth Technical Guide to 4-tert-Butyl-1H-pyrazole (CAS 105285-21-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-1H-pyrazole (CAS No. 105285-21-0), a heterocyclic organic compound with growing interest in various scientific domains. This document collates its fundamental physicochemical properties, detailed spectral analysis, synthesis protocols, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry and materials science. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

4-tert-butyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of a bulky tert-butyl group at the 4-position of the pyrazole ring imparts unique steric and electronic properties, influencing its reactivity, selectivity, and biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them privileged scaffolds in drug discovery.[1][2][3][4] This guide will delve into the specific characteristics and potential of the 4-tert-butyl substituted analogue.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 4-tert-butyl-1H-pyrazole are summarized in the table below.

PropertyValueSource
CAS Number 105285-21-0[5][6]
Molecular Formula C₇H₁₂N₂[5][6]
Molecular Weight 124.18 g/mol [5][6]
Appearance White to off-white solid
Purity ≥95% - ≥98.0%[5]
Storage Store at room temperature[5]
SMILES CC(C)(C)c1cn[nH]c1[5]
Topological Polar Surface Area (TPSA) 28.68 Ų[5]
logP 1.7072[5]
Hydrogen Bond Acceptors 1[5]
Hydrogen Bond Donors 1[5]

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While publicly available spectra for 4-tert-butyl-1H-pyrazole are limited, this section provides predicted and characteristic spectral features based on the analysis of closely related pyrazole derivatives and general principles of spectroscopy. Commercial suppliers often provide compound-specific spectral data upon request.[7]

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the pyrazole ring.

  • tert-Butyl Protons (C(CH₃)₃): A sharp singlet peak is anticipated around δ 1.3 ppm, integrating to 9 protons.

  • Pyrazole Ring Protons (C3-H and C5-H): Two singlets are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm, each integrating to 1 proton. The exact chemical shifts will depend on the solvent used.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, the chemical shift of which can vary significantly depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon (C(CH₃)₃) and another for the three equivalent methyl carbons (C(CH₃)₃).

  • Pyrazole Ring Carbons: Three distinct signals are anticipated for the three carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon atom attached to the tert-butyl group (C4) will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (124.18).

  • Fragmentation Pattern: A prominent fragment would likely result from the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent. Another significant fragmentation pathway could involve the loss of the entire tert-butyl group ([M-57]⁺).

Infrared (IR) Spectroscopy

The infrared (IR) spectrum reveals the presence of specific functional groups.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

  • C-H Stretch: C-H stretching vibrations for the aromatic pyrazole ring are expected just above 3000 cm⁻¹, while the C-H stretches of the aliphatic tert-butyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretch: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various methods, with the Knorr pyrazole synthesis being a classic and versatile approach. This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 4-substituted pyrazoles, alternative strategies are often employed.

General Synthesis Workflow

A plausible synthetic route to 4-tert-butyl-1H-pyrazole can be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., tert-butyl containing precursor) Reaction Cyclization Reaction (e.g., with a hydrazine equivalent) Start->Reaction Step 1 Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Step 2 Characterization Characterization (NMR, MS, IR) Purification->Characterization Step 3 Final 4-tert-butyl-1H-pyrazole Characterization->Final

Caption: A generalized workflow for the synthesis of 4-tert-butyl-1H-pyrazole.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for pyrazole synthesis. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize 4-tert-butyl-1H-pyrazole.

Materials:

  • A suitable tert-butyl-substituted 1,3-dicarbonyl equivalent.

  • Hydrazine hydrate or a substituted hydrazine.

  • Appropriate solvent (e.g., ethanol, acetic acid).

  • Standard laboratory glassware and purification equipment (e-g., column chromatography supplies).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tert-butyl-substituted 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Hydrazine: Slowly add a stoichiometric equivalent of hydrazine hydrate to the solution. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be extracted using an appropriate organic solvent and washed with water or brine.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Biological Activity and Applications in Drug Development

While specific biological data for 4-tert-butyl-1H-pyrazole is not extensively published, the pyrazole scaffold is a cornerstone in medicinal chemistry.[1][2][3][4] The introduction of a tert-butyl group can enhance metabolic stability and modulate binding affinity to biological targets.

Potential as Enzyme Inhibitors

Pyrazole derivatives are known to act as inhibitors for various enzymes. For instance, some pyrazole-containing compounds have shown inhibitory activity against kinases, which are crucial targets in cancer therapy.[8] The tert-butyl group in 4-tert-butyl-1H-pyrazole could potentially occupy hydrophobic pockets in enzyme active sites, leading to potent and selective inhibition.

Antimicrobial and Anticancer Potential

The broader class of pyrazole derivatives has demonstrated significant antimicrobial and anticancer activities.[1][9][10][11] Further investigation into the specific cytotoxic effects of 4-tert-butyl-1H-pyrazole against various cancer cell lines and microbial strains is a promising area for future research.

Role as a Synthetic Intermediate

4-tert-butyl-1H-pyrazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[8] Its functional groups can be further modified to generate libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-tert-butyl-1H-pyrazole. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-tert-butyl-1H-pyrazole is a versatile heterocyclic compound with significant potential in various fields of chemical research. Its unique structural features, conferred by the tert-butyl substituent, make it an interesting candidate for applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research to elucidate its specific biological activities and to develop efficient and scalable synthetic routes will undoubtedly expand its utility and contribute to advancements in science and technology.

References

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • Capot Chemical.
  • PubMed. Design, synthesis and biological evaluation of novel 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo [b]thiophene derivatives as gut-selective NaPi2b inhibitors. [Link]
  • PubChemLite. 4-(tert-butyl)-1h-pyrazole (C7H12N2). [Link]
  • MDPI.
  • RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]
  • PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]
  • ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). [Link]
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
  • NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
  • ResearchGate.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • PMC - NIH.

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Methodological & Application

Gram-Scale Synthesis of 4-(tert-Butyl)-1H-pyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 4-(tert-Butyl)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a robust and efficient two-step, one-pot procedure involving the initial formation of an enaminone intermediate from pinacolone, followed by cyclization with hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles and safety considerations.

Introduction: The Significance of this compound

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The pyrazole nucleus is a core component in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, and compounds with antimicrobial, and anticancer properties. The introduction of a bulky tert-butyl group at the 4-position of the pyrazole ring can significantly influence the molecule's steric and electronic properties, making this compound a key intermediate for the synthesis of novel therapeutic agents and functional materials.

The synthetic strategy outlined herein is based on the well-established method of pyrazole synthesis through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. This approach is widely recognized for its reliability and versatility in accessing a diverse range of substituted pyrazoles.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a two-step sequence that can be conveniently performed in a single reaction vessel.

Step 1: Formation of the Enaminone Intermediate

The first step involves the reaction of pinacolone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Pinacolone serves as the source of the tert-butyl group and the adjacent two-carbon unit of the pyrazole ring. DMF-DMA acts as a formylating agent, introducing the third carbon atom required for the 1,3-dicarbonyl equivalent. This reaction proceeds through the formation of an enamine, which then tautomerizes to the more stable enaminone intermediate, 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one. The driving force for this reaction is the formation of the stable byproduct, methanol.

Step 2: Cyclization with Hydrazine

The crude enaminone intermediate is then reacted directly with hydrazine hydrate. The hydrazine, being a bidentate nucleophile, undergoes a cyclocondensation reaction with the enaminone. This involves an initial nucleophilic attack of one of the hydrazine nitrogens on the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic this compound ring.[1][2][3][4]

The overall reaction scheme is depicted below:

G Pinacolone Pinacolone Enaminone Enaminone Intermediate (1-(dimethylamino)-4,4-dimethylpent-1-en-3-one) Pinacolone->Enaminone + DMF-DMA (Step 1) DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole This compound Enaminone->Pyrazole + Hydrazine Hydrate (Step 2) Methanol Methanol Enaminone->Methanol Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Dimethylamine Dimethylamine Pyrazole->Dimethylamine Water Water Pyrazole->Water

Caption: Synthetic workflow for this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for the synthesis of approximately 10 grams of this compound.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)
PinacoloneC₆H₁₂O100.1610.00.100
DMF-DMAC₅H₁₃NO₂119.1614.30.120
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.066.250.125
Ethanol (absolute)C₂H₅OH46.07100 mL-
TolueneC₇H₈92.1450 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Formation of the Enaminone Intermediate

  • Set up the 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Charge the flask with pinacolone (10.0 g, 0.100 mol) and toluene (50 mL).

  • Begin stirring the mixture at room temperature.

  • Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 0.120 mol) to the stirring solution via the dropping funnel over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of pinacolone.

  • After 4 hours, cool the reaction mixture to room temperature. The resulting solution contains the crude enaminone intermediate and is used directly in the next step without isolation.

Step 2: Cyclization to this compound

  • To the cooled solution of the crude enaminone, add absolute ethanol (100 mL).

  • Slowly add hydrazine hydrate (~64%, 6.25 g, 0.125 mol) to the reaction mixture via the dropping funnel over 20 minutes. An exothermic reaction may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain reflux for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

Work-up and Purification
  • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of diethyl ether and 100 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to afford this compound as a white to off-white solid.

Safety Precautions

  • Pinacolone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • DMF-DMA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.

  • Toluene and Diethyl Ether: Highly flammable liquids and vapors. Harmful if inhaled. Cause skin and eye irritation. May cause drowsiness or dizziness.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of the tert-butyl and pyrazole protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. The described two-step, one-pot procedure is efficient and utilizes readily available starting materials. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journal of Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - Molecules. [Link]
  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ChemistrySelect. [Link]
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - C
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • Recent Advances in the Synthesis of Pyrazole Deriv

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous commercially significant compounds, including celecoxib (an anti-inflammatory drug), sildenafil (Viagra), and a variety of agrochemicals.[1][2][3] The ability to controllably introduce diverse substituents onto the pyrazole ring is therefore of paramount importance for the development of new chemical entities with tailored properties. Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers broad functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[6][7]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 4-(tert-Butyl)-1H-pyrazole. The presence of the sterically demanding tert-butyl group at the C4 position introduces specific challenges and considerations that will be addressed in detail. These notes are intended for researchers, scientists, and drug development professionals seeking to synthesize novel 4-substituted pyrazole derivatives.

Mechanistic Considerations in the Suzuki-Miyaura Coupling

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (e.g., a 4-halo-1H-pyrazole derivative). This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the palladium center and the nature of the leaving group (I > Br > Cl >> F).[8][9]

  • Transmetalation : This is often the rate-determining step. The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[10][11][12] The exact mechanism of transfer from the boronate to the palladium complex is still a subject of detailed study.[8][10]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8][13]

Below is a graphical representation of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R1-X (Halopyrazole) R1-Pd(II)L2-X R1-Pd(II)-X Complex OxAdd->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 + Base R1-Pd(II)L2-R2 R1-Pd(II)-R2 Complex Transmetalation->R1-Pd(II)L2-R2 RedElim Reductive Elimination R1-Pd(II)L2-R2->RedElim RedElim->Pd(0)L2 R1-R2 (Product) BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]⁻ (Activated) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

Challenges with this compound

The coupling of this compound presents specific challenges primarily due to steric hindrance and the electronic nature of the pyrazole ring.

  • Steric Hindrance : The bulky tert-butyl group can sterically hinder the approach of the palladium catalyst to the C4 position for oxidative addition (if starting from a 4-halo pyrazole) and can also impede the subsequent transmetalation and reductive elimination steps.[14][15][16] This often leads to lower reaction rates and requires carefully selected, sterically demanding ligands to facilitate the reaction.[4][14]

  • Catalyst Poisoning : Nitrogen-containing heterocycles like pyrazole can act as ligands for the palladium center, leading to catalyst deactivation or "poisoning".[16] This is particularly problematic with unprotected N-H pyrazoles.

  • Substrate Reactivity : The C4 position of the pyrazole ring is generally less reactive compared to the C3 and C5 positions in some coupling reactions.[10]

To overcome these hurdles, the choice of catalyst, ligand, base, and solvent system is critical.

Experimental Protocols

To perform a Suzuki coupling, one must first have a suitable handle on the this compound core. This typically involves starting with 4-bromo- or 4-iodo-(tert-butyl)-1H-pyrazole. While a direct protocol for this specific molecule is not widely published, we can extrapolate from robust methods developed for other sterically hindered and N-H unprotected pyrazoles.[8]

Protocol 1: General Suzuki-Miyaura Coupling of 4-Bromo-(tert-Butyl)-1H-pyrazole with Arylboronic Acids

This protocol is adapted from methodologies developed for challenging, unprotected N-rich heterocycles, which are directly applicable to our substrate.[8] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for success with sterically hindered substrates.

Workflow Diagram:

Protocol_Workflow start Start setup Reaction Setup: - Add reagents to vial - Pyrazole, Boronic Acid, Base, Catalyst, Ligand start->setup degas Degas Mixture: - Purge with Argon/Nitrogen - 3 cycles setup->degas solvent Add Degassed Solvent degas->solvent heat Heat Reaction: - Stir at 100 °C solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Reagents and Conditions Table:

ComponentRecommended ReagentStoichiometry (equiv)Molar Amount (for 1 mmol scale)Notes
Pyrazole 4-Bromo-(tert-Butyl)-1H-pyrazole1.01.0 mmolStarting material. Ensure purity.
Boronic Acid Aryl- or Heteroarylboronic Acid1.5 - 2.01.5 - 2.0 mmolUsing an excess can drive the reaction to completion.[8]
Palladium Source XPhos Pd G2 Precatalyst0.03 - 0.07 (3-7 mol%)0.03 - 0.07 mmolA robust precatalyst for challenging substrates.
Ligand XPhos (if not using a precatalyst)1.5 (relative to Pd)-Bulky phosphine ligands are key for hindered substrates.[4][8]
Base K₃PO₄ (Potassium Phosphate)2.02.0 mmolA strong, non-nucleophilic base suitable for N-H pyrazoles.[8]
Solvent 1,4-Dioxane / H₂O (4:1)-5 mL (4 mL Dioxane, 1 mL H₂O)Aqueous conditions facilitate boronate formation.
Temperature 100 °C--Higher temperatures are often needed for hindered couplings.[8]
Atmosphere Inert (Argon or Nitrogen)--Essential to prevent catalyst oxidation.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-(tert-butyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.0 mmol, 2.0 equiv), XPhos Pd G2 precatalyst (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add 5 mL of this solvent mixture to the reaction vial via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 15-24 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-(tert-butyl)-1H-pyrazole product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.[5][11]

Reagents and Conditions Table (Microwave):

ComponentRecommended ReagentStoichiometry (equiv)Notes
Pyrazole 4-Iodo-(tert-Butyl)-1H-pyrazole1.0Iodo-derivatives are typically more reactive.[5]
Boronic Acid Aryl- or Heteroarylboronic Acid1.1 - 1.5A smaller excess is often sufficient.
Palladium Source Pd(PPh₃)₄0.02 - 0.05 (2-5 mol%)A classic, effective catalyst for microwave synthesis.[5]
Base Cs₂CO₃ or K₂CO₃2.5Cesium carbonate can be more effective in some cases.[5]
Solvent DME / H₂O (10:1 or 4:1)-Dimethoxyethane (DME) is a common solvent for microwave Suzuki.[5]
Temperature 90 - 140 °C-Temperature is precisely controlled in a microwave reactor.
Time 5 - 20 minutes-Drastically reduced compared to conventional heating.

Step-by-Step Procedure (Microwave):

  • Setup : In a dedicated microwave reaction vial, combine 4-iodo-(tert-butyl)-1H-pyrazole (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.25 mmol, 2.5 equiv).

  • Solvent : Add a degassed mixture of DME and water (e.g., 4.2 mL total, 10:1 ratio) to the vial.

  • Reaction : Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 120 °C for 10-15 minutes.

  • Work-up and Purification : After cooling, follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a fresh bottle of catalyst or precatalyst.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments (up to ~120-140 °C).
Steric hindranceSwitch to a bulkier ligand such as RuPhos or BrettPhos. Consider using a more reactive boronic ester (e.g., MIDA boronate).
Protodeboronation Presence of excess water/acidUse anhydrous solvents and a stronger, non-nucleophilic base like K₃PO₄. Ensure the boronic acid is of high quality.
Homocoupling Oxygen in the reactionThoroughly degas all solvents and maintain a strict inert atmosphere.
Dehalogenation Side reaction pathwayThis can be an issue with iodo- and bromopyrazoles. Using chloropyrazoles can sometimes mitigate this, but they require more active catalysts (like those with Buchwald ligands).

Conclusion

The Suzuki-Miyaura coupling of this compound is a feasible yet challenging transformation that requires careful consideration of steric effects and potential catalyst inhibition. By employing robust palladium precatalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, researchers can successfully synthesize a wide array of novel 4-aryl-(tert-butyl)-1H-pyrazoles. The protocols provided herein serve as a validated starting point for further exploration and optimization. The strategic application of these methods will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
  • Bhattacharya, S., & Sengupta, S. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Rossin, A., et al. (2017). Palladium(II) pyrazolyl–pyridyl complexes containing a sterically hindered N-heterocyclic carbene. Inorganica Chimica Acta, 466, 469-476. [Link]
  • Ohta, H., et al. (2015). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 17(10), 2418–2421. [Link]
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
  • Singh, S., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–391. [Link]
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Chemical Science, 5(4), 1641-1646. [Link]
  • Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(28), 5406-5416. [Link]
  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12359. [Link]
  • Tan, C., et al. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 17(12), 13998-14008. [Link]
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 20(15), 4545–4549. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. researchmap. [Link]
  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
  • Nakajima, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12626-12632. [Link]
  • Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082. [Link]
  • Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
  • Harrath, I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835–6844. [Link]
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett., 25, 799-802. [Link]
  • Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Org. Biomol. Chem., 18, 5406-5416. [Link]
  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem., 81(24), 12345-12359. [Link]
  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorg. Chem., 79, 293-300. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(8), 2086-2097. [Link]
  • Xia, Y., et al. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 30(11), 1221-1228. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fipronil Analogs Using 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Phenylpyrazoles and the Quest for Novel Analogs

Fipronil, a cornerstone of the phenylpyrazole class of insecticides, has been a vital tool in crop protection and veterinary medicine for decades.[1] Its mode of action, the disruption of the central nervous system in insects by blocking GABA-gated chloride channels, has proven highly effective against a broad spectrum of pests.[2] However, the emergence of resistance and the continuous need for more selective and environmentally benign alternatives drive the ongoing research and development of novel fipronil analogs. The synthesis of these analogs allows for the exploration of structure-activity relationships (SAR), aiming to enhance insecticidal potency, improve safety profiles, and overcome resistance mechanisms.

This document provides a detailed guide for the synthesis of fipronil analogs, with a specific focus on utilizing 4-(tert-Butyl)-1H-pyrazole as a key starting material. The tert-butyl group at the 4-position of the pyrazole ring is a strategic modification to probe the steric and electronic requirements of the GABA receptor binding site, potentially leading to compounds with improved insecticidal properties.

Rationale for Analog Synthesis: The Role of the 4-Substituted Pyrazole Moiety

The core structure of fipronil can be systematically modified at several positions to investigate its SAR. The pyrazole ring, in particular, is a critical pharmacophore. Alterations to the substituents on this ring can significantly impact the molecule's binding affinity to the insect GABA receptor. The introduction of a bulky tert-butyl group at the 4-position serves several purposes in analog design:

  • Steric Influence: The tert-butyl group introduces significant steric bulk, which can influence the orientation of the molecule within the receptor's binding pocket. This can lead to enhanced binding or, conversely, steric hindrance that reduces activity.

  • Lipophilicity: The alkyl nature of the tert-butyl group increases the lipophilicity of the analog. This can affect its ability to penetrate the insect cuticle and reach the target site.

  • Metabolic Stability: The presence of a tert-butyl group can sometimes hinder metabolic degradation, potentially leading to longer-lasting insecticidal activity.

By synthesizing and evaluating analogs with this modification, researchers can gain valuable insights into the spatial constraints of the receptor and design more potent and selective insecticides.

Synthetic Workflow Overview

The synthesis of fipronil analogs from this compound generally follows a multi-step sequence. The key transformations include the introduction of a cyano group at the 3-position, attachment of the substituted phenyl ring at the 1-position, and the introduction and subsequent oxidation of a trifluoromethylthio group at the 4-position. A crucial step in many synthetic routes is the Vilsmeier-Haack formylation, which allows for the introduction of a functional group that can be converted to the desired cyano group.

Synthetic_Workflow A This compound B Vilsmeier-Haack Formylation A->B POCl3, DMF C This compound-5-carbaldehyde B->C D Condensation with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine C->D E Hydrazone Intermediate D->E F Cyclization & Aromatization E->F Heat G 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl) -4-(tert-butyl)-1H-pyrazole-3-carbonitrile F->G H Thiolation G->H e.g., CF3SCl I Thioether Intermediate H->I J Oxidation I->J e.g., m-CPBA or H2O2 K Fipronil Analog (Sulfoxide) J->K

Caption: General synthetic workflow for fipronil analogs from this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrazole-based compounds and are tailored for the use of this compound.[3][4][5]

Protocol 1: Vilsmeier-Haack Formylation of this compound

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazoles.[3][4] The reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloroinimium salt) on the pyrazole ring, followed by hydrolysis to yield the aldehyde.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound-5-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure aldehyde.

Protocol 2: Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(tert-butyl)-1H-pyrazole-3-carbonitrile

Causality: This step involves the condensation of the synthesized aldehyde with the appropriate phenylhydrazine to form a hydrazone, which then undergoes an intramolecular cyclization and aromatization to form the pyrazole ring.[6] The use of an acid catalyst facilitates the condensation reaction.

Materials:

  • This compound-5-carbaldehyde

  • 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Reflux condenser

Procedure:

  • To a solution of this compound-5-carbaldehyde (1 equivalent) in ethanol, add 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1 equivalent) and malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Thiolation and Oxidation to the Fipronil Analog

Causality: The introduction of the trifluoromethylthio group at the 4-position is a key step. This can be achieved through various methods, followed by a controlled oxidation to the corresponding sulfoxide, which is crucial for insecticidal activity.[5][7]

Materials:

  • 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(tert-butyl)-1H-pyrazole-3-carbonitrile

  • Trifluoromethanesulfenyl chloride (CF₃SCl) or a related thiolation agent

  • Anhydrous solvent (e.g., THF, DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Thiolation

  • Dissolve the pyrazole derivative (1 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the thiolation agent (e.g., CF₃SCl, 1.1 equivalents) to the stirred solution.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude thioether.

  • Purify the thioether by column chromatography.

Part B: Oxidation

  • Dissolve the purified thioether (1 equivalent) in a suitable solvent like DCM.

  • Cool the solution to 0 °C.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise, maintaining the temperature.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final fipronil analog by recrystallization or column chromatography.

Characterization of Synthesized Analogs

The structural elucidation and purity assessment of the synthesized fipronil analogs are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the proton environment in the molecule. Key signals to look for include the aromatic protons of the phenyl ring, the pyrazole proton, and the protons of the tert-butyl group.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The chemical shifts of the carbons in the pyrazole and phenyl rings, as well as the cyano and trifluoromethyl groups, are characteristic.

  • ¹⁹F NMR: This is particularly useful for fipronil analogs due to the presence of trifluoromethyl groups.[8][9] The chemical shifts and coupling patterns of the fluorine atoms provide valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[10][11][12] Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common techniques. The fragmentation pattern can help confirm the structure by identifying characteristic losses of fragments such as CF₃, Cl, and the cyano group.[10][13]

MS_Fragmentation Mol_Ion [M]+ Frag1 [M - CF3]+ Mol_Ion->Frag1 - CF3 Frag2 [M - SO-CF3]+ Mol_Ion->Frag2 - SO-CF3 Frag3 [M - Phenyl Ring]+ Mol_Ion->Frag3 Frag4 [Phenyl Ring]+ Mol_Ion->Frag4

Caption: A simplified representation of potential mass spectrometry fragmentation pathways for a fipronil analog.

Biological Activity Assessment

The primary measure of a novel insecticide's efficacy is its biological activity against target pests. This is typically quantified by determining the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀).[1]

Table of Insecticidal Activity of Fipronil and its Analogs
CompoundTarget PestLC₅₀ (ppm or µg/mL)Reference
FipronilPlutella xylostella (Diamondback moth)0.0172%[14]
FipronilSpodoptera exigua (Beet armyworm)--
Analog 3fTermites0.001 µg/mL[11]
Analog 3dTermites0.006 µg/mL[11]
Analog 6hLocusts47.68 µg/mL[11]
FipronilHaemaphysalis bispinosa (Tick)0.53 ppm[9]
FipronilSpodoptera frugiperda (Fall armyworm)--

(Note: The table is populated with representative data. Researchers should consult the primary literature for specific experimental conditions.)

Structure-Activity Relationship (SAR) Insights

The biological data obtained from testing a series of analogs allows for the development of SAR models. For fipronil analogs, key structural features that influence insecticidal activity include:

  • The N-phenyl substituent: The 2,6-dichloro-4-trifluoromethylphenyl group is generally optimal for high activity.

  • The C4-substituent on the pyrazole ring: The trifluoromethylsulfinyl group is critical. Modifications here can drastically alter potency. The introduction of a tert-butyl group at this position, as explored in this guide, provides valuable data points for understanding steric tolerance.

  • The C3-substituent on the pyrazole ring: The cyano group is important for activity.

  • The C5-substituent on the pyrazole ring: The amino group contributes to binding.

By systematically modifying these positions and correlating the structural changes with biological activity, more potent and selective insecticides can be designed.

References

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Proposed fragmentation pattern with structures for the productions of fipronil and four metabolites - ResearchG
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH
  • Identification of fipronil metabolites by time-of-flight mass spectrometry for applic
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook
  • Evaluation of novel insecticides and their persistency against diamondback moth, Plutella xylostella Linn - ResearchG
  • (PDF)
  • Chemical structures and MS/MS (MS2 scan) spectra of fipronil, fipronil...
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile - Biosynth
  • 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-3-[3H3]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM)
  • Proposed major fragmentation pathways of FIP with m/z of fragment ions below the corresponding structure - ResearchG
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)-1H-pyrazole-3-carbonitrile - IUCr Journals
  • Identification of fipronil metabolites by time-of-flight mass spectrometry for applic
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI
  • Sulfoxide synthesis by oxid
  • The value of Fluorine-19 in analyzing pesticides - Squarespace
  • FIPRONIL - National Pesticide Inform
  • Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - NIH
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH

Sources

developing glucagon receptor antagonists from 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Developing Glucagon Receptor Antagonists from a 4-(tert-Butyl)-1H-pyrazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), is a critical regulator of glucose homeostasis. Its over-activation in type 2 diabetes mellitus (T2DM) contributes significantly to hyperglycemia by promoting hepatic glucose production.[1][2] Consequently, antagonizing the GCGR is a validated therapeutic strategy for glycemic control.[3][4][5] This guide details the rationale, synthesis, and comprehensive evaluation of glucagon receptor antagonists derived from the privileged this compound scaffold. This chemical series has yielded potent, selective, and orally bioavailable candidates.[6] We provide detailed, field-tested protocols for synthesis, in vitro characterization, and in vivo validation, designed to guide researchers from hit-to-lead optimization.

Introduction: The Rationale for Pyrazole-Based GCGR Antagonists

Glucagon's role as the primary counter-regulatory hormone to insulin is well-established.[7][8] In T2DM, a state of relative or absolute hyperglucagonemia disrupts the delicate insulin-to-glucagon ratio, leading to excessive hepatic glucose output.[5][8] Blocking the action of glucagon at its receptor directly addresses this pathophysiology.

The 1,3,5-substituted pyrazole core has emerged as a highly effective scaffold for designing GCGR antagonists.[6][9][10] Its unique physicochemical properties allow for specific, high-affinity interactions within the complex transmembrane domain of the GCGR. The tert-butyl group at the 4-position is a common feature in this class, often serving to anchor the molecule within a hydrophobic pocket of the receptor, thereby enhancing potency.[11] Structure-activity relationship (SAR) studies have demonstrated that modifications at the N1, C3, and C5 positions of the pyrazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties.[9][12][13]

This document provides a logical workflow for advancing a program based on this scaffold.

G cluster_0 Drug Discovery Workflow Start Scaffold Selection (4-tert-Butyl-1H-pyrazole) Synth Synthesis of Analogs Start->Synth Design Analogs InVitro In Vitro Characterization (Binding, Functional Assays) Synth->InVitro Test Compounds InVivo In Vivo Evaluation (PK/PD, Efficacy) InVitro->InVivo Select Promising Compounds SAR SAR Analysis & Lead Optimization InVitro->SAR Generate Data InVivo->SAR Generate Data SAR->Synth Design Next-Gen Analogs Candidate Preclinical Candidate SAR->Candidate Select Candidate

Caption: High-level workflow for pyrazole-based GCGR antagonist development.

Synthesis of a Representative Pyrazole Antagonist

The synthesis of 1,3,5-trisubstituted pyrazoles is typically achieved through a condensation reaction between a 1,3-diketone intermediate and a substituted hydrazine. The following protocol is a representative example for creating a compound with key structural motifs found in potent antagonists.

Protocol 2.1: Synthesis of a Model Antagonist

Rationale: This multi-step synthesis builds the core scaffold efficiently. The initial Claisen condensation creates the necessary 1,3-dicarbonyl moiety. The subsequent cyclization with a substituted hydrazine is a robust and high-yielding method for pyrazole formation.[14] Final modifications, such as amide coupling, are used to install moieties critical for potent receptor interaction.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C, add a substituted acetophenone (e.g., 4'-chloroacetophenone, 1.0 eq) dropwise.

  • After stirring for 15 minutes, add an appropriate ester (e.g., ethyl 4-(tert-butyl)benzoate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 1,3-diketone by flash column chromatography on silica gel.

Step 2: Pyrazole Ring Formation

  • Dissolve the purified 1,3-diketone (1.0 eq) in glacial acetic acid.

  • Add the substituted hydrazine hydrochloride (e.g., (4-aminophenyl)hydrazine hydrochloride, 1.1 eq).

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyrazole core.

Step 3: Final Amide Coupling

  • Dissolve the pyrazole intermediate (1.0 eq) in dichloromethane (DCM).

  • Add N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH, 1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir at room temperature for 12 hours.

  • Monitor reaction completion by LC-MS.

  • Dilute with DCM, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the Boc-protected final product.

  • Deprotect the Boc group using 4M HCl in dioxane to yield the final antagonist as its hydrochloride salt.

In Vitro Characterization: Establishing Potency and Selectivity

In vitro assays are essential for quantifying a compound's affinity for the GCGR, its functional ability to block glucagon signaling, and its selectivity against related receptors.

Glucagon Receptor Signaling Pathway

Glucagon binding to the GCGR activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists competitively block glucagon from binding, thereby inhibiting this signaling cascade.

G cluster_membrane Cell Membrane Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds & Activates AC Adenylyl Cyclase GCGR->AC Activates Gαs Antagonist Pyrazole Antagonist Antagonist->GCGR Binds & Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Gluconeogenesis, Glycogenolysis) PKA->Response Phosphorylates Targets

Caption: Glucagon receptor signaling and the mechanism of pyrazole antagonists.

Protocol 3.1: Competitive Radioligand Binding Assay

Rationale: This assay directly measures the affinity of a test compound for the human GCGR (hGCGR) by quantifying its ability to displace a known high-affinity radioligand. The resulting inhibition constant (Ki) is a key measure of potency.

  • Materials: Membranes from HEK293 cells stably expressing hGCGR, [¹²⁵I]-Glucagon, test compounds, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further into the binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [¹²⁵I]-Glucagon (final concentration ~50 pM), and 25 µL of the test compound dilution.

    • Initiate the binding reaction by adding 100 µL of the hGCGR membrane preparation (5-10 µg protein/well).

    • Incubate for 90 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Protocol 3.2: Functional cAMP Accumulation Assay

Rationale: This assay determines if a compound that binds to the receptor is a functional antagonist. It measures the compound's ability to inhibit the production of the second messenger cAMP in response to stimulation by glucagon.[11][15]

  • Materials: CHO-K1 or HEK293 cells expressing hGCGR, glucagon, test compounds, stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF, AlphaLISA).

  • Procedure:

    • Plate cells in a 96- or 384-well plate and grow to ~90% confluency.

    • Aspirate the growth medium and pre-incubate the cells with serial dilutions of the test compound for 20 minutes at 37°C.

    • Add glucagon at a final concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response, determined previously).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Data Presentation: In Vitro Profile

A well-optimized lead compound should exhibit high potency for the GCGR and significant selectivity over related family B GPCRs like the Glucagon-Like Peptide-1 Receptor (GLP-1R) and Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR).[15][16]

Table 1: Representative In Vitro Profile of a Pyrazole GCGR Antagonist
Assay Result (IC₅₀ / Ki)
hGCGR Radioligand Binding6.6 nM (Ki)[16]
hGCGR Functional cAMP Antagonism15.7 nM (IC₅₀)[16]
hGLP-1R Selectivity Assay>10,000 nM (IC₅₀)[16]
hGIPR Selectivity Assay1,020 nM (IC₅₀)[16]

In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

Promising compounds from in vitro screening must be evaluated in animal models to assess their pharmacokinetic (PK) properties and their ability to control glucose levels in a physiological context.

Protocol 4.1: Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. This protocol determines key PK parameters like half-life (T½), maximum concentration (Cmax), and oral bioavailability (%F) to ensure the compound has suitable properties for further development.

  • Animals: Male Sprague-Dawley rats or CD-1 mice.

  • Procedure:

    • Administer the compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 5-10 mg/kg).

    • Collect blood samples (~50 µL) from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma by centrifugation.

    • Extract the compound from plasma samples (e.g., via protein precipitation with acetonitrile).

    • Quantify the compound concentration using LC-MS/MS against a standard curve.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Table 2: Representative Pharmacokinetic Parameters
Parameter Rat (10 mg/kg PO) Mouse (10 mg/kg PO)
T½ (h) 4.53.1
Cmax (ng/mL) 1250980
AUC₀-inf (ng*h/mL) 85005600
Oral Bioavailability (%F) 45%35%
Protocol 4.2: In Vivo Glucagon Challenge Model

Rationale: This is a crucial pharmacodynamic (PD) model that directly tests the antagonist's ability to block the hyperglycemic effect of an exogenous glucagon injection in vivo.[1][16] It provides a clear proof-of-concept for the compound's mechanism of action.

  • Animals: C57BL/6 mice or, ideally, transgenic mice expressing the human GCGR (hGCGR mice).[1]

  • Procedure:

    • Fast the animals overnight (approx. 16 hours).

    • Administer the test compound or vehicle via oral gavage.

    • After a set pre-treatment time (e.g., 60 minutes), measure baseline blood glucose from a tail snip (t=0).

    • Administer a subcutaneous or intraperitoneal injection of glucagon (e.g., 15-30 µg/kg).

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for glucose excursion and compare the vehicle-treated group to the compound-treated groups to determine the percent inhibition of the glucagon response. A significant reduction in glucose excursion demonstrates in vivo target engagement.[16]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is key to optimizing potency, selectivity, and DMPK properties.

Table 3: General Structure-Activity Relationship (SAR) Summary for Pyrazole GCGR Antagonists
Position Modification General Effect on Activity
N1 Small alkyl groups or substituted phenyl ringsProfoundly impacts potency and PK. Often a key interaction point.[9][13]
C3 Substituted aryl or heteroaryl groups (e.g., dichlorophenyl)Crucial for high-affinity binding. Lipophilic and electronic properties are important.[11][16]
C5 Large, rigid, and often lipophilic groups (e.g., naphthyl, biphenyl)Fills a large hydrophobic pocket, significantly enhancing potency.[6][16]
4-position tert-Butyl groupGenerally optimal for anchoring within a hydrophobic sub-pocket.[11]

The goal of lead optimization is to balance these factors to identify a single preclinical candidate with the best overall profile for advancing into formal safety studies and clinical trials.[3][17]

References

  • Title: Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists Source: PubMed URL:[Link]
  • Title: Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models Source: MDPI URL:[Link]
  • Title: Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes Source: Taylor & Francis Online URL:[Link]
  • Title: The molecular pharmacology of glucagon agonists in diabetes and obesity Source: PMC URL:[Link]
  • Title: Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes Source: Expert Opinion on Investig
  • Title: Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes Source: PubMed URL:[Link]
  • Title: Synthesis and anti-diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists Source: PMC - NIH URL:[Link]
  • Title: A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities Source: PubMed URL:[Link]
  • Title: A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects Source: American Diabetes Associ
  • Title: Sustained glucagon receptor antagonism in insulin-deficient high-fat-fed mice Source: Bioscientifica URL:[Link]
  • Title: Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)
  • Title: Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes (Duplicate Source) Source: Taylor & Francis Online URL:[Link]
  • Title: Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study Source: American Diabetes Associ
  • Title: Discovery of novel, potent, selective, and orally active human glucagon receptor antagonists containing a pyrazole core Source: PubMed URL:[Link]
  • Title: Discovery of Novel Glucagon Receptor Antagonists Using Combined Pharmacophore Modeling and Docking Source: PMC - NIH URL:[Link]
  • Title: Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes (Duplic
  • Title: Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists Source: PubMed URL:[Link]
  • Title: Optimization of Truncated Glucagon Peptides to Achieve Selective, High Potency, Full Antagonists Source: ACS Public
  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL:[Link]
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL:[Link]
  • Title: Synthesis and isolation of a glucagon antagonist Source: PubMed URL:[Link]
  • Title: Specific Glucagon Assay System Using a Receptor-Derived Glucagon-Binding Peptide Probe Source: MDPI URL:[Link]
  • Title: Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects Source: PMC - NIH URL:[Link]
  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: PubMed URL:[Link]
  • Title: Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists Source: Diabetes Care URL:[Link]

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Experimental Setup for the N-Alkylation of 4-(tert-Butyl)-1H-pyrazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile applications. The synthesis of these compounds, however, presents a significant challenge: controlling the regioselectivity of the N-alkylation on unsymmetrically substituted pyrazole rings. This application note provides a comprehensive guide to the N-alkylation of 4-(tert-Butyl)-1H-pyrazole, a symmetrically substituted model that allows for a focus on fundamental reaction principles. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for classical alkylation, phase-transfer catalysis, and the Mitsunobu reaction. Advanced methods, including microwave-assisted synthesis and acid-catalyzed approaches, are also discussed. Each protocol is designed as a self-validating system, complete with troubleshooting insights, data presentation tables, and mechanistic diagrams to ensure technical accuracy and reproducibility for researchers in drug discovery and chemical development.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole moiety is a cornerstone in the design of modern pharmaceuticals, including blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Tepoxalin (a non-steroidal anti-inflammatory drug).[1] The substituent on the pyrazole nitrogen (the N-alkyl or N-aryl group) plays a critical role in modulating the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and selective N-alkylation methods is of paramount importance.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is achieving regioselectivity. The two adjacent nitrogen atoms of the pyrazole ring, N1 and N2, possess similar electronic properties and nucleophilicity, often leading to the formation of a mixture of regioisomers that can be difficult to separate.[2] While this compound is symmetrically substituted (rendering N1 and N2 chemically equivalent), the principles and protocols discussed herein form the foundational knowledge required to tackle more complex, unsymmetrical systems. Understanding these methods provides the tools to control reactions where regioselectivity is a critical factor.

Foundational Principles: Controlling Pyrazole N-Alkylation

The outcome of a pyrazole N-alkylation reaction is governed by a delicate interplay of steric effects, electronic effects, and reaction conditions.[2]

  • Steric Effects : This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For an unsymmetrical pyrazole (e.g., 3-substituted), the substituent at the C3 position will direct alkylation to the distal N1 nitrogen, while a bulky substituent at C5 will hinder attack at N1.[2][3]

  • Electronic Effects : Electron-withdrawing or -donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.

  • Reaction Conditions : The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity. For instance, strong, non-coordinating bases like sodium hydride (NaH) in THF often favor the thermodynamically more stable N1-alkylated product, whereas different conditions might yield the N2 isomer.[2]

The following diagram illustrates a typical workflow for planning and executing an N-alkylation experiment.

G cluster_0 Planning & Selection cluster_1 Execution cluster_2 Analysis A Select Pyrazole Substrate (e.g., this compound) B Choose Alkylating Agent (Alkyl Halide vs. Alcohol) A->B C Select Method (Classical, PTC, Mitsunobu) B->C D Protocol Setup: - Add Pyrazole & Solvent - Add Base/Reagents - Add Alkylating Agent C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Quenching E->F G Purification (Column Chromatography, Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for pyrazole N-alkylation experiments.

Core Experimental Protocols

This section provides detailed, step-by-step protocols for three widely used N-alkylation methods.

Protocol A: Classical N-Alkylation with an Alkyl Halide

This is the most common and straightforward method, relying on the deprotonation of the pyrazole with a suitable base to form a pyrazolide anion, which then acts as a nucleophile to attack an alkyl halide.

Rationale for Reagent Choices:

  • Base : Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, less hazardous base suitable for many applications, though it may require higher temperatures or longer reaction times.

  • Solvent : Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. THF is excellent for reactions with NaH, while DMF is a superb solvent for reactions with carbonate bases due to its high polarity, which helps dissolve the pyrazolide salt.

Caption: Mechanism for classical base-mediated N-alkylation.

Step-by-Step Protocol:

  • Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution : Add anhydrous THF (approx. 0.1 M concentration) to dissolve the pyrazole.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle it with care. Hydrogen gas is evolved.

  • Activation : Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterCondition ACondition BRationale / Notes
Base NaH (1.1 eq.)K₂CO₃ (2.0 eq.)NaH for complete, fast deprotonation. K₂CO₃ is milder and safer.
Solvent Anhydrous THFAnhydrous DMFTHF is ideal for NaH. DMF is better for carbonate bases.
Temp. 0 °C to RTRT to 60 °CNaH reactions are often exothermic. K₂CO₃ may require heating.
Time 2-12 hours8-24 hoursReaction with K₂CO₃ is typically slower.

Table 1. Comparison of conditions for classical N-alkylation.

Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reacting water-insoluble organic reactants with water-soluble reagents. Here, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the pyrazolide anion into the organic phase to react with the alkyl halide.[4] This method often results in high yields and avoids the need for strictly anhydrous conditions or strong bases like NaH.[4]

Step-by-Step Protocol:

  • Setup : In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent/Base : Add toluene as the organic solvent and a concentrated aqueous solution of sodium hydroxide (50% w/v) as the base.

  • Reaction : Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-18 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, dilute the mixture with water and transfer to a separatory funnel. Separate the layers.

  • Extraction : Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol C: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is the premier method for alkylating a nucleophile with a primary or secondary alcohol.[5] It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center. The reaction utilizes a redox system between a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[5][6]

Rationale for Reagent Choices:

  • Phosphine/Azodicarboxylate : The PPh₃/DEAD (or DIAD) combination forms a key intermediate that activates the alcohol. DIAD (diisopropyl azodicarboxylate) is often preferred over DEAD (diethyl azodicarboxylate) due to its lower carcinogenicity risk.

  • Solvent : Anhydrous THF is the most common and effective solvent for the Mitsunobu reaction.[7]

G cluster_mitsunobu Mitsunobu Reaction Cycle A PPh₃ + DIAD B Betaine Intermediate [Ph₃P⁺-N⁻-N-CO₂R] A->B 1 C Protonation by Pyrazole (Nu-H) B->C 2 D [Ph₃P⁺-N-NH-CO₂R] Nu⁻ C->D E Activation of Alcohol (R'-OH) D->E 3 F Oxyphosphonium Salt [Ph₃P⁺-OR'] Nu⁻ E->F G SN2 Attack by Pyrazolide (Nu⁻) F->G 4 H N-Alkyl Pyrazole (Nu-R') + Ph₃P=O G->H I Hydrazide Byproduct G->I

Caption: Simplified cycle of the Mitsunobu reaction for pyrazole alkylation.

Step-by-Step Protocol:

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

  • Dissolution : Dissolve the components in anhydrous THF (approx. 0.1-0.2 M).

  • Initiation : Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise via syringe over 10-15 minutes. An exothermic reaction is often observed.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS. A key indicator is the consumption of the starting materials and the formation of two new spots: the product and triphenylphosphine oxide (TPPO).

  • Work-up : Concentrate the reaction mixture under reduced pressure.

  • Purification : The major challenge in Mitsunobu reactions is the removal of the TPPO and hydrazide byproducts.

    • Method 1 (Chromatography) : Directly purify the crude residue by flash column chromatography. TPPO can sometimes be tricky to separate.

    • Method 2 (Precipitation) : After concentration, add a minimal amount of cold diethyl ether to the residue. The TPPO may precipitate and can be removed by filtration. The filtrate is then concentrated and purified by chromatography.

Advanced & Alternative Methodologies

  • Microwave-Assisted N-Alkylation : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][8][9][10] The classical and PTC protocols described above can often be adapted for microwave synthesis, typically using sealed vessels at elevated temperatures (100-150 °C). This is considered a "green chemistry" approach due to its efficiency.[1][8]

  • Acid-Catalyzed Alkylation with Trichloroacetimidates : This modern approach avoids the need for a base. An alkyl trichloroacetimidate, formed from an alcohol and trichloroacetonitrile, serves as a potent electrophile. In the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid), it reacts with the pyrazole to afford the N-alkylated product.[11][12] This method is particularly useful for sensitive substrates that are incompatible with basic conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive base (e.g., old NaH).- Wet solvent or glassware.- Alkylating agent is not reactive enough.- Use fresh, high-quality reagents.- Ensure all equipment is flame-dried.- Switch to a more reactive halide (I > Br > Cl) or add NaI as a catalyst (Finkelstein reaction).
Mixture of Isomers - (For unsymmetrical pyrazoles) Lack of steric or electronic differentiation.- Change the base/solvent system (see Section 2).- Use a bulkier alkylating agent to enhance steric control.[2][13]
Difficult Purification - (Mitsunobu) Co-elution of product with TPPO.- (PTC) Emulsion formation during work-up.- For TPPO, try precipitation from ether or use a different phosphine reagent.- To break emulsions, add brine or filter the mixture through Celite.

Table 2. Common issues and troubleshooting strategies.

References

  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853.
  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559.
  • Fustero, S., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(12), 4246-4254.
  • Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11843.
  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.
  • LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction.
  • Organ, M. G., et al. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(19), 5064-5067.
  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Watson, D. A., et al. (2018). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 83(15), 8048-8054.
  • Khalil, A., et al. (2006). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 479-493.
  • Zheng, S.-L., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 82(15), 10018-10025.
  • Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Sroka, Z., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(4), 3623-3632.
  • Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122.
  • Zheng, S.-L., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Tunoori, A. R. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(7), 867-874.
  • Baran, P. S., et al. (2020). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 582(7811), 224-229.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wang, C., et al. (2014). Regioselective SN2′ Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1634-1640.
  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • Gembickytė, A. (2019). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. Kaunas University of Technology.
  • ResearchGate. (2017). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • Royal Society of Chemistry. (2005). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry, 7(10), 739-741.
  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
  • Google Patents. (1996). N-alkylation method of pyrazole. EP0749963A1.
  • DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33909-33939.
  • ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716.
  • Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
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Application Note: Rapid Microwave-Assisted Synthesis of 4-(tert-Butyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-(tert-butyl)-1H-pyrazole derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a sterically demanding tert-butyl group at the 4-position can significantly influence the pharmacological profile of these molecules. Traditional synthetic methods often require prolonged reaction times and harsh conditions. In contrast, MAOS offers a green, efficient, and rapid alternative, leading to higher yields and purity. This document outlines the synthesis of the key precursor, 3-(tert-butyl)pentane-2,4-dione, and its subsequent microwave-mediated cyclocondensation with hydrazine derivatives to yield the target pyrazoles. Detailed protocols, mechanistic insights, and comparative data are presented to guide researchers in this synthetic endeavor.

Introduction: The Significance of Pyrazoles and Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating the biological activity. The incorporation of a bulky tert-butyl group at the 4-position can enhance lipophilicity and introduce specific steric interactions with biological targets, potentially leading to improved potency and selectivity.

Conventional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While effective, these methods often suffer from long reaction times, high energy consumption, and the potential for side-product formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[3] This often results in cleaner reactions with higher yields in a fraction of the time required by conventional heating.[4] Furthermore, MAOS is considered a green chemistry approach due to its reduced energy consumption and potential for solvent-free reactions.

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of this compound derivatives, providing researchers with a practical guide for accessing this important class of compounds.

Synthesis of the Key Precursor: 3-(tert-Butyl)pentane-2,4-dione

The cornerstone of this synthetic route is the preparation of the appropriately substituted 1,3-dicarbonyl precursor, 3-(tert-butyl)pentane-2,4-dione. This can be achieved through a Claisen condensation, a classic carbon-carbon bond-forming reaction.[5]

Mechanistic Rationale

The Claisen condensation involves the reaction of an ester with an enolizable ketone in the presence of a strong base. In this case, we can envision the reaction between ethyl pivalate (as the source of the tert-butyl group and one carbonyl) and acetone (as the source of the other acetyl group). However, a more direct and efficient approach for synthesizing 3-substituted pentane-2,4-diones involves the alkylation of the enolate of pentane-2,4-dione.

The reaction proceeds via the deprotonation of the acidic α-hydrogen of pentane-2,4-dione by a strong base, such as sodium hydride or an alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic tert-butyl source, such as tert-butyl bromide. The steric hindrance of the tert-butyl group necessitates careful selection of reaction conditions to favor C-alkylation over O-alkylation and to achieve a good yield.

Experimental Protocol: Synthesis of 3-(tert-Butyl)pentane-2,4-dione

Materials:

  • Pentane-2,4-dione

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup.

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pentane-2,4-dione (1.0 equivalent) in anhydrous THF via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add tert-butyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(tert-butyl)pentane-2,4-dione.

Microwave-Assisted Synthesis of this compound Derivatives

With the key precursor in hand, the final cyclocondensation step to form the pyrazole ring can be efficiently carried out using microwave irradiation. This protocol is exemplified by the reaction of 3-(tert-butyl)pentane-2,4-dione with hydrazine hydrate and phenylhydrazine.

General Reaction Scheme & Mechanism

The reaction proceeds via a classical cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Microwave heating dramatically accelerates the dehydration step.

Diagram of the Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration (Microwave Accelerated) diketone 3-(tert-Butyl)pentane-2,4-dione intermediate1 Hemiaminal Intermediate diketone->intermediate1 Attack at C=O intermediate1_2 Hemiaminal Intermediate hydrazine R-NH-NH2 hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1_2->intermediate2 Attack by second N intermediate2_2 Cyclized Intermediate pyrazole 4-(tert-Butyl)-1-R-1H-pyrazole intermediate2_2->pyrazole - 2 H2O

Caption: Proposed mechanism for the microwave-assisted cyclocondensation.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 3-(tert-Butyl)pentane-2,4-dione

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Acetic Acid (as solvent and catalyst)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 3-(tert-butyl)pentane-2,4-dione (1.0 mmol), the desired hydrazine (hydrazine hydrate or phenylhydrazine, 1.1 mmol), and 3 mL of ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired this compound derivative.

Workflow for Microwave-Assisted Pyrazole Synthesis

G start Start reagents Combine 3-(tert-butyl)pentane-2,4-dione, hydrazine, and solvent in microwave vial start->reagents seal Seal the reaction vial reagents->seal microwave Microwave Irradiation (e.g., 120-150 °C, 5-15 min) seal->microwave cool Cool to Room Temperature microwave->cool workup Solvent Removal & Purification (Recrystallization or Chromatography) cool->workup product Pure this compound workup->product

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Comparative Data

The advantages of the microwave-assisted approach are evident when compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Reaction Time 5 - 15 minutes4 - 12 hours
Temperature 120 - 150 °C~78 °C (Ethanol reflux)
Typical Yield 85 - 95%60 - 75%
Energy Consumption LowHigh
Byproduct Formation MinimalOften observed

Conclusion

This application note has detailed an efficient, rapid, and high-yielding protocol for the synthesis of this compound derivatives using microwave-assisted organic synthesis. The preparation of the key 3-(tert-butyl)pentane-2,4-dione precursor, followed by a microwave-mediated cyclocondensation, provides a streamlined route to this valuable class of heterocyclic compounds. The described methodology offers significant advantages over traditional synthetic approaches, aligning with the principles of green chemistry and providing a valuable tool for researchers in drug discovery and development.

References

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.J. Braz. Chem. Soc.Link
  • Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review.DergiPark.Link
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.Molecules.Link
  • Claisen condens
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.SciELO.Link
  • 3-tert-Butylpentane-2,4-dione.Biosynth.Link
  • Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.
  • Recent Developments in the Synthesis of β-Diketones.Molecules.Link
  • Microwave-assisted synthesis of pyrazoles - a mini-review.DergiPark.Link
  • Synthesis of 1,3-diketones.Organic Chemistry Portal.Link
  • 3-tert-butyl-2,4-pentanedione.ChemSynthesis.Link
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 4-(tert-Butyl)-1H-pyrazole: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction and Scientific Rationale

4-(tert-Butyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their wide range of biological activities.[1] Achieving high purity of such intermediates is paramount for accurate downstream biological testing, process development, and ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).

The purification strategy for this compound is dictated by its physicochemical properties. The molecule possesses a calculated LogP of approximately 1.7, indicating moderate hydrophobicity.[2] The pyrazole ring contributes polar characteristics through its two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor.[3] This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.

Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl-bonded silica, C18), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4] this compound will partition between these two phases. Its retention on the non-polar C18 column is primarily driven by hydrophobic interactions involving its tert-butyl group. By carefully modulating the polarity of the mobile phase—specifically, the percentage of the organic solvent—we can control its elution time, allowing for effective separation from more polar or less polar impurities. To ensure sharp, symmetrical peaks, an acidic modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase. TFA suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, which can otherwise cause undesirable peak tailing.[5]

Materials and Instrumentation

Item Specification
HPLC System Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Stationary Phase C18 Reversed-Phase Column (e.g., Eclipse XDB-C18, Luna C18). Typical Dimensions: 250 mm x 10 mm, 5 µm particle size for semi-preparative scale.
Reagents - Acetonitrile (ACN): HPLC Grade or higher
- Water: HPLC Grade or ultrapure (e.g., Milli-Q)
- Trifluoroacetic Acid (TFA): HPLC Grade, >99% purity
- Crude Sample: this compound dissolved in a suitable solvent.
Glassware & Consumables Volumetric flasks, graduated cylinders, beakers, 0.45 µm solvent filters, 0.22 µm syringe filters, autosampler vials, collection tubes/flasks.

Detailed Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The workflow is visualized in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Purification cluster_post Phase 3: Post-Processing A Mobile Phase Preparation (ACN/Water/TFA) C System & Column Equilibration A->C B Sample Preparation (Dissolve & Filter Crude) B->C D Inject Sample onto equilibrated HPLC system C->D E Run Isocratic/Gradient Method Monitor at 210 nm D->E F Collect Fractions (Based on UV Signal) E->F G Analyze Purity of Collected Fractions F->G H Pool High-Purity Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J Obtain Purified Solid Product I->J

Caption: Workflow for HPLC Purification of this compound.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of TFA. Fill to the 1 L mark with water. The final concentration is 0.1% TFA in water (v/v).

  • Mobile Phase B (Organic): To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile. Carefully add 1.0 mL of TFA. Fill to the 1 L mark with acetonitrile. The final concentration is 0.1% TFA in acetonitrile (v/v).

  • Degassing: Degas both mobile phases for at least 15 minutes using a solvent degasser, sonication, or helium sparging to prevent bubble formation in the pump heads.[6]

Step 2: Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of Acetonitrile/Water is a good starting point to ensure compatibility with the mobile phase.[6] Aim for a concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.[7]

Step 3: HPLC System Setup and Equilibration
  • Install the C18 column into the column oven and set the temperature to 30°C for stable retention times.[8]

  • Set the UV detector wavelength. Based on the pyrazole chromophore, a wavelength of 210 nm is recommended for high sensitivity.[9][10] A PDA detector can be used to scan across a range (e.g., 200-400 nm) to confirm the optimal wavelength.

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (e.g., 60% Mobile Phase B) at the desired flow rate until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes.[8]

Step 4: Chromatographic Method and Purification

The following parameters provide a robust starting point. Optimization may be required based on the specific impurity profile of the crude material.

Parameter Optimized Value Rationale
Column C18, 250 x 10 mm, 5 µmStandard for semi-preparative purification of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA improves peak shape.[5]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase; provides elution strength.
Elution Mode IsocraticSimple and effective if impurities are well-separated from the main peak.
Composition 60% Mobile Phase BOptimized for a reasonable retention time of the target compound. Adjust as needed.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmStrong absorbance for the pyrazole core.[9][10]
Injection Vol. 100 - 500 µLDependent on sample concentration and column loading capacity.
  • Inject the filtered sample onto the equilibrated column.

  • Begin the chromatographic run and monitor the chromatogram.

  • Collect the eluent corresponding to the main product peak into appropriately labeled fractions. Automated fraction collectors are ideal for this purpose.

Step 5: Post-Purification Processing
  • Purity Analysis: Analyze small aliquots from the collected fractions using an analytical scale HPLC method to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Gentle heating (30-40°C) may be applied.

  • Isolation: The final purified this compound is obtained as a solid or oil after complete solvent removal. Dry further under high vacuum to remove residual solvents.

Troubleshooting Common Issues

Problem Potential Cause Solution
Broad Peaks - Column overload- Injection solvent stronger than mobile phase- Column degradation- Reduce injection volume/concentration.- Dissolve sample in mobile phase or a weaker solvent.[8]- Flush column with a strong solvent or replace if necessary.
Peak Tailing - Silanol interactions- Presence of secondary interactions- Ensure TFA or another acidic modifier is present in the mobile phase.- Use a column with high-purity silica or end-capping.
Variable Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction or leaks- Prepare fresh mobile phase; ensure proper mixing if using a gradient.[11]- Use a column oven for temperature control.- Check for leaks and ensure pump seals are in good condition.[6]
No Peaks Detected - Incorrect wavelength- Injection issue- Sample degradation- Verify UV absorbance spectrum of the compound.- Check injector for proper operation and ensure the needle is reaching the sample.[11]- Confirm sample stability in the chosen solvent.

Conclusion

The RP-HPLC method detailed in this application note offers a reliable and efficient strategy for the purification of this compound. By leveraging a C18 stationary phase with an acetonitrile/water/TFA mobile phase, high levels of purity can be achieved, making the material suitable for demanding applications in research and pharmaceutical development. The provided protocol and troubleshooting guide serve as a comprehensive resource for scientists to successfully implement and adapt this method.

References

  • Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Al-Hossaini, A. M., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... in Nanosuspension. Chromatographia.
  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazole... Hydrazone. International Journal of Pharmaceutical Investigation, 13(2), 313-320.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • El-Hawash, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Hawash, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Teledyne ISCO. (2021). HPLC Troubleshooting and Maintenance Techniques. YouTube.
  • Quora. (2022). How do you choose a mobile phase in HPLC?.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • Organic Syntheses. (n.d.). A Multigram, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
  • El-Dib, I., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Wang, W., et al. (2018). Catalytic Enantioselective Synthesis of Chiral 4-Hydroxy 4′-Substituted Pyrazolones by Vinylogous Aldol Reaction. Molecules.
  • NIST. (n.d.). 1H-Pyrazole.
  • Ferreira, I. C. F. R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.

Sources

Application Note: A Validated GC-MS Method for the Purity Determination of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative purity analysis of 4-(tert-Butyl)-1H-pyrazole, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The method demonstrates high specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and final product release in regulated environments. We elaborate on the rationale behind key methodological choices, from sample preparation to instrumental parameters, and provide a comprehensive guide to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS No. 105285-21-0) is a substituted pyrazole that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs, highlighting the importance of this structural motif.[1] The purity of starting materials and intermediates like this compound is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final product.

The synthesis of substituted pyrazoles can often result in the formation of process-related impurities, including unreacted starting materials, by-products, and regioisomers which may possess similar physicochemical properties, making their separation and quantification challenging.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency for volatile and semi-volatile compounds and its ability to provide definitive structural identification through mass spectral data.[2]

This guide provides a robust, step-by-step protocol for the purity assessment of this compound, grounded in established analytical principles and validated against internationally recognized standards.[4]

Principle of the Method

The method leverages the power of gas chromatography to separate this compound from potential impurities based on differences in their boiling points and affinities for the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by Electron Ionization (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for identification. Purity is determined by calculating the area percent of the main analyte peak relative to the total area of all detected peaks in the chromatogram.

Materials and Instrumentation

Reagents and Standards
  • This compound Reference Standard: Purity ≥99.5%

  • Dichloromethane (DCM): HPLC or GC-grade

  • Methanol: HPLC or GC-grade

  • Helium: Ultra-high purity (99.999%)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a suitable autosampler.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[2] This phase provides excellent resolution for a wide range of semi-volatile compounds and is robust for routine analysis.

  • Data System: MassHunter, ChemStation, or equivalent chromatography data system (CDS) for instrument control, data acquisition, and processing.

Experimental Protocol

The overall experimental process is outlined in the workflow diagram below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions (e.g., Linearity Levels) sequence Create GC-MS Sequence (Blank, Standards, Samples) prep_std->sequence prep_sample Prepare Test Sample Solution (e.g., 1 mg/mL) prep_sample->sequence run Execute GC-MS Run sequence->run integrate Integrate Chromatogram Peaks run->integrate identify Identify Analyte Peak (Retention Time & Mass Spectrum) integrate->identify calculate Calculate Purity (% Area) identify->calculate report Generate Final Report calculate->report

Caption: Overall experimental workflow for GC-MS purity analysis.

Preparation of Solutions
  • Rationale: Dichloromethane is chosen as the final dilution solvent due to its high volatility and compatibility with GC systems. An initial wetting with methanol can aid in dissolving polar impurities.[2] A concentration of 1.0 mg/mL is typical for purity analysis, providing a strong signal without overloading the column.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard or test sample into a 25 mL volumetric flask.

    • Add a small amount of methanol (~1 mL) to wet and dissolve the material.

    • Dilute to the mark with dichloromethane.

    • Stopper and mix thoroughly by inversion until the sample is fully dissolved.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

GC-MS Instrumental Method

The instrumental parameters are summarized in the table below.

ParameterSettingRationale
GC System
Injection PortSplit/SplitlessAllows for analysis of a wide concentration range.
Injection ModeSplitPrevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Split Ratio50:1A higher split ratio is used to handle the 1 mg/mL concentration, ensuring only a small fraction reaches the column. This can be adjusted based on signal response.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte (Predicted B.P. 219 °C) and any potential impurities without causing thermal degradation.[5]
Injection Volume1.0 µLStandard volume for reproducible injections.
Carrier GasHeliumInert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[2]
Oven Program
Initial Temperature80 °C, hold for 2 minStarts below the boiling point of the solvent to focus the analytes at the head of the column, improving peak shape.
Ramp 110 °C/min to 180 °CA controlled ramp allows for the separation of more volatile impurities.
Ramp 225 °C/min to 280 °C, hold for 5 minA faster ramp speeds up the elution of the main analyte and any higher-boiling impurities. The final hold ensures that all components are eluted from the column before the next run.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass filtering.
Acquisition ModeFull ScanAcquires data over a wide mass range, which is essential for identifying unknown impurities and confirming the analyte's identity.
Scan Range40 - 350 m/zCovers the molecular weight of the analyte (124.18 g/mol ) and its expected fragments, while excluding low-mass solvent ions.[5][6]
Solvent Delay3.0 minPrevents the high concentration of solvent from entering the MS detector, which would cause unnecessary filament wear.

Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7] The following parameters are critical for a purity method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Protocol: Analyze a blank solvent (dichloromethane) to ensure no interfering peaks are present at the retention time of the analyte. Compare the chromatogram of the this compound sample against the blank. Peak purity tools (e.g., using mass spectral deconvolution) can be used to confirm that the analyte peak is spectrally homogeneous.[8]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[4]

  • Protocol:

    • Prepare a series of at least five calibration standards from the reference standard stock solution, typically ranging from 50% to 150% of the target sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area of this compound against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[9]

Accuracy

Accuracy is the closeness of the test results to the true value. For impurity testing, it is often assessed by recovery studies on spiked samples.[8]

  • Protocol:

    • Prepare a sample of this compound at the target concentration.

    • Spike the sample with a known amount of a potential impurity standard, if available.

    • Alternatively, if assessing the assay of the main component, spike a placebo matrix with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%).

    • Analyze each level in triplicate and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the this compound sample at 100% of the target concentration on the same day, with the same instrument and analyst.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[9]

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: The LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope).

  • Acceptance Criteria: The method should be precise and accurate at the LOQ, and it should be below the reporting threshold for impurities (e.g., typically 0.05%).

Data Analysis and Results

Identification

The this compound peak is identified by its characteristic retention time (RT) and its mass spectrum. Under the conditions described, the analyte should elute at approximately 8-10 minutes. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) at m/z 124. The most prominent fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

  • Molecular Ion (M⁺): m/z = 124

  • Base Peak [M-15]⁺: m/z = 109 (Loss of •CH₃)

  • Other significant fragments may arise from the cleavage of the pyrazole ring, such as the loss of hydrogen cyanide (HCN).[11]

Fragmentation parent [C₇H₁₂N₂]⁺˙ m/z = 124 (Molecular Ion) child1 [C₆H₉N₂]⁺ m/z = 109 (Base Peak) parent->child1 - •CH₃ child2 Further Fragments child1->child2 - HCN, etc.

Caption: Proposed primary fragmentation of this compound in EI-MS.

Purity Calculation

The purity is calculated using the area percent method. This method assumes that all compounds in the sample have a similar response factor in the detector, which is a reasonable assumption for EI-MS when dealing with structurally similar impurities.

Purity_Calculation Total_Area Total Peak Area (Sum of all peaks) Purity % Purity Total_Area->Purity Analyte_Area Analyte Peak Area (4-tert-Butyl-1H-pyrazole) Analyte_Area->Purity ÷ Purity->Purity x 100

Caption: Logical relationship for calculating purity by area percent.

Formula: % Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a comprehensive and scientifically robust GC-MS method for determining the purity of this compound. The protocol is designed for easy implementation in a quality control laboratory. By incorporating detailed explanations for procedural steps and a full validation framework based on ICH guidelines, this method is demonstrated to be specific, accurate, precise, and reliable for its intended use. Adherence to this protocol will ensure that the quality of this compound is controlled effectively, supporting the development and manufacturing of safe and effective final products.

References

  • Frizzo, C. P., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Al-Azzawi, A. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy.

Sources

Application Notes: 4-(tert-Butyl)-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyrazole Scaffold and the tert-Butyl Moiety in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the design of modern agrochemicals, renowned for its metabolic stability and versatile synthetic handles. Pyrazole derivatives have led to the discovery and commercialization of highly effective fungicides, herbicides, and insecticides.[1][2] The introduction of specific substituents onto the pyrazole core is a key strategy for modulating biological activity, selectivity, and physicochemical properties.

This guide focuses on the application of 4-(tert-Butyl)-1H-pyrazole , a valuable heterocyclic building block.[3][4] The tert-butyl group at the C4-position is of particular strategic importance. Its significant steric bulk can:

  • Enhance Metabolic Stability: By sterically shielding adjacent positions, it can prevent metabolic degradation by plant or fungal enzymes, thereby increasing the compound's bioavailability and duration of action.

  • Lock Conformation: It can restrict the rotation of adjacent chemical groups, locking the molecule into a specific conformation that may be optimal for binding to the target enzyme or receptor.

  • Improve Lipophilicity: The alkyl nature of the tert-butyl group increases the molecule's lipophilicity, which can be critical for its ability to penetrate the waxy cuticles of leaves or the chitinous exoskeletons of insects.

These application notes provide a detailed overview and validated protocols for leveraging this compound in the synthesis of next-generation agrochemicals.

Part 1: Application in Fungicide Synthesis - Targeting Succinate Dehydrogenase

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a cessation of energy production and subsequent cell death.[5][6] The pyrazole-carboxamide scaffold is a well-established pharmacophore for SDHI activity, and the 4-position of the pyrazole is a key site for substitution to optimize efficacy.

Rationale for this compound in SDHI Synthesis

The introduction of a bulky group like tert-butyl at the C4-position of the pyrazole ring in SDHI fungicides can enhance the binding affinity to the succinate dehydrogenase enzyme complex. This steric hindrance can promote a tighter fit within the enzyme's active site, potentially leading to higher potency and a broader spectrum of activity against various fungal pathogens.[7]

Synthetic Workflow: From Pyrazole to a Core Fungicidal Intermediate

The primary synthetic transformation involves the carboxylation of this compound followed by amide coupling with a desired aniline moiety. This workflow creates the essential pyrazole-carboxamide backbone of many potent SDHI fungicides.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Amide Coupling A This compound B n-Butyllithium (n-BuLi) then CO2 (dry ice) A->B Deprotonation C This compound- 5-carboxylic Acid B->C Carboxylation D This compound- 5-carboxylic Acid E SOCl2 or Oxalyl Chloride D->E Activation F Acyl Chloride Intermediate E->F G Substituted Aniline (e.g., 2-aminobiphenyl) F->G Coupling H Final Pyrazole-Carboxamide Product (SDHI Fungicide Core) G->H

Caption: Synthetic workflow for a pyrazole-carboxamide SDHI fungicide core.

Protocol 1: Synthesis of 4-(tert-Butyl)-N-(biphenyl-2-yl)-1H-pyrazole-5-carboxamide

This protocol details the synthesis of a representative pyrazole-carboxamide core structure, a common motif in modern SDHI fungicides.

Materials and Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (1 M)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 2-Aminobiphenyl

  • Triethylamine (TEA)

  • Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate

Experimental Procedure:

Step A: Synthesis of this compound-5-carboxylic Acid

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.24 g, 10 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (4.4 mL, 11 mmol, 2.5 M in hexanes) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

    • Causality: n-Butyllithium is a strong base that selectively deprotonates the pyrazole ring at the C5 position, which is the most acidic carbon proton, to form a lithiated intermediate. The low temperature is critical to prevent side reactions.

  • Carboxylation: Carefully add crushed dry ice pellets (approx. 5 g) to the reaction mixture in small portions. A precipitate will form. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding 20 mL of water. Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step B: Synthesis of 4-(tert-Butyl)-N-(biphenyl-2-yl)-1H-pyrazole-5-carboxamide

  • Acid Chloride Formation: To a flask containing the crude this compound-5-carboxylic acid (from Step A, ~10 mmol), add thionyl chloride (1.5 mL, 20 mmol) and a catalytic amount of DMF. Reflux the mixture for 2 hours.

    • Causality: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, "activating" it for the subsequent amide bond formation.

  • Amide Coupling: Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in anhydrous DCM (30 mL). In a separate flask, dissolve 2-aminobiphenyl (1.69 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (20 mL). Cool this aniline solution to 0 °C and add the acyl chloride solution dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Application in Herbicide Synthesis - Targeting HPPD

Benzoylpyrazole herbicides are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8] This enzyme is crucial for plastoquinone biosynthesis in plants; its inhibition leads to the degradation of chlorophyll, resulting in characteristic bleaching symptoms and plant death.[9] The this compound moiety has been identified as a beneficial component in this class of herbicides, enhancing activity.[8]

Synthetic Workflow: N-Arylation for HPPD Inhibitor Core

The key synthetic step is the N-arylation of this compound with a substituted benzoyl derivative, often a complex benzoyl halide or equivalent, to form the core structure of an HPPD-inhibiting herbicide.

G A This compound C Base (e.g., K2CO3, NaH) A->C Deprotonation B Substituted Benzoyl Halide (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride) D N-Benzoylpyrazole Intermediate (HPPD Inhibitor Core) B->D C->D N-Arylation

Caption: General synthesis of an N-Benzoylpyrazole HPPD inhibitor.

Protocol 2: Synthesis of [4-(tert-Butyl)-1H-pyrazol-1-yl][2-chloro-4-(methylsulfonyl)phenyl]methanone

This protocol describes a representative N-arylation reaction to form a core structure analogous to commercial HPPD-inhibiting herbicides like topramezone.[10]

Materials and Reagents:

  • This compound

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Anhydrous Acetonitrile (ACN)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.24 g, 10 mmol) and finely ground potassium carbonate (2.07 g, 15 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of Benzoyl Chloride: To this stirring suspension, add a solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (2.55 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise at room temperature.

    • Causality: Potassium carbonate acts as a base to deprotonate the pyrazole, forming the pyrazolate anion, which is a potent nucleophile. The subsequent nucleophilic acyl substitution on the benzoyl chloride forms the desired N-C bond.

  • Reaction Monitoring: Heat the mixture to 60 °C and stir for 6-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Work-up: After cooling to room temperature, filter off the potassium salts and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash successively with water (2 x 25 mL) and brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield the pure N-benzoylpyrazole product.

  • Validation: Characterize the final product by melting point, ¹H NMR, and elemental analysis to confirm its identity and purity.

Part 3: Application in Insecticide Synthesis

Pyrazole-containing insecticides are a major class of crop protection agents. While the most famous examples, like fipronil, are phenylpyrazoles, the core pyrazole heterocycle is central to their activity. These compounds often act as potent blockers of the GABA-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and death. The 4-tert-butyl group can be incorporated to enhance insecticidal potency and spectrum.

Protocol 3: Functionalization of this compound for Insecticidal Derivatives

This protocol outlines a general strategy for introducing functionality at the C5 position, which is a common handle for elaboration into complex insecticidal structures, such as N-pyridylpyrazole thiazoles.[11]

Materials and Reagents:

  • This compound-5-carboxylic acid (from Protocol 1, Step A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia solution or a primary amine (R-NH₂)

  • Dichloromethane (DCM), Saturated Sodium Bicarbonate, Brine

Experimental Procedure:

  • Reaction Setup: Dissolve this compound-5-carboxylic acid (1.82 g, 10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask.

  • Amide Coupling Reagent Addition: Add HOBt (1.53 g, 11 mmol) and EDCI (2.11 g, 11 mmol) to the solution. Stir at room temperature for 30 minutes.

    • Causality: EDCI and HOBt form an active ester intermediate from the carboxylic acid. This is a highly efficient method for amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups.

  • Amine Addition: Add the desired amine (e.g., a solution of ammonia in dioxane or a specific aminothiazole derivative) (10 mmol) to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up and Purification: Pour the reaction mixture into water (100 mL) and extract with DCM (3 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product: Purify the resulting amide by column chromatography or recrystallization. This functionalized pyrazole can then serve as a key intermediate for building more complex insecticidal molecules.

Data Summary Table

The following table presents representative data for agrochemical candidates derived from pyrazole synthons, illustrating the high efficacy achievable with this scaffold.

Compound ClassTarget Organism/EnzymeRepresentative ActivityReference CompoundActivity
Fungicide Sclerotinia sclerotiorumEC₅₀Pyrazole-Thiazole Carboxamide0.73 µg/mL
Fungicide Rhizoctonia cerealisEC₅₀Pyrazole-Thiazole Carboxamide5.11 µg/mL
Herbicide HPPD Enzyme (A. thaliana)IC₅₀Benzoylpyrazole Derivative~0.05 µM
Insecticide Plutella xylostellaLC₅₀N-Pyridylpyrazole Thiazole~5.32 mg/L

Note: Data is representative of high-potency pyrazole derivatives and serves as a benchmark for compounds synthesized using this compound.[5][8]

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214.
  • MySkinRecipes. (n.d.).
  • MDPI. (n.d.).
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • PubMed. (n.d.). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles.
  • MySkinRecipes. (n.d.).
  • Gao, W., Hao, Z., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2020).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • PubMed. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372.
  • Smolecule. (2023).
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-1H-pyrazole. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-tert-butyl-1H-pyrazole. PubChem.
  • Smolecule. (n.d.). 4-tert-butyl-1H-pyrazole hydrochloride.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BLDpharm. (n.d.). 105285-21-0|this compound.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed Central.
  • ChemScene. (n.d.). 105285-21-0 | this compound.
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.
  • (PDF)
  • Weed Science. (n.d.). HERBICIDE BRAND NAMES, ACTIVE INGREDIENTS, CHEMICAL FAMILIES, AND MODES OF ACTION.
  • Weed Science Society of America. (n.d.). HERBICIDE MODE OF ACTION TABLE.
  • Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.

Sources

enzymatic assays involving 4-(tert-Butyl)-1H-pyrazole inhibitors

Caption: The p38 MAPK signaling cascade and the point of inhibition. [4]

Protocol 1: Biochemical IC50 Determination for p38α Inhibitors using ADP-Glo™

This protocol describes a method to determine the direct inhibitory activity of a compound against recombinant p38α kinase by quantifying ADP production.

A. Materials

  • Recombinant active p38α MAPK enzyme

  • Kinase substrate (e.g., recombinant ATF2 protein or a specific peptide substrate) [4]* ADP-Glo™ Kinase Assay Kit (Promega) [5]* Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Inhibitor: this compound compound

  • ATP (ultra-pure)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Luminometer

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound inhibitor in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. A typical starting concentration for the dilution plate might be 1 mM.

  • Reaction Setup: Add reagents to the 384-well plate in the following order (example volumes):

    • 1 µL of inhibitor dilution or DMSO (vehicle control).

    • 2 µL of a mix containing kinase buffer and p38α enzyme (final concentration ~1-5 ng/well).

    • 2 µL of a mix containing kinase buffer, substrate (e.g., 0.2 µg/µL ATF2), and ATP (final concentration ~25 µM). [5]3. Kinase Reaction: Mix the plate gently on an orbital shaker. Incubate at room temperature (or 30°C) for 60 minutes. [5]4. Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP. [5]5. Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate a light signal. Mix and incubate for 30 minutes at room temperature. [5]6. Data Acquisition: Read the luminescence of the plate using a plate-reading luminometer.

C. Data Analysis

  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Normalize the data by setting the average of the DMSO-only wells (no inhibition) to 100% activity and the average of a control well with a known potent inhibitor (or no enzyme) to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

c-Jun N-terminal Kinase (JNK)

JNKs are another critical branch of the MAPK family, activated by stress signals and playing key roles in apoptosis and inflammation. [6]Their activity is often assessed in a cellular context by measuring the phosphorylation of the transcription factor c-Jun.

Protocol 2: Cell-Based Western Blot Assay for JNK Inhibition

This protocol evaluates an inhibitor's ability to block JNK signaling inside cells by measuring the phosphorylation of its direct substrate, c-Jun, at Serine 63. [7] A. Materials

  • HeLa or other suitable cells

  • Cell culture medium and 6-well plates

  • Stress stimulus (e.g., Anisomycin or UV radiation)

  • This compound test inhibitor

  • Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-Phospho-c-Jun (Ser63) and Rabbit anti-total c-Jun [7]* HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate [1] B. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. [1]2. Inhibitor Pre-incubation: Pre-treat cells with various concentrations of the pyrazole inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • JNK Activation: Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes or UV-C irradiation followed by a 30-minute recovery) to induce c-Jun phosphorylation. Include an unstimulated control.

  • Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. [1]5. Clarify Lysate: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube. [1]6. Quantification and Sample Prep: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration. Add SDS-PAGE sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes. [1]7. Western Blotting:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for Phospho-c-Jun (1:1000 dilution) overnight at 4°C. [7] * Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature. [7] * Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun.

C. Data Analysis

  • Quantify the band intensity for phospho-c-Jun and total c-Jun using densitometry software.

  • The level of inhibition is determined by the decrease in the phospho-c-Jun signal (normalized to total c-Jun) in inhibitor-treated samples compared to the stimulated vehicle control.

Src Family Kinases

Src is a non-receptor tyrosine kinase that is a proto-oncogene. [5]Its overexpression and activation are linked to cancer development and progression, particularly in promoting cell proliferation and motility. [5] Protocol 3: In-Vitro Src Kinase Inhibitor Screening Assay (Fluorescence-Based)

This protocol provides a rapid method for screening compounds against c-Src activity by measuring ADP formation using a coupled enzymatic reaction that produces a fluorescent signal. [8] A. Materials

  • c-Src Kinase Inhibitor Screening Kit (containing c-Src enzyme, substrate, assay buffer, ATP, and reference inhibitor like Dasatinib) [8]* this compound test inhibitor

  • DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm) [8] B. Step-by-Step Methodology

  • Control and Inhibitor Setup:

    • Background Control: Add 60 µL of Src Assay Buffer.

    • No Inhibitor Control: Add 10 µL of diluted c-Src enzyme and 40 µL of Src Assay Buffer.

    • Reference Inhibitor Control: Add 10 µL of diluted c-Src enzyme, 10 µL of the reference inhibitor (Dasatinib), and 30 µL of Src Assay Buffer.

    • Test Compound Wells: Add 10 µL of diluted c-Src enzyme, 10 µL of the test inhibitor at various concentrations, and 30 µL of Src Assay Buffer.

  • Prepare Reaction Mix: For the number of assays to be performed, prepare a master mix (Reaction Mix) containing 25 µL Src Assay Buffer, 5 µL ATP Solution, and 10 µL Src Substrate per well. [8]3. Initiate Reaction: Start the kinase reaction by adding 40 µL of the Reaction Mix to all wells (except the Background Control). The final reaction volume will be 100 µL. [8]4. Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence (RFU) in kinetic mode at Ex/Em = 535/587 nm for 30-45 minutes. [8] C. Data Analysis

  • Subtract the fluorescence values of the Background Control from all other wells.

  • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration relative to the No Inhibitor Control (0% inhibition) and the Background Control (100% inhibition).

  • Plot percent inhibition versus inhibitor concentration to determine the IC50 value, as described in Protocol 1.

Section 3: Data Interpretation and Validation

Generating data is only half the battle; interpreting it correctly within a self-validating framework is essential.

Quantitative Data Summary

Results should be summarized clearly. The IC50 value is the primary metric for potency and allows for direct comparison between compounds.

Table 1: Example Inhibitory Potency (IC50) of Pyrazole-Based Kinase Inhibitors

Compound Reference Target Kinase IC50 (nM) Assay Type
RuxolitinibJAK1~3Biochemical
AfuresertibAKT10.02Biochemical
RavoxertinibERK23.1Biochemical
Compound Example 1p38αUser DataBiochemical (ADP-Glo)
Compound Example 1JNK1User DataCell-Based (Western)
Compound Example 1SrcUser DataBiochemical (Fluorescence)
(Data for known inhibitors is illustrative, sourced from BenchChem).[2]
The Imperative of Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. An inhibitor that hits numerous kinases can lead to off-target toxicity. Therefore, promising compounds should be tested against a panel of related and unrelated kinases.

Gcluster_selectivityConceptual Selectivity ProfilingInhibitorLead Inhibitor(IC50 = 10 nM vs Target A)TargetATarget Kinase A(100% Inhibition)Inhibitor->TargetATest at 1 µMKinaseBRelated Kinase B(85% Inhibition)Inhibitor->KinaseBTest at 1 µMKinaseCRelated Kinase C(15% Inhibition)Inhibitor->KinaseCTest at 1 µMKinaseDUnrelated Kinase D(<5% Inhibition)Inhibitor->KinaseDTest at 1 µMConclusionConclusion:Potent but not highly selective(Off-target liability at Kinase B)

Caption: Conceptual workflow for assessing inhibitor selectivity.

Conclusion

The characterization of this compound inhibitors requires a multi-faceted approach that combines direct enzymatic assays with more complex cell-based evaluations. By starting with robust biochemical protocols to define potency and progressing to cellular systems to confirm on-target engagement, researchers can build a comprehensive profile of their compounds. The methodologies detailed in this guide provide a validated framework for these critical experiments, ensuring that the data generated is both accurate and biologically relevant, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • JNK-IN-7 In Vitro Assay: Application Notes and Protocols. Benchchem.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • SAPK/JNK Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
  • A Comparative Analysis of Prominent p38 MAPK Inhibitors. Benchchem.
  • JNK Kinase Assay. whitelabs.org.
  • JNK 1&2 Activity Assay Kit (CS0380) - Bulletin. Sigma-Aldrich.
  • Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. PubMed.
  • Biochemical and cellular effects of p38 MAP Kinase Inhibitor III. Benchchem.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. Benchchem.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health (NIH).
  • SRC Kinase Assay. Promega Corporation.
  • c-Src Kinase Inhibitor Screening Kit. Sigma-Aldrich.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.

cell-based assays for testing cytotoxicity of 4-(tert-Butyl)-1H-pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Multi-Parametric Approach for Assessing the Cytotoxicity of Novel 4-(tert-Butyl)-1H-pyrazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects.[1][2] As novel compounds like this compound and its analogs are synthesized, a robust and comprehensive assessment of their cytotoxic potential is a critical step in early-stage drug discovery.[3][4] A single cytotoxicity assay provides only a limited view of a compound's cellular impact. This guide, therefore, presents a multi-parametric strategy, employing a suite of well-validated cell-based assays to build a detailed cytotoxicity profile. We provide the scientific principles, step-by-step protocols, and data interpretation guidance for three core assays that measure distinct cellular endpoints: metabolic activity (MTS assay), membrane integrity (LDH release assay), and apoptosis induction (Caspase-Glo® 3/7 assay).

The Imperative of a Multi-Parametric Approach

Relying on a single endpoint for cytotoxicity can be misleading. A compound might, for example, inhibit mitochondrial respiration without immediately compromising membrane integrity, or it might induce apoptosis, a programmed cell death pathway, rather than necrosis (uncontrolled cell death).[5] To build a comprehensive profile of a compound's mechanism of action, it is essential to probe multiple cellular health indicators simultaneously.[3]

This guide focuses on three orthogonal assays:

  • MTS Assay: Measures the metabolic activity of viable cells, which is often used as a proxy for cell proliferation and viability.[6]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks out of cells when the plasma membrane is damaged, a hallmark of necrosis or late-stage apoptosis.[5][7][8]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9][10][11]

By combining these assays, researchers can differentiate between cytostatic effects (inhibition of growth), necrotic cell death, and programmed cell death (apoptosis).

Foundational Experimental Design

Rigorous and reproducible cytotoxicity data begins with careful experimental design. The following parameters are critical for success.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[12]

  • Disease Relevance: If investigating anticancer potential, use a panel of cancer cell lines relevant to the target indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1][13]

  • Control Cell Line: Include a non-cancerous cell line (e.g., human fibroblasts or HEK293 cells) to assess selectivity and potential toxicity to normal tissues.[1]

  • Authentication & Quality: Always source cell lines from reputable cell banks (e.g., ATCC) to ensure authenticity and confirm they are free of contamination, particularly from mycoplasma.[14][15] Maintain cells at a low passage number to prevent genetic drift.[14][15]

Compound Handling and Dosing
  • Solvent/Vehicle: this compound and its derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent capable of dissolving both polar and nonpolar compounds.[16][17]

  • Vehicle Control: It is critical to include a "vehicle-only" control. DMSO can have independent effects on cell growth and viability.[16][17][18] The final concentration of DMSO in the culture medium should typically not exceed 0.5%, and this concentration must be kept constant across all wells (including controls).[17]

  • Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., 8-10 points, using a semi-logarithmic serial dilution) to generate a full dose-response curve. This is essential for accurately determining the IC50 (half-maximal inhibitory concentration).[19]

Essential Controls

Every assay plate must include a standard set of controls to validate the results:

  • Untreated Control: Cells cultured in medium alone. Represents 100% viability or baseline cell death.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for the test compound. This control reveals any cytotoxic effects of the solvent itself.[20]

  • Positive Control: A compound known to induce the specific endpoint being measured. This confirms the assay is performing correctly.

    • For apoptosis assays: Staurosporine (e.g., 1 µM for 4-6 hours) is a potent and widely used inducer of apoptosis.[21][22][23]

    • For general cytotoxicity/necrosis: A high concentration of a detergent like Triton™ X-100 (e.g., 1%) can be used to lyse all cells, representing 100% cytotoxicity in an LDH assay.[8]

Assay Principles and Data Visualization

A clear understanding of what each assay measures is key to interpreting the combined data.

AssayPrincipleEndpoint MeasuredTypical Readout
MTS Assay Enzymatic reduction of a tetrazolium salt (MTS) by mitochondrial dehydrogenases in living cells to a colored formazan product.[24]Metabolic activity / Mitochondrial functionColorimetric (Absorbance at ~490 nm)
LDH Release Assay Measurement of lactate dehydrogenase (LDH) activity in the culture supernatant. LDH is a stable cytosolic enzyme released upon loss of membrane integrity.[5][8]Plasma membrane damage / NecrosisColorimetric, Fluorescent, or Luminescent
Caspase-Glo® 3/7 Assay A proluminescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3 or -7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.[10]Apoptosis (Executioner Caspase Activity)Luminescent (RLU - Relative Light Units)

G cluster_prep Preparation cluster_treat Treatment cluster_assay Multiplexed Assay Readout cluster_analysis Data Analysis Culture Maintain & Passage Selected Cell Line Seed Seed Cells in 96-Well Plate Culture->Seed Prepare Prepare Serial Dilutions of Pyrazole Compound Treat Add Compound & Controls to Cells Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate LDH 1. LDH Assay (Sample Supernatant) Incubate->LDH Multiplexing Option 1 Caspase 3. Caspase Assay (Parallel Plate) Incubate->Caspase Parallel Plate Option 2 MTS 2. MTS Assay (Remaining Cells) LDH->MTS Normalize Normalize Data to Controls MTS->Normalize Caspase->Normalize Plot Plot Dose-Response Curves Normalize->Plot Calculate Calculate IC50 Values Plot->Calculate

ApoptosisPathway

Detailed Experimental Protocols

Note: These protocols are designed for a 96-well plate format. Optimization may be required depending on the cell line and specific laboratory conditions.

Protocol 1: MTS Cell Viability Assay

This assay measures the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product.[25] The amount of formazan is directly proportional to the number of living, metabolically active cells.[24]

Materials:

  • Cells seeded in a clear, flat-bottom 96-well plate (100 µL/well).

  • Test compound (this compound derivative) and controls.

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Plate reader capable of measuring absorbance at 490-500 nm.

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 18-24 hours.

  • Compound Treatment: Add 10 µL of 10X concentrated test compound or control solutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.[24][25][26]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell line.[25][26]

  • Measurement: Record the absorbance at 490 nm using a 96-well plate reader.[24][25]

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][27]

Materials:

  • Cells and compounds prepared as in the MTS assay.

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (10X) for maximum LDH release control.

  • Stop Solution.

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Prepare Controls: On the same plate, designate wells for:

    • Maximum LDH Release: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to these control wells.[27]

    • Spontaneous LDH Release: Wells with untreated cells.

  • Sample Collection: After the compound incubation period, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Reagent Preparation: Prepare the LDH Reaction Mix according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the prepared LDH Reaction Mix to each well of the new plate containing the supernatant.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Gently mix and measure the absorbance at 490 nm within 1-2 hours.[27]

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, providing a specific and highly sensitive indicator of apoptosis.[28] The "add-mix-measure" format is simple and ideal for high-throughput screening.[9]

Materials:

  • Cells seeded in a white-walled, clear-bottom 96-well plate (for luminescence).

  • Test compound and controls (including Staurosporine).

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Assay Setup: Prepare and treat a 96-well plate as described in the MTS assay protocol, ensuring it is a white-walled plate suitable for luminescence.

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[10]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Data Normalization:

  • MTS Assay: Express results as a percentage of the vehicle control viability.

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase Assay: Express results as fold-change in luminescence over the vehicle control.

    • Fold Change = (RLU_Sample / RLU_Vehicle)

2. IC50 Calculation: For the MTS and LDH assays, the half-maximal inhibitory concentration (IC50) should be calculated. This is the concentration of the pyrazole compound that causes a 50% reduction in viability or induces 50% cytotoxicity.

  • Plot the normalized response (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[19][29][30] Software such as GraphPad Prism or Origin is recommended for this analysis.[19][31]

3. Interpreting Combined Results:

  • High MTS IC50, High LDH IC50, Low Caspase Activity: The compound is likely not cytotoxic at the tested concentrations.

  • Low MTS IC50, High LDH IC50, High Caspase Activity: The compound is likely cytostatic or induces apoptosis without immediate membrane rupture. The decrease in MTS signal reflects a reduction in metabolically active cells due to programmed cell death.

  • Low MTS IC50, Low LDH IC50, Low Caspase Activity: The compound likely induces necrosis. Cell death occurs through rapid membrane damage, leading to LDH release and a loss of metabolic function.

  • Low MTS IC50, Low LDH IC50, High Caspase Activity: The compound induces potent apoptosis that progresses to secondary necrosis, where apoptotic bodies lose membrane integrity over time.

By employing this multi-parametric approach, researchers can move beyond a simple "toxic" or "non-toxic" label and build a nuanced understanding of how novel this compound compounds interact with cells, providing invaluable data for lead optimization and further mechanistic studies.

References

  • MTS Tetrazolium Assay Protocol.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Caspase-Glo® 3/7 3D Assay. IM Beit HaEmek. [Link]
  • How to calculate IC50.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
  • MTS assay in THP-1 cells. [Link]
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH. [Link]
  • Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. [Link]
  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
  • How to calculate IC50 for my dose response?
  • How to compute EC50/IC50 in Dose Response fitting. OriginLab. [Link]
  • Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling p
  • What cell line should I choose for citotoxicity assays?
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
  • staurosporine induced apoptosis: Topics by Science.gov. [Link]
  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities.
  • (PDF) Cytotoxicity study of pyrazole derivatives.
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
  • Dimethyl sulfoxide. Wikipedia. [Link]
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines | Request PDF.
  • Why is a DMSO-only Control Important? Biology Stack Exchange. [Link]
  • How to choose the right cell line for your experiments.
  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

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Application Notes and Protocols: The Strategic Use of 4-(tert-Butyl)-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Pyrazole Scaffold and the Significance of the tert-Butyl Group

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form key interactions with a multitude of biological targets.[1] Within the realm of oncology and inflammatory disease research, pyrazole derivatives have proven to be exceptionally effective as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers and autoimmune disorders, making them prime targets for therapeutic intervention.[3]

This application note focuses on the strategic incorporation of a specific substituted pyrazole, 4-(tert-Butyl)-1H-pyrazole, and its isomers in the synthesis of kinase inhibitors. The tert-butyl group, a bulky and lipophilic moiety, is not merely a passive substituent. Its inclusion is a deliberate design element intended to exploit specific hydrophobic pockets within the kinase ATP-binding site.[4] This interaction can significantly enhance binding affinity and selectivity, leading to more potent and targeted therapeutics.[4] A prime example of this design strategy is the clinical candidate Doramapimod (formerly BIRB 796), a highly potent, allosteric inhibitor of p38 MAP kinase, where the 5-tert-butyl-pyrazole core is essential for its mechanism of action.[4][5]

This guide will provide a detailed examination of the synthesis of a BIRB 796 analog, highlighting the critical role of the tert-butyl pyrazole core. We will present a comprehensive, step-by-step protocol, discuss the underlying chemical principles, and explore the structure-activity relationships that make this scaffold a powerful tool in drug discovery.

Mechanism of Action: Exploiting the Hydrophobic Pocket

The potency of many kinase inhibitors derived from tert-butyl pyrazole hinges on their unique binding mode. Unlike traditional ATP-competitive inhibitors that solely occupy the adenine-binding region, compounds like BIRB 796 are Type II inhibitors. They bind to the kinase in its inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[2][5] This conformational change exposes an additional hydrophobic pocket adjacent to the ATP-binding site.

The tert-butyl group on the pyrazole ring is perfectly positioned to insert deep into this newly accessible hydrophobic pocket, acting as an anchor and significantly stabilizing the inhibitor-kinase complex.[4] This interaction is a primary driver of the high binding affinity and slow dissociation rates observed for these inhibitors.[6] The pyrazole ring itself often engages in hydrogen bonding with the kinase hinge region, mimicking the interactions of the adenine base of ATP.[2]

Diagram: Generalized Kinase Inhibition by a tert-Butyl Pyrazole Scaffold

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region hydrophobic_pocket Allosteric Hydrophobic Pocket (DFG-out) atp_site ATP Binding Site pyrazole Pyrazole Core pyrazole->hinge Hydrogen Bonding tert_butyl tert-Butyl Group tert_butyl->hydrophobic_pocket Strong Hydrophobic Interaction (High Affinity) linker Linker Moiety linker->atp_site Occupies ATP space

Caption: Binding mode of a generic tert-butyl pyrazole inhibitor.

Synthetic Protocols: Construction of a BIRB 796 Analog

The synthesis of diaryl urea-based kinase inhibitors like BIRB 796 can be approached in several ways. The classical method often involves the use of hazardous reagents like phosgene to generate an isocyanate intermediate. Here, we present a more modern and accessible, two-part synthetic sequence. The first part is the construction of the key intermediate, 5-amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole. The second part involves the urea formation.

Part 1: Synthesis of 5-Amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole

This synthesis begins with the condensation of pivaloylacetonitrile with p-tolylhydrazine, a common method for constructing substituted pyrazoles.

Reaction Scheme:

Pivaloylacetonitrile + p-Tolylhydrazine → 5-Amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole

Diagram: Synthetic Workflow for the Pyrazole Core

G start Starting Materials: p-Tolylhydrazine Pivaloylacetonitrile reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Workup & Purification (Cooling, Filtration, Washing) reaction->workup product Product: 5-Amino-3-(tert-butyl)- 1-(p-tolyl)-1H-pyrazole workup->product

Caption: Workflow for synthesizing the key pyrazole intermediate.

Materials and Reagents:

ReagentMW ( g/mol )Mmol (Rel.)Mass/Volume
p-Tolylhydrazine HCl158.641.0 equiv(calc.)
Pivaloylacetonitrile125.171.1 equiv(calc.)
Sodium Acetate82.031.2 equiv(calc.)
Ethanol (200 proof)46.07-(solvent)

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 equiv), sodium acetate (1.2 equiv), and ethanol (approx. 100 mL).

  • Stirring: Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the free hydrazine base.

  • Addition of Ketonitrile: Add pivaloylacetonitrile (1.1 equiv) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Workup - Precipitation: After completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 5-amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole as a crystalline solid.

Part 2: Urea Formation to Yield the Final Inhibitor

This step couples the synthesized aminopyrazole with a second aromatic amine fragment via a urea linkage. We will detail a route using a carbamate intermediate, which avoids the direct handling of isocyanates.

Reaction Scheme:

  • 4-Aminonaphthalen-1-ol + Chloroformate → Naphthyl Carbamate Intermediate

  • Naphthyl Carbamate + 5-Amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole → Final Product

Step-by-Step Protocol:

  • Carbamate Formation:

    • Dissolve 1-(4-morpholinoethoxy)naphthalen-4-amine (1.0 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trichloroethyl chloroformate (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates the consumption of the starting amine.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

  • Urea Coupling:

    • Dissolve the crude carbamate intermediate and the 5-amino-3-(tert-butyl)-1-(p-tolyl)-1H-pyrazole (from Part 1, 1.0 equiv) in a suitable solvent such as Tetrahydrofuran (THF).

    • Add a base, for example, DIPEA (2.0 equiv).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS for the formation of the final product.

  • Final Workup and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the final diaryl urea inhibitor as a pure solid.

Expected Results and Data Analysis

The successful synthesis should yield the target compound with the following expected characteristics. Actual values may vary based on experimental conditions.

ParameterExpected Result
Final Product 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
Appearance Off-white to pale yellow solid
Yield (Overall) 40-60%
¹H NMR Characteristic peaks for tert-butyl (singlet, ~1.3-1.4 ppm), pyrazole proton (singlet, ~6.3 ppm), aromatic protons, and morpholine/ethoxy protons.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₃₁H₃₈N₅O₃ (calc. 528.67 m/z)
Purity (HPLC) >95%

Troubleshooting and Optimization

  • Low Yield in Part 1: Ensure the p-tolylhydrazine hydrochloride is fully converted to the free base before adding the ketonitrile. Incomplete conversion can be checked by pH. The reaction time may also be extended.

  • Incomplete Urea Formation: The carbamate intermediate may be unstable. Use it immediately in the next step. Ensure all reagents and solvents for the coupling step are anhydrous, as water can hydrolyze the carbamate.

  • Purification Challenges: The final product can be somewhat polar. A gradient elution during column chromatography is recommended, potentially with a small percentage of triethylamine or methanol in the mobile phase to reduce tailing on the silica gel.

Conclusion

The this compound scaffold and its isomers are powerful building blocks in the rational design of potent and selective kinase inhibitors. As demonstrated with the synthesis of a BIRB 796 analog, the tert-butyl group plays a crucial, non-trivial role in achieving high binding affinity by exploiting a key hydrophobic pocket in the target kinase. The synthetic protocols outlined provide a reliable and adaptable framework for researchers to access this important class of compounds. By understanding the underlying principles of both the synthesis and the mechanism of action, drug development professionals can continue to leverage this privileged scaffold to create next-generation targeted therapies.

References

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]
  • Tan, Z., et al. (2010). Synthesis of p38 MAP kinase inhibitor BIRB 796 and analogs via copper-mediated N-arylation reaction. Tetrahedron Letters, 51(35), 4674-4676. [Link]
  • Hofmann, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • Iancu, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5396. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. [Link]
  • Wodajo, A., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 17(1), e202100513. [Link]
  • Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5733-5740. [Link]
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]
  • Pargellis, C. A., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(22), 4825-4835. [Link]
  • Sieger, P., et al. (2006). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 17(2), 354-357. [Link]
  • Tong, L. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(22), 4825-35. [Link]

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Part 1: Introduction to 4-(tert-Butyl)-1H-pyrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of 4-(tert-Butyl)-1H-pyrazole with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Overview of Pyrazole-Based Ligands

Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as ligands for a wide array of transition metals has led to the development of complexes with diverse structures and applications.[1][2][3][4] The pyrazole ring system features two adjacent nitrogen atoms, one of which is a pyridine-type nitrogen that readily coordinates to metal centers, while the other is a pyrrole-type nitrogen that can be deprotonated to form a pyrazolate anion, enabling the formation of polynuclear complexes.[2] This dual reactivity is fundamental to the rich coordination chemistry of pyrazoles.

Unique Properties of this compound as a Ligand

The introduction of a tert-butyl group at the 4-position of the pyrazole ring imparts specific steric and electronic properties to the ligand, influencing the structure, stability, and reactivity of its metal complexes.

  • Steric Effects: The bulky tert-butyl group can influence the coordination number and geometry of the resulting metal complexes. It can prevent the formation of highly crowded coordination spheres and may favor the formation of specific isomers or polynuclear structures. For instance, sterically hindered pyrazole ligands have been shown to influence the nuclearity of coinage metal pyrazolate clusters, in some cases favoring tetranuclear over trinuclear structures.[5]

  • Electronic Effects: The tert-butyl group is an electron-donating group, which increases the electron density on the pyrazole ring. This enhanced electron-donating ability can strengthen the metal-ligand bond and influence the electronic properties of the metal center, which in turn can affect the catalytic activity and redox potentials of the complex.

Coordination Modes of this compound

Similar to other pyrazoles, this compound can coordinate to transition metals in several ways:

  • Monodentate Coordination: The neutral ligand coordinates to a single metal center through its pyridine-type nitrogen atom.

  • Bridging Coordination: Upon deprotonation, the resulting pyrazolate anion can bridge two or more metal centers. This is a common motif in the formation of di- or polynuclear complexes.

The specific coordination mode adopted will depend on the reaction conditions, the metal precursor, and the stoichiometry of the reactants.

Part 2: Synthesis of Transition Metal Complexes with this compound

General Considerations for Synthesis

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

  • Metal Precursors: A wide range of transition metal salts can be used, including chlorides, nitrates, acetates, and perchlorates. The choice of the counter-ion can influence the final product, as it may coordinate to the metal center.

  • Solvent Selection: The choice of solvent is crucial for dissolving the reactants and for the crystallization of the product. Common solvents include alcohols (methanol, ethanol), acetonitrile, dichloromethane, and tetrahydrofuran (THF).

  • Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand. The reaction temperature can vary from room temperature to reflux, depending on the desired product and the reactivity of the starting materials.

Protocol 1: General Synthesis of a Mononuclear M(II) Complex

This protocol describes a general method for the synthesis of a mononuclear complex of a divalent transition metal (e.g., Cu(II), Co(II), Ni(II)) with this compound.

Materials:

  • This compound

  • M(II) salt (e.g., MCl₂, M(NO₃)₂)

  • Ethanol or acetonitrile

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in 20 mL of ethanol.

  • In a separate flask, dissolve the M(II) salt (1 mmol) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The formation of a precipitate may be observed. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., dichloromethane/hexane) to obtain single crystals for X-ray diffraction analysis.

Causality behind Experimental Choices:

  • The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a tetracoordinate or hexacoordinate mononuclear complex, depending on the coordination preference of the metal and the potential coordination of solvent molecules or counter-ions.

  • The use of an inert atmosphere is essential to prevent the oxidation of sensitive metal centers.

Protocol 2: Synthesis of a Polynuclear Complex via Deprotonation

This protocol outlines the synthesis of a polynuclear complex by deprotonating the this compound ligand with a base.

Materials:

  • This compound

  • M(II) salt

  • A suitable base (e.g., sodium methoxide, triethylamine)

  • Methanol or THF

  • Schlenk line and cannula

Procedure:

  • In a Schlenk flask, dissolve this compound (2 mmol) in 20 mL of dry methanol.

  • Add a stoichiometric amount of a strong base (e.g., sodium methoxide, 2 mmol) to the ligand solution to deprotonate the pyrazole.

  • In a separate flask, dissolve the M(II) salt (1 mmol) in 10 mL of dry methanol.

  • Transfer the metal salt solution to the deprotonated ligand solution via cannula.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Isolate the product by filtration, wash with cold methanol, and dry under vacuum.

Role of the Base: The base is crucial for deprotonating the N-H proton of the pyrazole ring, generating the pyrazolate anion which can then act as a bridging ligand to form polynuclear structures.

Purification and Crystallization Techniques

Purification of the synthesized complexes is typically achieved by recrystallization. Slow evaporation of a solution of the complex, or vapor diffusion of a non-solvent into a solution of the complex, are common methods for obtaining high-quality single crystals suitable for X-ray crystallography.

Part 3: Structural and Spectroscopic Characterization

A combination of analytical techniques is essential for the unambiguous characterization of the synthesized complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a coordination complex.[6][7][8] It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, X-ray crystallography can reveal the coordination mode of the ligand and the influence of the bulky tert-butyl group on the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution.

  • ¹H NMR: The coordination of the pyrazole ligand to a metal center typically leads to a downfield shift of the pyrazole ring protons. The N-H proton signal will disappear upon deprotonation.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyrazole ring will experience shifts upon coordination.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the ligand and the complex.

  • The N-H stretching vibration of the free ligand (typically in the range of 3100-3300 cm⁻¹) will be absent in the spectra of deprotonated, pyrazolate-bridged complexes.

  • Shifts in the C=N and C=C stretching vibrations of the pyrazole ring upon coordination can also be observed.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can provide insights into the electronic structure and coordination environment of the metal ion.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the complex and to gain information about its composition and fragmentation patterns.

Part 4: Applications of this compound Transition Metal Complexes

The unique properties of this compound make its transition metal complexes promising candidates for a variety of applications.

Homogeneous Catalysis

Transition metal complexes with pyrazole-based ligands have shown catalytic activity in a range of organic transformations.[9]

  • Oxidation Reactions: Copper and manganese complexes of pyrazole derivatives have been investigated as mimics of catechol oxidase, catalyzing the oxidation of catechols.

  • Hydrogenation Reactions: Ruthenium complexes with protic pyrazole-containing pincer ligands have been studied for transfer hydrogenation reactions.[10]

Workflow for Catalytic Activity Screening:

  • Synthesize and characterize the this compound metal complex.

  • Select a model catalytic reaction (e.g., oxidation of 3,5-di-tert-butylcatechol).

  • Carry out the reaction in the presence of a catalytic amount of the complex.

  • Monitor the reaction progress using techniques like UV-Vis spectroscopy or gas chromatography.

  • Determine the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic efficiency.

Bioinorganic Chemistry and Drug Development

Pyrazole derivatives are important scaffolds in medicinal chemistry, and their metal complexes have been explored for their therapeutic potential.[3][4][11][12][13]

  • Anticancer and Antimicrobial Agents: A wide range of pyrazole-containing compounds and their metal complexes have demonstrated cytotoxic activity against cancer cell lines and inhibitory effects on microbial growth.[11][13]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Culture a relevant cancer cell line (e.g., A549, HeLa) in a 96-well plate.

  • Treat the cells with varying concentrations of the synthesized complex for a specified time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Materials Science

The coordination of pyrazole ligands to transition metals can lead to materials with interesting photophysical and magnetic properties.

  • Luminescent Materials: Coinage metal pyrazolate clusters are known to exhibit luminescence, which can be influenced by the substituents on the pyrazole ring.[5]

  • Magnetic Materials: Polynuclear complexes with bridging pyrazolate ligands can exhibit interesting magnetic properties arising from the coupling between the metal centers.

Part 5: Data Summary and Visualization

Table of Expected Spectroscopic Data
TechniqueFree Ligand (this compound)Coordinated Ligand (Mononuclear Complex)
¹H NMR tert-Butyl: ~1.3 ppm (s, 9H), Ring CH: ~7.5 ppm (s, 2H), NH: broad singlettert-Butyl: ~1.3-1.4 ppm, Ring CH: Shifted downfield, NH: Shifted or absent
¹³C NMR tert-Butyl C: ~31 ppm, tert-Butyl Cq: ~32 ppm, Ring CH: ~135 ppmShifts in all signals upon coordination
IR (cm⁻¹) N-H stretch: ~3150-3250, C-H stretch: ~2960, Ring modes: ~1500-1600N-H stretch may shift or disappear, Ring modes shift
Graphviz Diagrams

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Precursor cluster_reaction Coordination Reaction cluster_product Product Isolation L This compound React Reaction in Solvent (e.g., Ethanol) L->React M Transition Metal Salt (e.g., MCl2) M->React P [M(4-tBu-pzH)n]Xm Complex React->P Filt Filtration & Washing P->Filt Dry Drying under Vacuum Filt->Dry

Caption: General workflow for the synthesis of a transition metal complex with this compound.

Coordination_Modes cluster_mono Monodentate Coordination cluster_bridge Bridging Coordination M1 M L1 4-tBu-pzH L1->M1 N-coordination M2 M L2 4-tBu-pz⁻ M2->L2 M3 M L2->M3

Caption: Common coordination modes of this compound.

Part 6: References

  • Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. (URL not available)

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • development of new transition metal complexes for their use in sustainable catalytic processes and as antitumoral agents. (URL not available)

  • Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... ResearchGate. [Link]

  • PDF - Journal of Chemistry and Technologies. (URL not available)

  • Evaluation of the catalytic properties of transition metal complexes based on pyrazole structures prepared in situ in the oxidation of catechol and 2-aminophenol. ACS Fall 2025. [Link]

  • Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (URL not available)

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL not available)

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][10]triazines. NIH. [Link]

  • Ligand-Directed Metalation of a Gold Pyrazolate Cluster. PubMed Central. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Metal complexes of pyrazole. Inorganic Chemistry. [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. PubMed Central. [Link]

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Crafting Precision Tools: A Guide to Developing Molecular Probes with a 4-(tert-Butyl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-(tert-Butyl)-1H-pyrazole Scaffold

In the intricate landscape of molecular probe design, the choice of a central scaffold is a critical determinant of success. The this compound core has emerged as a privileged structure, offering a unique constellation of properties that make it an exceptional foundation for creating sophisticated tools for chemical biology and drug discovery.[1][2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a stable and synthetically tractable platform.[1][2][5] The strategic placement of a bulky tert-butyl group at the 4-position imparts significant steric hindrance, which can be exploited to modulate interactions with biological targets and enhance selectivity. Furthermore, the pyrazole ring system is a versatile building block, amenable to a wide array of chemical modifications, allowing for the precise installation of reporter groups, reactive moieties, and targeting ligands.[1][6] This guide provides a comprehensive overview of the design, synthesis, and application of molecular probes based on this powerful scaffold.

I. Designing this compound-Based Molecular Probes: A Modular Approach

The construction of a molecular probe is conceptually analogous to assembling a specialized tool from a set of interchangeable parts. The this compound scaffold serves as the central chassis, onto which functional modules are appended.

A generalized workflow for designing these probes is as follows:

Caption: Modular design workflow for this compound probes.

Key Functional Modules:

  • Reporter Group: This module provides a detectable signal. For fluorescent probes, this would be a fluorophore. For affinity-based probes, this could be a biotin tag for subsequent detection with streptavidin conjugates. The pyrazole scaffold itself can be part of a larger conjugated system to create fluorescent probes.[6][7][8]

  • Reactive Group (for covalent probes): This "warhead" is designed to form a covalent bond with a specific residue on the target protein. Common examples include electrophiles like acrylamides or chloroacetamides.

  • Targeting Ligand: This component provides specificity by binding to a particular biological target, such as an enzyme active site or a receptor binding pocket.[9][10]

II. Synthetic Strategies: Building the Probe

The synthesis of this compound-based probes typically involves a multi-step process. A common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

General Synthetic Scheme:

Caption: General synthetic pathway to functionalized pyrazole probes.

Protocol 1: Synthesis of a Functionalized this compound Intermediate

This protocol outlines the synthesis of a key intermediate that can be further elaborated into a variety of molecular probes.

Materials:

  • 3,3-Dimethyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Appropriate electrophile for N1-functionalization (e.g., alkyl halide, aryl halide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve 3,3-dimethyl-2,4-pentanedione (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • N1-Functionalization:

    • To a solution of this compound (1 equivalent) in an anhydrous solvent, add a suitable base (1.2 equivalents) at 0 °C.

    • Stir the mixture for 30 minutes, then add the desired electrophile (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

III. Applications in Chemical Biology and Drug Discovery

Molecular probes built on the this compound scaffold have found diverse applications in biomedical research.

A. Fluorescent Probes for Bioimaging

The pyrazole core can be incorporated into fluorescent molecules for cellular imaging.[6][11] The photophysical properties of these probes, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrazole ring.[12][13]

Table 1: Representative Photophysical Properties of Pyrazole-Based Fluorophores

Fluorophore StructureExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Pyrazolyl-coumarin4255000.65[6]
Pyrazolyl-pyrene3764870.82[8]
Pyrazolopyridine3605500.44[13]

Protocol 2: Cellular Imaging with a this compound-based Fluorescent Probe

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the fluorescent probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for the desired time (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove excess unbound probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe and DAPI.

B. Affinity-Based Probes for Target Identification

Biotinylated probes are invaluable tools for identifying the protein targets of small molecules. A this compound scaffold can be appended with a biotin tag via a suitable linker.

Protocol 3: Target Pulldown using a Biotinylated this compound Probe

Materials:

  • Cell lysate

  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry facility

Procedure:

  • Lysate Preparation: Prepare a cell lysate from the cells or tissue of interest.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe for 1-2 hours at 4 °C with gentle rotation.

  • Bead Capture:

    • Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.

    • Incubate for another 1-2 hours at 4 °C to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing:

    • Use a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer and heating at 95 °C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a suspected target, or by mass spectrometry for unbiased target identification.

IV. Covalent Probes for Target Engagement and Occupancy Studies

The incorporation of a reactive group transforms the this compound scaffold into a covalent probe. These probes are particularly useful for assessing target engagement and occupancy in complex biological systems.

Mechanism of Covalent Probe Action:

Caption: Mechanism of target modification by a covalent pyrazole probe.

Conclusion: A Versatile Scaffold for Advancing Chemical Biology

The this compound scaffold represents a powerful and versatile platform for the development of innovative molecular probes. Its favorable physicochemical properties, synthetic accessibility, and amenability to functionalization make it an ideal starting point for creating tailored tools to interrogate complex biological systems. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and implement their own this compound-based probes, ultimately contributing to new discoveries in chemical biology and drug development.

References

  • Bioconjugation chemistries are critical tools in biotherapeutics discovery. (2020). RSC Publishing.
  • Pyrazolone ligation-mediated versatile sequential bioconjugations. (2020). RSC Publishing.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC - NIH.
  • Photophysical and electrochemical studies of highly fluorescent pyrazole and imidazole containing heterocycles. (n.d.). ResearchGate.
  • Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. (2022). Globe Thesis.
  • Recent progress in chemosensors based on pyrazole derivatives. (n.d.). PMC - NIH.
  • Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing.
  • Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. (2022). MDPI.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
  • tert-butyl 4-amino-1H-pyrazole-1-carboxylate. (2023). Smolecule.
  • tert-butyl 4-amino-1H-pyrazole-1-carboxylate. (n.d.). Benchchem.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PubMed.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate.
  • Pyrazole scaffold: biological activity, access methods, our protocol. (n.d.). ResearchGate.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). OUCI.
  • Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H - University of Strathclyde. (n.d.). University of Strathclyde.
  • Pyrazoline as a medicinal scaffold. (n.d.). Revista Bionatura.
  • This compound (C7H12N2). (n.d.). PubChemLite.
  • 4-tert-butyl-1H-pyrazole hydrochloride. (n.d.). Smolecule.
  • 105285-21-0 | this compound. (n.d.). ChemScene.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • 4-tert-butyl-1H-pyrazole 97%. (n.d.). Advanced ChemBlocks.
  • 105285-21-0|this compound. (n.d.). BLDpharm.
  • 4-Bromo-1-(tert-butyl)-1H-pyrazole. (n.d.). MySkinRecipes.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQsA1SvG3P2Y1DqI2uiStGeI7QZQJHjqSEfbrOn7g_yK1MUvNkGMseOcZznQh_Jz5YnJvxm2wRlWMj0DlQO2AYafgF7XV4c-guRxKp78vNPUqyJhUPDep_Fe3ilMbYI8FRzRdP28=]([Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route, improve yields, and troubleshoot common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is a variation of the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4] For this specific target, the key precursor is a 1,3-dicarbonyl compound bearing a tert-butyl group, such as 2-(tert-butyl)-1,3-propanedial or, more commonly, 4,4-dimethyl-1,3-pentanedione. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][5]

Q2: My reaction is complete according to TLC, but my isolated yield is consistently below 50%. Where am I most likely losing my product?

Low isolated yields are frequently traced back to the work-up and purification stages. Key areas to investigate are:

  • Inefficient Extraction: The pyrazole product has moderate polarity and some aqueous solubility. Ensure you are performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to fully recover the product from the aqueous phase.

  • Emulsion Formation: During acid-base washes to remove unreacted hydrazine, emulsions can form, trapping the product. If this occurs, adding brine can help break the emulsion.

  • Purification Losses: The product can be a low-melting solid or an oil, making crystallization difficult.[6] Significant material can be lost if the chosen recrystallization solvent system is not optimal or if the product adheres strongly to silica gel during chromatography.

Q3: The reaction mixture turns dark brown or black and results in a tarry, intractable residue. What is causing this decomposition?

This is a classic sign of side reactions, often driven by excessive heat or impurities.[6] The initial reaction between the 1,3-dicarbonyl and hydrazine is often exothermic. If the temperature is not controlled, especially during the addition of hydrazine, polymerization and degradation pathways can dominate.[6] Furthermore, impurities in the starting materials or the presence of oxygen can promote the formation of colored, high-molecular-weight byproducts.[6]

Q4: How can I be certain that I have synthesized the correct 4-substituted pyrazole and not an isomer?

With an unsubstituted hydrazine (hydrazine hydrate or sulfate) and a symmetric 1,3-diketone, the formation of regioisomers is not a concern. However, structural confirmation is paramount. The most definitive methods are:

  • ¹H NMR Spectroscopy: The proton on the C4 carbon of the pyrazole ring will appear as a distinct singlet. The two protons on the C3 and C5 carbons will also be singlets (or a single singlet due to symmetry), and the tert-butyl group will present as a sharp singlet integrating to 9 protons. The N-H proton is often broad and may exchange with D₂O.

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting Guide: A Stage-by-Stage Analysis

This section provides a detailed breakdown of potential issues organized by the experimental stage.

Stage 1: Starting Materials and Reagents
Problem Potential Cause Scientific Rationale & Recommended Solution
Low or No Conversion Degraded 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl compounds can undergo self-condensation or degradation over time. Solution: Verify the purity of your diketone (e.g., 4,4-dimethyl-1,3-pentanedione) by ¹H NMR before use. If necessary, purify it by distillation.
Reaction Stalls or Forms Byproducts Impure Hydrazine Hydrazine is susceptible to oxidation and can contain impurities. Old or improperly stored hydrazine can lead to poor reactivity and side reactions.[6] Solution: Use high-purity hydrazine hydrate or hydrazine sulfate. For best results, use freshly opened bottles or distill hydrazine hydrate under an inert atmosphere immediately before use.
Inconsistent Results Variable Hydrazine Stoichiometry Hydrazine hydrate is often sold as a solution in water (e.g., 50-60%). Using volume to measure it can introduce significant error. Solution: Use hydrazine sulfate, a stable salt, for more precise stoichiometry. Alternatively, accurately determine the concentration of your hydrazine hydrate solution by titration before use.
Stage 2: Reaction Conditions

The cyclocondensation reaction is the heart of the synthesis. Success here is dictated by careful control of thermodynamics and kinetics.

cluster_start Reagent Preparation cluster_reaction Controlled Reaction cluster_decision Troubleshooting Point cluster_solution Corrective Actions A Dissolve 1,3-Diketone in Solvent (e.g., Ethanol) B Cool Mixture in Ice Bath (0-5 °C) A->B C Add Hydrazine Solution Dropwise B->C Exothermic Step D Monitor Internal Temperature C->D E Allow to Warm to RT or Gently Heat to Reflux D->E F Monitor by TLC (Target: Full Consumption of Diketone) E->F H Dark/Tarry Mixture? F->H G Reaction Stalled? I Add Catalytic Acid (e.g., Acetic Acid, HCl) G->I Yes H->G No J Improve Cooling During Addition H->J Yes K Run Under Inert Atmosphere (N2) H->K Yes

Caption: Controlled reaction workflow for pyrazole synthesis.

Problem Potential Cause Scientific Rationale & Recommended Solution
Slow or Incomplete Reaction Insufficient Acid Catalysis The Knorr synthesis is acid-catalyzed. The acid protonates a carbonyl oxygen, making the carbon more electrophilic for the initial attack by hydrazine.[3][5] Solution: Add a catalytic amount of a protic acid like acetic acid or a few drops of concentrated HCl. Acetic acid can often serve as both the catalyst and solvent.
Formation of Tarry Byproducts Uncontrolled Exotherm The initial condensation to form the hydrazone intermediate is highly exothermic. A rapid temperature increase can lead to polymerization and decomposition pathways.[6] Solution: Add the hydrazine solution dropwise to the cooled (0-5 °C) solution of the diketone. Monitor the internal temperature and adjust the addition rate to keep it below 10-15 °C.
Low Yield, Dark Color Air Oxidation Hydrazone intermediates or the final product can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.[6] Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. Degas the solvent before use.
Stage 3: Work-up and Purification

A clean reaction can still result in a low yield if the purification is not handled correctly.

A Crude Reaction Mixture B Quench & Extract with Organic Solvent A->B C Wash Organic Layer with Dilute Acid (e.g., 1M HCl) B->C Removes basic hydrazine D Wash with Brine & Dry over Na2SO4 C->D E Concentrate in vacuo D->E F Crude Product E->F G Is Product an Oil? F->G H Is Product Impure by NMR/TLC? G->H No I Triturate with Non-Polar Solvent (Hexanes) G->I Yes J Column Chromatography (Silica Gel) H->J Yes (if oil/inseparable) K Recrystallize (e.g., EtOAc/Hexanes) H->K Yes (if solid) L Pure Crystalline Product I->L M Pure Oily Product J->M K->L

Caption: Decision tree for product work-up and purification.

Problem Potential Cause Scientific Rationale & Recommended Solution
Product Contaminated with Hydrazine Incomplete Removal of Base Unreacted hydrazine and its salts are basic impurities that can interfere with crystallization and subsequent reactions. Solution: Wash the organic extract thoroughly with a dilute acid solution (e.g., 1M HCl) to protonate the hydrazine and pull it into the aqueous layer.[6][7] Follow with a bicarbonate wash to remove acid catalyst and a brine wash.
Product is an Oil or Waxy Solid Inherent Physical Properties / Impurities This compound can be a low-melting solid. Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice. Solution: 1. Trituration: Stir the crude oil with a cold, non-polar solvent like hexanes or pentane. This can wash away non-polar impurities and induce crystallization of the more polar product.[6] 2. Chromatography: If trituration fails, purify by column chromatography. A gradient elution from hexanes to ethyl acetate is typically effective.
Difficulty with Recrystallization Poor Solvent Choice An ideal recrystallization solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures. Solution: Experiment with solvent systems. For pyrazoles, common systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.[6] Forcing crystallization by adding a "bad" solvent (like hexanes) dropwise to a concentrated solution of the product in a "good" solvent (like ethyl acetate) is a powerful technique.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4,4-dimethyl-1,3-pentanedione (1.0 eq). Dissolve the diketone in ethanol (approx. 3-4 mL per mmol of diketone).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is between 0-5 °C.

  • Hydrazine Addition: Dissolve hydrazine hydrate (1.1 eq) in a minimal amount of ethanol and add it to the dropping funnel. Add the hydrazine solution dropwise to the stirred diketone solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting diketone. If the reaction is slow, gently heat the mixture to reflux (50-60 °C) for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (10 mL per mmol of starting diketone) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Attempt to crystallize the crude product from an ethyl acetate/hexanes solvent system. Dissolve the crude material in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

References

  • Vertex AI Search Result[5]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
  • Vertex AI Search Result[8]
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. [Link]
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • Vertex AI Search Result[9]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[11]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
  • Vertex AI Search Result[12]
  • Vertex AI Search Result[13]
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Chemistry Portal. [Link]
  • Vertex AI Search Result[14]
  • review of pyrazole compounds' production, use, and pharmacological activity. [Link]
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[16]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - Semantic Scholar. [Link]
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]
  • Vertex AI Search Result[17]
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Vertex AI Search Result[18]

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minimizing side-product formation in 4-(tert-Butyl)-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(tert-Butyl)-1H-pyrazole Reactions

Welcome to the technical support guide for navigating the complexities of this compound chemistry. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and minimize the formation of unwanted side products. The following question-and-answer guide provides in-depth, field-proven insights into the causal factors behind reaction outcomes and offers validated protocols to enhance success.

Section 1: The Primary Challenge: Regioselectivity in N-Functionalization

The most frequently encountered issue in the functionalization of unsymmetrical pyrazoles like this compound is controlling the site of substitution on the ring's nitrogen atoms. The presence of two chemically distinct nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1][2]

Frequently Asked Questions (FAQs)

Question 1: I'm performing an N-alkylation and getting a mixture of 1,4- and 1,5-disubstituted pyrazole isomers. How can I selectively synthesize the 1,4-disubstituted product?

Answer: This is a classic regioselectivity problem. The formation of two isomers occurs because the pyrazolide anion, formed upon deprotonation, can be alkylated at either nitrogen. However, you can heavily favor the desired 1,4-isomer (alkylation at N1, adjacent to the C5-H) by manipulating steric and electronic factors.

The tert-butyl group at the C4 position exerts significant steric hindrance. This bulkiness physically obstructs the approach of an electrophile to the adjacent N2 nitrogen, making the N1 position the more accessible site for substitution. To maximize this intrinsic steric bias, consider the following adjustments:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. While strong bases like NaH or KHMDS are effective for deprotonation, a milder base like potassium carbonate (K₂CO₃) is often sufficient and can improve selectivity.[1] The cation associated with the base can also influence regioselectivity.[1]

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used and generally favor N1 alkylation.

  • Electrophile Structure: Larger, bulkier alkylating agents will inherently favor the less hindered N1 position. For instance, reacting the pyrazole with a bulky alkyl halide will yield a higher ratio of the N1 isomer compared to using a smaller agent like methyl iodide.

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered N1 isomer.

A highly effective, catalyst-free Michael reaction has been shown to produce N1-alkylated pyrazoles with excellent regioselectivity (>99.9:1).[3][4] This approach is a premier strategy when high purity of the N1 isomer is critical.

Question 2: My attempts at N-arylation are giving me low yields and a complex mixture of products. What is the best approach for a clean N-arylation?

Answer: N-arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, can be challenging. Poor yields often stem from catalyst inhibition, side reactions of the aryl halide, or decomposition under harsh conditions.

For a cleaner reaction, a copper-catalyzed approach is often reliable. The key is to optimize the ligand, base, and solvent system.

  • Catalyst System: A copper(I) iodide (CuI) catalyst with a suitable ligand like 1,10-phenanthroline is a robust starting point.

  • Base: A moderately strong base such as K₂CO₃ or Cs₂CO₃ is typically used. Cesium carbonate is often superior as it promotes higher solubility and reactivity.

  • Solvent: A high-boiling point polar aprotic solvent like DMF, DMSO, or dioxane is necessary to drive the reaction to completion.

It is critical to ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and side reactions.

Troubleshooting N-Functionalization Reactions

The table below summarizes common issues, their probable causes, and recommended solutions for improving regioselectivity and yield in N-alkylation and N-arylation reactions.

Problem Probable Cause(s) Recommended Solution(s)
Poor N1/N2 Regioisomeric Ratio 1. Steric hindrance is not being fully exploited. 2. Reaction is under thermodynamic control (high temp). 3. Small, highly reactive base or electrophile.1. Use a bulkier alkylating agent. 2. Lower the reaction temperature. 3. Switch to a milder, non-nucleophilic base (e.g., K₂CO₃). 4. Consider a catalyst-free Michael addition protocol for suitable substrates.[4]
Low Yield / No Reaction 1. Inefficient deprotonation of the pyrazole N-H. 2. Poorly reactive electrophile. 3. Catalyst deactivation (in cross-coupling).1. Use a stronger base (e.g., NaH), but be mindful of potential impact on selectivity. 2. Increase reaction temperature or switch to a more reactive electrophile (e.g., from R-Cl to R-I). 3. For coupling, ensure anhydrous conditions and use an inert atmosphere.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen or water. 3. Side reactions involving the solvent (e.g., DMF decomposition).1. Lower the reaction temperature and increase the reaction time. 2. Degas the solvent and run the reaction under an inert atmosphere. 3. Choose a more stable solvent if decomposition is suspected.
Diagram: Controlling Regioselectivity in N-Alkylation

The following diagram illustrates the competing pathways for N-alkylation and the key factors that direct the reaction toward the desired N1 isomer.

G cluster_steric Start This compound Anion Pyrazolide Anion (Resonance Stabilized) Start->Anion + Base, -HB⁺ Base Base (e.g., K₂CO₃) RX Electrophile (R-X) TS1 Transition State 1 (Less Hindered) Anion->TS1 + R-X TS2 Transition State 2 (Sterically Hindered) Anion->TS2 + R-X Prod1 Product 1 (Major) 1-Alkyl-4-tert-butyl-1H-pyrazole TS1->Prod1 Favored Pathway (Kinetic Product) Prod2 Product 2 (Minor) 1-Alkyl-5-tert-butyl-1H-pyrazole TS2->Prod2 Disfavored Pathway Steric Steric Clash with tert-Butyl Group TS2->Steric p1 G Start This compound Step1 Step 1: N1-Protection (e.g., Boc₂O, DMAP) Start->Step1 Protected N1-Protected Pyrazole Step1->Protected Step2 Step 2: C5-Lithiation (nBuLi, THF, -78 °C) Protected->Step2 Lithiated C5-Lithiated Intermediate Step2->Lithiated Step3 Step 3: Electrophilic Quench (Add Electrophile, E⁺) Lithiated->Step3 C5_Func_Protected N1-Protected, C5-Functionalized Pyrazole Step3->C5_Func_Protected Step4 Step 4: Deprotection (Optional) (e.g., TFA) C5_Func_Protected->Step4 Final_Product C5-Functionalized Pyrazole Step4->Final_Product

Sources

Technical Support Center: Optimizing Synthesis of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of 4-(tert-Butyl)-1H-pyrazole. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights, troubleshooting solutions, and optimization strategies for this valuable heterocyclic building block. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. For this specific target, the reaction utilizes 3,3-dimethyl-2,4-pentanedione (also known as tert-butylacetoacetone) and hydrazine hydrate.[1] This method is favored for its atom economy and the commercial availability of the starting materials.

Q2: Are there significant regioselectivity concerns for this specific synthesis?

No. Because the 1,3-dicarbonyl starting material, 3,3-dimethyl-2,4-pentanedione, is symmetrical, its reaction with unsubstituted hydrazine can only yield one pyrazole product, this compound. Regioselectivity becomes a critical consideration only when using unsymmetrical 1,3-diketones or substituted hydrazines, where two different regioisomers could potentially form.[2][3]

Q3: What are the primary safety considerations when performing this synthesis?

The primary safety concern is the handling of hydrazine hydrate. Hydrazine is a toxic, corrosive, and suspected carcinogen. It is also highly reactive. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency shower and eyewash station are accessible.

Q4: What is the expected physical state and purity of the final product?

This compound is typically a white to off-white crystalline solid at room temperature.[4] A properly purified sample should have a sharp melting point. Purity should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any residual solvents or impurities.

Part 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental challenges in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

Low yield is a common problem that can be traced to several factors. A systematic approach is the best way to diagnose the issue.

start Low Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup hydrazine Hydrazine Hydrate Degradation? (Use fresh, titrated stock) reagents->hydrazine diketone Diketone Purity? (Check for contaminants/byproducts) reagents->diketone solvent_q Solvent Anhydrous/Pure? reagents->solvent_q temp Temperature Too Low/High? (Try reflux in EtOH or rt in DMAc) conditions->temp time Insufficient Reaction Time? (Monitor by TLC/GC-MS) conditions->time ph Suboptimal pH? (Add catalytic acid, e.g., AcOH) conditions->ph extraction Inefficient Extraction? (Product water soluble? Use more extractions) workup->extraction purification Losses During Purification? (Optimize recrystallization solvent) workup->purification

Caption: A logic tree for diagnosing low product yield.

Detailed Breakdown:

  • Reagent Quality:

    • Hydrazine Hydrate: This is often the primary culprit. Hydrazine hydrate can be oxidized by air over time. Use a fresh bottle or verify the concentration of an older stock via titration.

    • 3,3-dimethyl-2,4-pentanedione: Ensure the diketone is pure. Impurities can lead to side reactions. If in doubt, purify the starting material by distillation.

  • Reaction Conditions:

    • Solvent Choice: While ethanol is a common solvent, polar aprotic solvents like N,N-dimethylacetamide (DMAc) can sometimes offer superior results, even at room temperature, especially with catalytic acid.[5]

    • pH Control: The Knorr cyclization involves a dehydration step that is catalyzed by acid. Adding a catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction and improve yields.

    • Temperature & Time: The reaction is typically run at reflux in ethanol for several hours. If you are running the reaction at a lower temperature, it will require a longer time. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Workup & Purification:

    • Aqueous Workup: The pyrazole product has some water solubility. During aqueous extraction, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane to minimize product loss.

    • Purification Losses: If purifying by recrystallization, perform small-scale solvent screening to find a system that provides good recovery. For this compound, solvent systems like hexane/ethyl acetate or toluene/hexane are good starting points.

Issue 2: Product is Impure or Contaminated

Q: My final product shows significant impurities after purification. What are they likely to be and how can I remove them?

The identity of the impurity dictates the best removal strategy.

  • Unreacted Starting Material:

    • 3,3-dimethyl-2,4-pentanedione: This is less polar than the pyrazole product. It can typically be removed with careful column chromatography or by selecting a recrystallization solvent system where the starting material is highly soluble even at low temperatures.

    • Hydrazine: Residual hydrazine is usually removed during the aqueous workup due to its high water solubility. Washing the organic layer with brine can help remove the last traces.

  • Formation of Hydrazone Intermediate:

    • The reaction proceeds through a hydrazone intermediate. If the cyclization/dehydration is incomplete, this intermediate may persist. Driving the reaction to completion with extended time, increased temperature, or acid catalysis is the best solution. This intermediate is often more polar than the final product and can be separated by column chromatography.

  • Purification Strategy:

    • Acid-Base Extraction: Pyrazoles are weakly basic. You can selectively extract the product into a dilute aqueous acid solution (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) to precipitate or re-extract the pure pyrazole. This is a highly effective purification technique.[6]

Part 3: Optimization & Experimental Protocols

Comparative Data for Reaction Conditions

The choice of solvent and catalyst can have a pronounced effect on reaction outcomes. The following table summarizes common conditions for Knorr-type pyrazole syntheses to guide your optimization.

Condition Solvent Temperature Catalyst Typical Reaction Time Advantages/Disadvantages
Standard EthanolReflux (~78 °C)None / Acetic Acid4-12 hoursAdv: Simple, common solvent. Disadv: Requires heating, can be slow.
Acid-Catalyzed N,N-Dimethylacetamide (DMAc)Room TempHCl (catalytic)2-6 hoursAdv: Faster, room temp.[5] Disadv: Requires aprotic solvent, careful acid handling.
Microwave Ethanol100-120 °CAcetic Acid10-30 minutesAdv: Extremely fast reaction times.[7] Disadv: Requires specialized microwave reactor.
General Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis proceeds via a two-stage mechanism: initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

A 1,3-Diketone (enol form) C Hydrazone Intermediate A->C + H₂N-NH₂ - H₂O B Hydrazine D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E This compound D->E Dehydration (- H₂O, Acid-Catalyzed)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol (Standard Conditions)

This protocol provides a reliable method for synthesizing this compound on a laboratory scale.

  • Reagent Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethyl-2,4-pentanedione (10.0 g, 70.3 mmol, 1.0 equiv).

    • Add 100 mL of absolute ethanol, followed by 1 mL of glacial acetic acid (catalyst).

  • Reaction Execution:

    • Begin stirring the solution. Slowly add hydrazine hydrate (~64% solution, 4.4 mL, ~90 mmol, ~1.3 equiv) dropwise to the flask at room temperature. The addition should take about 5-10 minutes.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Allow the reaction to proceed at reflux for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting diketone.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot hexanes. If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
  • de la Hoz, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
  • Corma, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(23), 8749-8755. [Link]
  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(12), 3328. [Link]
  • Deng, X., & Mani, N. S. (2008). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 85, 233-242. [Link]
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]
  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry, 114, 105122. [Link]
  • Wang, Y., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Scientific Reports, 4, 5673. [Link]
  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles.
  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Institutes of Health (NIH). (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1548. [Link]
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 543-585. [Link]
  • ProQuest. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1447. [Link]
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • RJPT. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(9), 4321-4325. [Link]

Sources

Technical Support Center: Purification of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(tert-Butyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this sterically hindered pyrazole derivative.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its purification, however, can present unique challenges due to its physical properties and the potential for impurity formation during synthesis. This guide offers a structured, question-and-answer-based approach to address these challenges, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Appearance White to off-white solid[2]
Predicted Boiling Point 219.1 ± 9.0 °C[3]
Predicted pKa 15.12 ± 0.50ChemicalBook

Troubleshooting Purification Challenges

Issue 1: My final product is an oil or a low-melting solid and appears impure by TLC.

This is a common issue, often arising from residual solvents or synthetic byproducts that depress the melting point.

Answer:

Several strategies can be employed to address this:

  • High-Vacuum Drying: Ensure all volatile solvents from the reaction workup are thoroughly removed. Use a rotary evaporator followed by drying on a high-vacuum line to remove residual traces of solvents like ethyl acetate, dichloromethane, or hexanes.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is selecting an appropriate solvent system.

  • Column Chromatography: If recrystallization is unsuccessful or if impurities are very similar in polarity to the product, column chromatography is the recommended next step.

  • Acid-Base Extraction: Leveraging the basicity of the pyrazole ring, an acid-base extraction can be a powerful purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. The most common synthesis for this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2] For this compound, the likely 1,3-dicarbonyl starting material is 3,3-dimethylpentane-2,4-dione.

Potential impurities include:

  • Unreacted Starting Materials: Residual 3,3-dimethylpentane-2,4-dione or hydrazine.

  • Hydrazone Intermediate: The initial condensation product of the dione and hydrazine that has not cyclized.

  • Regioisomers: While the use of a symmetrical diketone like 3,3-dimethylpentane-2,4-dione should theoretically yield a single regioisomer, side reactions or the use of alternative unsymmetrical starting materials could lead to isomeric impurities.

Q2: I'm performing a column to purify my product, but I'm getting poor separation and streaking. What's going wrong?

A2: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to tailing of the product spot on TLC and poor separation on a column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica.

  • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be less problematic for the purification of basic compounds.

  • Optimize Your Solvent System: Experiment with different solvent systems. A common starting point for pyrazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent should allow for the separation of less polar impurities from your more polar product.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a small amount (0.5-1 mL) of a different solvent (e.g., hexanes, ethyl acetate, methanol, ethanol, water, or mixtures like ethanol/water).

  • Observe the solubility at room temperature.

  • If the compound is not soluble at room temperature, gently heat the test tube and observe if it dissolves.

  • Allow the solutions that dissolved upon heating to cool slowly to room temperature and then in an ice bath.

  • The solvent system that results in the formation of well-defined crystals upon cooling is a good candidate for your bulk recrystallization.

For pyrazole derivatives, ethanol, methanol, or mixtures of ethanol and water are often good starting points.[4]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, this can be a very effective technique. The pyrazole ring is basic and can be protonated by an acid to form a water-soluble salt.

Protocol 1: Purification via Acid-Base Extraction

  • Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated pyrazole will move into the aqueous layer.

  • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • The deprotonated this compound will precipitate out or can be extracted back into an organic solvent.

  • If extracted, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q5: How can I assess the purity of my final product?

A5: A combination of techniques should be used to confidently assess purity:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The presence of unexpected signals or integration values that do not correspond to the expected structure indicates impurities. A Certificate of Analysis for this compound shows that purity can be determined to be ≥98.0% by ¹H NMR.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. The mass spectrum will provide the molecular weight of the components, and the fragmentation pattern can help in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your compound. A pure compound will show a single major peak.

Experimental Workflows

Workflow 1: Purification by Column Chromatography

A Dissolve crude product in a minimal amount of dichloromethane (DCM). B Prepare a silica gel slurry in hexanes (add 0.5% Et3N). A->B Simultaneously C Load the dissolved product onto the column. B->C D Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%). C->D E Collect fractions and monitor by TLC. D->E F Combine pure fractions. E->F G Remove solvent under reduced pressure. F->G H Dry the purified product under high vacuum. G->H

Caption: Column Chromatography Workflow

Workflow 2: Purity Analysis by GC-MS

A Prepare a dilute solution of the purified product in a volatile solvent (e.g., ethyl acetate). B Inject the sample into the GC-MS. A->B C Separate components on a suitable GC column (e.g., DB-5ms). B->C D Analyze the mass spectrum of the eluting peaks. C->D E Compare the retention time and mass spectrum with a known standard if available. D->E F Integrate the peak areas to determine purity. E->F

Caption: GC-MS Analysis Workflow

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(2), M1643. [Link]
  • Regio-specific synthesis of new 1-(tert-butyl) - CONICET. (2017).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(4), M1153. [Link]
  • Certificate of Analysis: this compound. (2017). LeYan.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2012). Organic Syntheses, 89, 434. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7215. [Link]
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(10), 821-825. [Link]
  • Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives | Request PDF. (n.d.).
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 1-3. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega, 8(20), 17997-18007. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o634. [Link]

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degradation pathways of 4-(tert-Butyl)-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of 4-(tert-Butyl)-1H-pyrazole, particularly under acidic stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies required to design robust experiments, interpret your findings, and ensure the integrity of your stability studies.

Section 1: Understanding the Stability Profile of this compound

This section addresses fundamental questions about the inherent stability of the this compound molecule and the factors influencing its degradation.

FAQ: What factors contribute to the degradation of the pyrazole ring under acidic conditions?

The pyrazole ring, while aromatic, possesses basic nitrogen atoms that can be protonated by strong inorganic acids.[1] This protonation can make the ring more susceptible to nucleophilic attack or ring-opening reactions, although pyrazoles are generally considered relatively stable in acidic media compared to other heterocycles. The specific degradation pathway is highly dependent on the reaction conditions (e.g., acid concentration, temperature) and the nature of the substituents on the pyrazole ring.

FAQ: How does the 4-tert-Butyl group influence the degradation pathway?

The tert-butyl group at the 4-position is a bulky, electron-donating group. Its presence can influence degradation in several ways:

  • Steric Hindrance: The bulkiness of the tert-butyl group can sterically hinder the approach of reactants to the adjacent positions on the pyrazole ring, potentially directing degradation to other sites.

  • Electronic Effects: As an electron-donating group, the tert-butyl group can increase the electron density of the pyrazole ring, potentially making it more reactive towards electrophiles.

  • Potential for Rearrangement: Under strongly acidic and high-temperature conditions, there is a possibility of carbocation formation and subsequent rearrangement of the tert-butyl group, although this is less common.

  • Deprotection: The tert-butyl group can be removed under certain acidic conditions, such as with trifluoroacetic acid at elevated temperatures, to yield the corresponding unprotected pyrazole.[2]

Section 2: A Practical Guide to Designing and Executing Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[3][4] These studies are mandated by regulatory agencies like the ICH and FDA to develop and validate stability-indicating analytical methods.[5][6][7]

Troubleshooting Guide: Selecting Appropriate Acid Stress Conditions

A common challenge in forced degradation studies is achieving the target degradation of 5-20% without causing excessive decomposition that may lead to irrelevant secondary degradants.[5][8]

Issue Potential Cause Recommended Action
No or minimal degradation (<5%) Stress conditions are too mild.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., from ambient to 60°C or higher), or extend the exposure time.[6][9][10]
Excessive degradation (>20%) Stress conditions are too harsh.Decrease the acid concentration, lower the temperature, or shorten the exposure time.[8]
Inconsistent results Poor control of experimental parameters.Ensure accurate preparation of acid solutions, precise temperature control using a calibrated water bath or oven, and consistent sampling times.
Experimental Protocol: Acidic Stress Testing of this compound

This protocol outlines a general procedure for conducting an acid-forced degradation study.

Objective: To generate potential degradation products of this compound under acidic conditions for the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system for degradant identification (recommended)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.[8]

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.[8]

    • Prepare a control sample by adding an equal volume of water to the stock solution.

    • Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

  • Time-Point Sampling: Withdraw aliquots from both the stressed and control samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots of the stressed sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.[8]

  • Analysis:

    • Dilute the neutralized stressed samples and the control samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution add_acid Add 0.1 M HCl prep_stock->add_acid add_control Prepare Control (with water) prep_stock->add_control incubate Incubate at 60°C add_acid->incubate add_control->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize with 0.1 M NaOH sample->neutralize analyze Analyze by HPLC & LC-MS/MS neutralize->analyze

Caption: Workflow for acidic forced degradation study.

Section 3: Analytical Strategies and Troubleshooting

The success of a forced degradation study hinges on the ability of the analytical method to separate and detect all significant degradation products.

FAQ: Which analytical techniques are most suitable for analyzing degradation products?

A combination of High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12][13][14]

  • HPLC-PDA: Provides separation of the parent compound from its degradants and offers preliminary spectral information for peak purity assessment.

  • LC-MS/MS: Enables the determination of the molecular weight and fragmentation patterns of the degradation products, which is crucial for structural elucidation.[12][14]

Troubleshooting Guide: Common HPLC and LC-MS Issues
Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase; inappropriate mobile phase pH.For pyrazoles, which are basic, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[15] Consider using a column with end-capping or a different stationary phase.
Co-eluting peaks Insufficient chromatographic resolution.Optimize the HPLC method by adjusting the mobile phase composition (gradient steepness, organic modifier), flow rate, or column temperature. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
No peak detected for a suspected degradant in LC-MS Poor ionization of the degradant; in-source fragmentation.Optimize the MS source parameters (e.g., capillary voltage, source temperature). Try different ionization modes (ESI positive and negative).[12]
Mass balance is not within the acceptable range (typically 97-103%) Non-chromophoric degradants; volatile degradants; degradants not eluting from the column.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. Ensure the analytical method is truly stability-indicating.[16]

Section 4: Postulated Degradation Pathways

While the specific degradation products of this compound under acidic conditions would need to be confirmed experimentally, we can postulate potential pathways based on the known chemistry of pyrazoles.

Postulated Acidic Degradation Pathway of this compound

Under acidic conditions, the pyrazole ring is likely to be protonated. The subsequent degradation could proceed via several routes, including:

  • Electrophilic Attack: Protonation may activate the ring towards attack by nucleophiles present in the medium (e.g., water).

  • Ring Opening: Under more forcing conditions, the protonated pyrazole ring could undergo cleavage.

  • Side-Chain Modification: While less likely for a stable tert-butyl group, elimination to form isobutylene could occur under very harsh conditions, leading to the formation of 4-H-pyrazole.

Potential Degradation Products for MS Detection:

Potential Degradant Postulated Structure Modification Expected m/z [M+H]⁺
This compoundC₇H₁₂N₂Parent Molecule125.1073
Hydroxylated ProductC₇H₁₂N₂OAddition of -OH141.0995
Ring-Opened Product (example)C₇H₁₄N₂OHydrolytic Ring Cleavage143.1128
De-tert-butylated ProductC₃H₄N₂Loss of tert-butyl group69.0401

Postulated Degradation Pathway Diagram

G parent This compound (m/z = 125.1073) protonated Protonated Pyrazole parent->protonated + H⁺ hydroxylated Hydroxylated Degradant (m/z = 141.0995) protonated->hydroxylated + H₂O - H⁺ ring_opened Ring-Opened Products (Various m/z) protonated->ring_opened Harsh Conditions + H₂O dealkylated 4-H-Pyrazole (m/z = 69.0401) protonated->dealkylated Harsh Conditions - Isobutylene

Caption: Postulated degradation pathways for this compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Vertex AI Search.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Vertex AI Search.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Vertex AI Search.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Vertex AI Search.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Effect of the acid and base on the pyrazole ring. (n.d.). ResearchGate.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS.
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Ijcpa.in.
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (n.d.). ResearchGate.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. (n.d.). An-Najah Journals.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.

Sources

Technical Support Center: Stability of 4-(tert-Butyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(tert-Butyl)-1H-pyrazole derivatives. This guide is designed to provide expert insights and practical solutions for the stability issues you may encounter when handling these compounds in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the chemical stability of your molecules, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Core Stability of the Pyrazole Scaffold

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its aromaticity lends it a degree of stability, however, it is not immune to degradation.[1] The reactivity and stability of the ring are influenced by the electron density at each position. The C4 position is often susceptible to electrophilic attack, while the nitrogen atoms influence the ring's basicity and susceptibility to protonation, which can be a precursor to degradation.[2]

The introduction of a tert-butyl group at the C4 position, as in this compound, introduces specific electronic and steric effects. The tert-butyl group is electron-donating and sterically bulky. This bulk can shield the C4 position from certain reactions, while its electronic effect can influence the overall electron density and reactivity of the pyrazole ring.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the stability of this compound derivatives.

Q1: My this compound derivative appears to be degrading in my aqueous buffer. What is the most likely cause?

A1: The most common cause of degradation in aqueous solutions is pH-mediated hydrolysis. Pyrazole derivatives can be susceptible to both acidic and alkaline conditions.[3][4] Under acidic conditions, protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water. In highly alkaline solutions, deprotonation or direct hydroxide attack can initiate ring-opening or other degradation pathways. We recommend first checking and buffering the pH of your solution and then performing a forced degradation study (see Section 3) to confirm pH sensitivity.

Q2: I observe discoloration of my compound solution when exposed to ambient light. Is this expected?

A2: Yes, photolytic degradation is a known stability issue for many heterocyclic compounds. The pyrazole ring system contains π-electrons that can absorb UV or visible light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.[5] To prevent this, solutions should be stored in amber vials or protected from light. A photostability study, as outlined in ICH guideline Q1B and detailed in our troubleshooting guide, can quantify this sensitivity.[4]

Q3: Can the choice of solvent affect the stability of my compound?

A3: Absolutely. Solvent polarity can significantly influence the stability of heterocyclic compounds.[6][7] Polar solvents may stabilize charged intermediates or transition states in a degradation reaction, thereby accelerating it.[7][8] Conversely, aprotic solvents may suppress degradation pathways that rely on proton transfer. Water, as a polar protic solvent, can also act as a reactant in hydrolysis.[9] When dissolving your compound, consider the potential for solvent interaction and, if instability is observed, test alternative solvents of varying polarity and protic/aprotic nature.

Q4: I see a new peak in my HPLC chromatogram after leaving my sample on the benchtop. What could it be?

A4: The appearance of a new peak suggests the formation of a degradation product. A common culprit for samples left exposed to air is oxidation. The pyrazole ring can be susceptible to oxidative degradation, especially in the presence of trace metals, light, or reactive oxygen species. To confirm, you can perform a controlled oxidative stress test using a reagent like hydrogen peroxide (H₂O₂), as described in our detailed protocols.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for systematically investigating the stability of your this compound derivative.

Guide 1: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance.[5][10] It involves intentionally subjecting the compound to harsh conditions to identify likely degradation products and pathways, which is critical for developing stability-indicating analytical methods.[3][4]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node end_node end_node A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) B Prepare Control Sample (Diluted, No Stress) A->B Aliquot C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C1 Aliquot C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C2 Aliquot C3 Oxidation (e.g., 3% H2O2, RT) A->C3 Aliquot C4 Thermal (e.g., 80°C, Solid & Solution) A->C4 Aliquot C5 Photolytic (ICH Q1B Light Source) A->C5 Aliquot E Analyze All Samples by Stability-Indicating Method (e.g., RP-HPLC with UV/MS) B->E D Neutralize Samples (if applicable) C1->D After Stress Duration C2->D After Stress Duration C3->D After Stress Duration C4->D After Stress Duration C5->D After Stress Duration D->E F Characterize Degradants (LC-MS, NMR) E->F If Degradation >5% G Interpret Data & Propose Pathways F->G

Caption: Workflow for a comprehensive forced degradation study.

  • Preparation : Prepare a 1 mg/mL stock solution of your compound in an organic solvent like acetonitrile (ACN) or methanol.

  • Acid Hydrolysis :

    • To 1 mL of your stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Causality : This test simulates acidic environments and probes the susceptibility of the pyrazole ring to acid-catalyzed degradation.[3]

  • Base Hydrolysis :

    • To 1 mL of your stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Follow the same incubation and time-point sampling as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Causality : This test assesses stability in alkaline conditions, where deprotonation or hydroxide attack can lead to degradation.[3]

  • Analysis : Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products.

Stress ConditionTypical Reagent/SetupPurposePotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 40-80°CSimulates gastric fluid; tests for acid lability.Ring protonation followed by nucleophilic attack.
Base Hydrolysis 0.1 M - 1 M NaOH, 40-80°CSimulates intestinal fluid; tests for base lability.Ring opening or substituent hydrolysis.
Oxidation 3-30% H₂O₂, Room TempMimics atmospheric oxidation.Formation of N-oxides or ring cleavage.
Photolytic ICH Q1B compliant chamberAssesses light sensitivity.Photoreduction, photooxidation, or rearrangement.
Thermal 60-80°C (in solution and as solid)Evaluates intrinsic thermal stability.Thermally induced cleavage or rearrangement.
Guide 2: Interpreting Stability Data

Q: I've run my forced degradation samples. How do I make sense of the chromatograms?

A: Your primary goal is to achieve "mass balance." The sum of the peak area of your parent compound and all degradation products should ideally equal the initial peak area of the parent compound in the unstressed control.

  • Identify the Parent Peak : Confirm the retention time and mass of your starting material using the control sample.

  • Quantify Degradation : Calculate the percentage of the parent compound remaining at each time point for each stress condition. A target degradation of 5-20% is often ideal for method validation, as it shows the method can detect degradation without completely destroying the parent compound.[3]

  • Characterize Degradants : Use the mass spectrometry data to determine the molecular weights of the new peaks. This provides crucial clues to their structures. For example, an increase of 16 amu often suggests oxidation.

  • Propose Pathways : Based on the chemical structures of the degradants, you can propose a degradation pathway.

The following diagram illustrates a plausible oxidative degradation pathway for a generic N-unsubstituted pyrazole ring.

Oxidation_Pathway reactant_node reactant_node intermediate_node intermediate_node product_node product_node A This compound C Epoxide Intermediate A->C Oxidation B [O] (e.g., H2O2) B->A D Ring-Opened Product (Diketone derivative) C->D Rearrangement/ Hydrolysis

Caption: Plausible oxidative degradation pathway for a pyrazole ring.

Section 4: Concluding Remarks

The stability of this compound derivatives is a multi-faceted issue influenced by pH, solvent, light, and temperature. A systematic approach, beginning with simple checks and progressing to comprehensive forced degradation studies, is the most effective way to ensure the integrity of your research. By understanding the underlying chemical principles and employing the robust analytical methods described here, you can confidently manage the stability challenges associated with these valuable compounds.

References

  • D. J. D. V. D. H. D. J. H. S. D. K. D. A. M. D. J. M. D. S. D. J. O. D. C. S. D. S. D. J. T. D. J. V. D. P. D. W. D. L. W. D. J. W. D. J. Y. D. J. Z. D. J. A. D. J. B. D. J. C. D. J. D. D. J. E. D. J. F. D. J. G. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
  • (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
  • (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience. [Link]
  • (2023).
  • (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
  • (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]
  • (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • (2022). Forced Degradation – A Review.
  • (2016).
  • (2024).
  • (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
  • (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

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overcoming low reactivity of sterically hindered 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(tert-Butyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with this sterically hindered, yet valuable, synthetic building block. The bulky tert-butyl group at the C4 position presents unique reactivity challenges, often leading to low yields or failed reactions under standard conditions. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these hurdles and successfully incorporate this scaffold into your synthetic targets.

Troubleshooting Guide: Overcoming Common Reactivity Issues

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My N-arylation/N-alkylation of this compound is failing or giving very low yields. What's going wrong and how can I fix it?

Answer:

The primary obstacle in N-functionalization is the steric hindrance imposed by the C4-tert-butyl group, which shields the N1 nitrogen from electrophilic attack. Standard SN2 or SNAr conditions often lack the energy to overcome this spatial blockade. Additionally, the pyrazole anion, once formed, may have limited access to the reaction partner.

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation: The pKa of the pyrazole N-H is approximately 14. Weaker bases like carbonates (e.g., K₂CO₃) may not achieve full deprotonation, leading to a low concentration of the reactive pyrazolide anion.

    • Solution A (Stronger Base): Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). These ensure near-quantitative formation of the nucleophile.

  • High Activation Energy Barrier: The steric clash between the incoming electrophile and the tert-butyl group creates a significant activation energy barrier that thermal heating may not sufficiently overcome.

    • Solution B (Microwave Irradiation): Employ microwave-assisted synthesis. Microwave energy provides rapid, uniform heating that can dramatically accelerate reaction rates and drive sterically demanding reactions to completion in minutes instead of hours.[1][2] This is often the most effective single change for sluggish pyrazole functionalizations.[3][4][5]

  • Poor Catalyst/Ligand Choice for Cross-Coupling: For N-arylation reactions (e.g., Buchwald-Hartwig, Ullmann), the catalyst's coordination sphere is critical. Standard catalysts may not be suitable for hindered substrates.

    • Solution C (Optimized Catalytic System):

      • For Ullmann-type Couplings (Cu-catalyzed): These are often more successful for N-arylation of pyrazoles than palladium-catalyzed methods.[6] Use a copper(I) source like CuI or Cu₂O. The addition of a phenanthroline-based ligand can improve efficiency, especially with challenging substrates.[7]

      • For Buchwald-Hartwig Couplings (Pd-catalyzed): Use a palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[8] These ligands promote the crucial reductive elimination step involving the sterically congested pyrazole.

Troubleshooting Workflow: N-Functionalization

start Low/No N-Arylation Yield base Issue: Incomplete Deprotonation? start->base energy Issue: High Activation Energy? base->energy No, using strong base sol_base Solution: Use Stronger Base (NaH, KOtBu) base->sol_base Yes catalyst Issue: Ineffective Catalyst System? energy->catalyst No, thermal is sufficient sol_mw Solution: Switch to Microwave Irradiation energy->sol_mw sol_cat Solution: - CuI / Phenanthroline Ligand - Pd(OAc)2 / Bulky Ligand (XPhos) catalyst->sol_cat sol_base->energy Still low yield sol_mw->catalyst Still low yield success Reaction Successful sol_mw->success sol_cat->success

Caption: Troubleshooting Decision Tree for N-Arylation.

Question 2: I am attempting a C-H functionalization at the C5 position, but I'm getting no reaction or a complex mixture. How can I achieve regioselective C5 functionalization?

Answer:

Directing a reaction to the C5 position of this compound is challenging. The C5 proton is the most acidic on the pyrazole ring, making it the preferred site for deprotonation.[9] However, the adjacent tert-butyl group at C4 and a potentially bulky substituent at N1 can sterically block this position.

Root Cause Analysis & Solutions:

  • Insufficient Basicity for Deprotonation: While the C5 proton is the most acidic, a very strong, sterically accessible base is required for efficient metalation.

    • Solution A (Directed Metalation): Use a strong base like n-butyllithium (n-BuLi) or LDA at low temperatures (e.g., -78 °C) to perform a regioselective deprotonation at C5.[10] The resulting pyrazolyl anion can then be quenched with a suitable electrophile (e.g., iodine, aldehydes, alkyl halides). The choice of an N1-substituent can influence the ease of this reaction.

  • Incorrect Catalyst for C-H Activation: Transition-metal-catalyzed direct C-H functionalization requires a catalyst that can coordinate to the pyrazole and selectively activate the C5 C-H bond.[11]

    • Solution B (Catalyst and Directing Group Strategy):

      • Palladium Catalysis: Palladium catalysts are commonly used for pyrazole C-H functionalization.[12] Often, a directing group on the N1 nitrogen (e.g., a pyridyl group) is necessary to position the catalyst correctly for C5 activation. If your N1 is unsubstituted, consider first installing a removable directing group.

      • Rhodium/Ruthenium Catalysis: These metals can also be effective. The choice of oxidant and additives is crucial for catalytic turnover.

  • Alternative Strategy: Halogen-Metal Exchange: If direct deprotonation is problematic, a more reliable route is to start with a C5-halogenated precursor.

    • Solution C (Halogen-Metal Exchange): Synthesize 5-bromo-4-(tert-butyl)-1H-pyrazole. This substrate can undergo facile bromine-lithium or bromine-magnesium exchange using reagents like n-BuLi or Grignard reagents, respectively, to generate a C5-nucleophile.[13] This species can then be used in subsequent coupling reactions.

Comparison of C5-Functionalization Strategies
StrategyProsConsRecommended For
Direct Metalation Atom-economical, single step.Requires cryogenic conditions; sensitive to electrophile choice.Trapping with simple electrophiles (I₂, CO₂, R-CHO).
C-H Activation Highly efficient for C-C/C-N bond formation.May require an N1-directing group; extensive optimization needed.[11]Arylations, alkenylations, and aminations.
Halogen-Metal Exchange Reliable and high-yielding.Requires pre-synthesis of the halogenated pyrazole.Complex fragment coupling where direct C-H activation fails.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered "unreactive"? The term "unreactive" is relative. Its low reactivity stems from steric hindrance. The large tert-butyl group acts as a "shield," physically blocking reagents from easily accessing the adjacent C3 and C5 positions and, to a lesser extent, the N1 position. This increases the activation energy for many common transformations.

Q2: What are the typical solubility properties of this compound? this compound is a nonpolar molecule and exhibits good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate. It has poor solubility in water.

Q3: Can the tert-butyl group be removed? Removal of an alkyl group from a carbon on an aromatic ring is generally not feasible under standard laboratory conditions without destroying the ring. However, a tert-butyl group on the nitrogen (N1) can be used as a protecting group and is readily cleaved with strong acid (e.g., trifluoroacetic acid, TFA).[14] For the C4-substituted title compound, the tert-butyl group should be considered a permanent feature.

Q4: Are there any safety considerations for handling this compound? Standard laboratory safety protocols should be followed. Wear protective gloves, clothing, and eye protection.[15] While specific toxicity data is limited, assume it is a potential irritant. Handle strong bases and organometallic reagents used in its functionalization with extreme care in an inert atmosphere.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Copper-Catalyzed N-Arylation

This protocol is adapted from methodologies for copper-catalyzed C-N bond formation, optimized for a sterically hindered pyrazole using microwave irradiation.[7][16]

Materials:

  • This compound (1.0 mmol, 124.2 mg)

  • Aryl iodide or Aryl bromide (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.1 mmol, 23.6 mg, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 224.4 mg)

  • Anhydrous Toluene (4 mL)

  • Microwave vial (2-5 mL) with a stir bar

Procedure:

  • To a microwave vial, add this compound, the aryl halide, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and KOtBu.

  • Add the magnetic stir bar and seal the vial with a cap.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous toluene (4 mL) via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130-150 °C for 30-60 minutes. Monitor pressure to ensure it remains within the safe limits of the vial.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective C5-Metalation and Electrophilic Quench

This protocol describes the selective functionalization at the C5 position via deprotonation, a strategy proven effective for pyrazole functionalization.[10][13]

Materials:

  • N1-Protected this compound (e.g., N1-SEM or N1-PMB protected) (1.0 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.1 mmol, 0.69 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Electrophile (e.g., Iodine, benzaldehyde) (1.2 mmol)

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the N1-protected this compound and anhydrous THF (5 mL).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium dropwise over 5 minutes.

  • Stir the solution at -78 °C for 1 hour. The formation of the lithium salt may cause a color change.

  • In a separate flask, dissolve the electrophile (1.2 mmol) in anhydrous THF (2 mL).

  • Add the electrophile solution to the pyrazolide solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Subsequent deprotection of the N1-substituent may be required.

References

  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
  • NIH. (n.d.). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. PMC.
  • DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
  • PubMed Central. (n.d.). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells.
  • Medical Journals House. (n.d.). Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives.
  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • NIH. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • NIH. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
  • NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • PubMed. (n.d.). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles.
  • ResearchGate. (n.d.). Selective metalation of the 1H-imidazo[1,2-b]pyrazole 10c using....
  • Journal of the American Chemical Society. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction.
  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • NIH. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PMC.
  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram.
  • ResearchGate. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole.

Sources

Technical Support Center: Scaling Up 4-(tert-Butyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals managing the transition of 4-(tert-Butyl)-1H-pyrazole synthesis from the laboratory bench to the pilot plant. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during scale-up. Our approach is grounded in established chemical principles to ensure safety, efficiency, and product quality.

Overview of the Synthetic Pathway

The most robust and scalable synthesis of this compound involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source. The key intermediate is 5,5-dimethylhexane-2,4-dione , which upon reaction with hydrazine hydrate, yields the target molecule.

The overall process can be visualized as a two-stage sequence: first, the synthesis of the diketone intermediate, followed by the core cyclization reaction.

Synthesis_Workflow cluster_0 Stage 1: Diketone Synthesis cluster_1 Stage 2: Pyrazole Formation & Purification A Pinacolone (Starting Material) C In-situ formation of 3-(dimethylamino)-5,5-dimethylhex-2-en-4-one A->C B DMFDMA (Reagent) B->C D Aqueous Hydrolysis (e.g., HCl) C->D E 5,5-Dimethylhexane-2,4-dione (Isolated Intermediate) D->E G Cyclocondensation Reaction (e.g., in Ethanol) E->G F Hydrazine Hydrate (Reagent) F->G H Aqueous Work-up & Solvent Extraction G->H I Crude Product H->I J Purification (Distillation or Recrystallization) I->J K This compound (Final Product) J->K

Caption: General workflow for the two-stage synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Q1: We are experiencing a significant exotherm during the addition of hydrazine hydrate in the pilot reactor, which was not as pronounced in the lab. What is causing this, and how can we control it?

A: This is a critical safety issue. The increased exotherm during scale-up is primarily due to the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally, leading to faster heat accumulation.

  • Causality: The reaction between a dicarbonyl compound and hydrazine is inherently exothermic. In a large volume, the heat generated in the bulk of the liquid cannot escape as quickly as it does in a small laboratory flask, causing a rapid temperature rise.

  • Recommended Solutions:

    • Control Addition Rate: The most effective control is to add the hydrazine hydrate slowly and sub-surface via a dip tube. This ensures it reacts immediately in a controlled manner rather than accumulating and then reacting uncontrollably.

    • Ensure Adequate Cooling: The pilot plant reactor must have sufficient cooling capacity. Perform heat-flow calorimetry calculations during process development to understand the thermal demand of the reaction. Ensure the reactor jacket fluid is at the correct temperature and flow rate before starting the addition.

    • Use Dilute Solutions: While anhydrous hydrazine is extremely hazardous and should be avoided, even concentrated hydrazine hydrate (64%) can be highly reactive.[1] Using a more dilute aqueous solution of hydrazine can help temper the reaction rate and provide a larger thermal mass to absorb the heat generated.[1]

    • Reverse Addition: Consider adding the diketone solution to the hydrazine hydrate. This keeps the hydrazine concentration low throughout the addition, which can help control the exotherm. This must be tested on a lab scale first to ensure it doesn't negatively impact the impurity profile.

Q2: Our pilot batch has stalled, showing a significant amount of unreacted 5,5-dimethylhexane-2,4-dione by GC analysis. How can we drive the reaction to completion?

A: An incomplete reaction at scale often points to issues with mixing, stoichiometry, or temperature.

  • Causality: Inadequate mixing can create "dead zones" within the reactor where reagents are not effectively combined. Alternatively, a slight miscalculation in reagent stoichiometry becomes much more significant at a larger scale.

  • Recommended Solutions:

    • Verify Stoichiometry: Ensure that a slight excess of hydrazine hydrate (e.g., 1.05 to 1.1 equivalents) is used to drive the reaction. Accurately measure the purity of the starting diketone to ensure the charge is correct.

    • Improve Agitation: Increase the stirrer speed to improve bulk mixing. For pilot reactors, the type of impeller (e.g., pitched-blade turbine, retreat curve) is crucial for ensuring top-to-bottom turnover.

    • Increase Temperature/Time: If the reaction has stalled at the target temperature, a modest increase (e.g., 5-10 °C) can enhance the reaction rate. Alternatively, simply extending the reaction time at the current temperature may be sufficient. Monitor progress every 1-2 hours by GC or LC-MS to determine the optimal endpoint.

    • Solvent Choice: The choice of solvent can impact reaction rates. Protic solvents like ethanol or isopropanol are common and generally effective for this cyclization.

Q3: During the aqueous work-up and extraction, we are battling persistent emulsions. What is the best way to manage this in a large-scale setting?

A: Emulsions are a common frustration during scale-up, where higher shear forces from mechanical stirrers and larger interfacial areas can exacerbate the problem.

  • Causality: Emulsions are often stabilized by fine particulate matter, high pH, or surfactants. The vigorous mixing required in large reactors can easily create stable emulsions that are slow to break.

  • Recommended Solutions:

    • Add Brine: Before settling, add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and create a sharper phase separation.

    • Minimize Agitation During Extraction: Use the lowest agitation speed that still provides adequate mass transfer for the extraction. Avoid high-shear mixing.

    • pH Adjustment: Check the pH of the aqueous layer. Sometimes, adjusting the pH away from neutral can help destabilize an emulsion.

    • Phase-Separation Aids: In some cases, small amounts of a different solvent (like isopropanol) can be added to help break the emulsion, but this must be carefully evaluated for its impact on product purity and solvent recovery streams.

Q4: The final product purity is lower than desired after distillation, with a key impurity that co-distills with the product. What is the likely identity of this impurity and how can we remove it?

A: A common impurity in pyrazole synthesis is a partially reacted intermediate or a byproduct from a side reaction.

  • Causality: A likely impurity is a pyrazoline intermediate, formed from the initial condensation, which has not been fully aromatized to the pyrazole. Another possibility is the presence of unreacted starting materials if their boiling points are close to the product's.

  • Recommended Solutions:

    • Introduce an Oxidation Step: If the impurity is a pyrazoline, it can often be converted to the desired pyrazole by introducing a mild oxidation step after the initial cyclization is complete. This can sometimes be achieved by simply heating in DMSO under an oxygen atmosphere.[2] This should be tested in the lab first.

    • Optimize Cyclization Conditions: Ensure the cyclization reaction goes to full completion. The use of an acid or base catalyst can sometimes facilitate the final dehydration/aromatization step. Acetic acid is commonly used as a solvent or co-solvent for this purpose.

    • Alternative Purification: If distillation is ineffective, consider recrystallization. A solvent screen should be performed to find a system where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in the mother liquor.

Troubleshooting_Low_Yield A Low Yield of This compound B Check Reaction Completion (GC/LC-MS) A->B C Incomplete Reaction B->C Yes D Reaction Complete B->D No E Increase Time/Temp Verify Stoichiometry Improve Mixing C->E F Review Work-up & Isolation Procedure D->F G High Loss in Aqueous Layers? F->G H Product Mechanically Lost During Filtration/Transfer? F->H K Low Purity after Purification? F->K I Perform Extraction on Aqueous Layers & Analyze G->I J Optimize Solid Handling & Transfer Procedures H->J L Review Purification Method (Distillation/Recrystallization) K->L M Optimize Cut Strategy (Distillation) or Solvent System (Recrystallization) L->M

Caption: Decision tree for troubleshooting low product yield during scale-up.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor and control during this synthesis?

A: Based on the chemistry, the following parameters are critical:

  • Temperature: Essential for controlling the reaction rate and preventing thermal runaway during hydrazine addition.

  • Reagent Stoichiometry: Crucial for driving the reaction to completion and minimizing unreacted starting materials.

  • Addition Rate: A key parameter for managing the exotherm of the cyclization reaction.

  • Agitation Speed: Directly impacts mixing efficiency, which is vital for achieving consistent reaction progress and heat transfer.

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Recommendation)Rationale
Hydrazine Addition Added over 5-10 minutesAdded over 1-3 hoursManages exotherm and ensures safe operation.[1]
Reaction Temp. 80-100 °C (reflux)80-100 °C (precise control)Ensures sufficient reaction rate while avoiding side reactions.
Agitation Magnetic Stirrer (500-800 rpm)Mechanical Stirrer (100-300 rpm)Ensures proper bulk mixing and heat transfer in a large vessel.
Monitoring TLC, GC sampleIn-situ probe (e.g., ReactIR) or regular GC/LC-MS samplingProvides real-time data for process control and endpoint determination.

Q: What are the primary safety concerns associated with hydrazine hydrate, and what engineering controls are required?

A: Hydrazine is highly toxic, a suspected carcinogen, and can decompose violently under certain conditions.[3][4][5]

  • Toxicity: It has a very low Threshold Limit Value (TLV) of 0.01 ppm.[1][5] Exposure can cause severe irritation, damage to the liver and kidneys, and affect the central nervous system.[5][6]

  • Flammability/Explosivity: Hydrazine vapor can be flammable across a very wide range of concentrations in air (4.7% to 100%).[4] While aqueous solutions are safer, boiling or evaporation can concentrate the hydrazine, increasing the risk.[1]

  • Engineering Controls:

    • Closed System: All transfers of hydrazine hydrate should be performed in a closed system using pumps and dedicated lines to minimize exposure.

    • Ventilation: The reactor and handling areas must be equipped with high-efficiency local exhaust ventilation.

    • Scrubber: The reactor off-gas should be directed to a scrubber (e.g., containing dilute acid or bleach) to neutralize any vented hydrazine vapors.

    • Personal Protective Equipment (PPE): Mandatory use of appropriate chemical-resistant gloves, splash goggles, face shields, and lab coats is required. Respiratory protection may be necessary depending on the operation.

Q: Are there any "greener" or more sustainable approaches to this synthesis?

A: While hydrazine is a highly effective reagent for this transformation, its hazardous nature is a drawback. Research into greener alternatives is ongoing in pyrazole synthesis. For this specific process, sustainability improvements can focus on:

  • Solvent Selection: Choosing solvents with better safety and environmental profiles (e.g., moving from chlorinated solvents to esters or ethers) and implementing solvent recycling programs.

  • Energy Efficiency: Optimizing the process to run at lower temperatures or for shorter times to reduce energy consumption.

  • Catalysis: Some modern methods utilize copper catalysts for pyrazole synthesis, which can allow for milder reaction conditions, sometimes even at room temperature, reducing energy input.[7]

References
  • Organic Process Research & Development. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
  • MDPI. (2023).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Wikipedia. (n.d.). Hydrazine. [Link]
  • ACS Figshare. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
  • PMC - NIH. (n.d.).
  • Thieme. (n.d.).

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Technical Support Center: Identifying Impurities in 4-(tert-Butyl)-1H-pyrazole by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 4-(tert-Butyl)-1H-pyrazole. This resource is designed for researchers, chemists, and quality control professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and structural integrity of this important heterocyclic compound. Here, we address common challenges encountered during analysis, providing field-proven insights and detailed protocols to help you confidently identify and characterize potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The chemical shifts for this compound are influenced by the solvent used for analysis. In a common solvent like CDCl₃, you can expect the following characteristic signals. However, be aware that pyrazoles can exist as a mixture of rapidly interconverting tautomers in solution, which can lead to averaged signals for the C3 and C5 positions.[1][2]

Table 1: Typical NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H3 / H5~7.5 (s, 2H)~133.0Signals for the C3 and C5 positions are often equivalent due to rapid N-H proton exchange (tautomerism).[3]
C4-~135.0This is a quaternary carbon and will not have a signal in the ¹H NMR spectrum.
C(CH₃)₃-~31.0Quaternary carbon of the tert-butyl group.
C(CH ₃)₃~1.3 (s, 9H)~30.0A sharp singlet representing the nine equivalent protons of the tert-butyl group.
N-HVariable (broad s, 1H)-Often a broad signal between 10-13 ppm, but can be broader or even exchange with residual water in the solvent, causing it to disappear.[3][4]

Note: These are approximate values. Actual shifts can vary based on concentration, temperature, and the specific NMR instrument.

Q2: The signals for the pyrazole ring protons (H3 and H5) appear as a single peak. Is this normal?

A2: Yes, this is a very common and expected observation for N-unsubstituted pyrazoles.[1] It is due to a phenomenon called annular tautomerism . The proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the instrument detects an average of the two tautomeric forms.[3] In this averaged state, the C3 and C5 positions become chemically equivalent, and consequently, their attached protons (H3 and H5) resonate at the same frequency, appearing as a single singlet with an integration of 2H.

Q3: My N-H proton signal is extremely broad, or I can't see it at all. What happened?

A3: The N-H proton signal is often broad and difficult to observe for two primary reasons:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, acidic or basic impurities, or traces of water in the deuterated solvent.[3] This rapid exchange leads to significant signal broadening, sometimes to the point where it merges into the baseline. To confirm its presence, you can perform a "D₂O shake" by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The N-H peak should disappear as the proton is replaced by deuterium.[5]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment, which can cause rapid relaxation of the attached proton. This efficient relaxation mechanism results in a broader signal.[4][6]

Q4: Which deuterated solvent is best for analyzing this compound?

A4: The choice of solvent can significantly impact the spectrum.

  • Chloroform-d (CDCl₃): A good first choice for general-purpose analysis due to its ability to dissolve a wide range of organic compounds.[7]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is an excellent solvent for observing exchangeable protons like N-H. Hydrogen bonding with the solvent slows down the exchange rate, often resulting in a sharper N-H signal compared to CDCl₃.[1]

  • Benzene-d₆: Can be very useful for resolving overlapping signals. The aromatic solvent can induce significant changes in chemical shifts (known as the aromatic solvent-induced shift or ASIS effect), potentially separating peaks that are crowded in other solvents.[5]

Troubleshooting Guide: Tackling Impurities

Q: I see unexpected sharp singlets in the aromatic region (~7.5-8.0 ppm). What are they?

A: This is a classic sign of isomeric impurities, most likely regioisomers formed during synthesis. The two most probable impurities are 3-(tert-Butyl)-1H-pyrazole and 5-(tert-Butyl)-1H-pyrazole (which are tautomers of each other).

  • Causality: Many pyrazole syntheses, such as the condensation of a 1,3-dicarbonyl compound with hydrazine, can produce a mixture of regioisomers if the dicarbonyl is unsymmetrical.[8]

  • Troubleshooting Steps:

    • Analyze Coupling Patterns: Unlike this compound, which has two equivalent C-H protons on the ring, the 3/5-substituted isomers will have two different ring protons that will appear as doublets (due to ³J-coupling). Look for two distinct doublets in the aromatic region, each integrating to 1H.

    • Utilize 2D NMR: For definitive proof, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This powerful technique shows correlations between protons and carbons over 2-3 bonds. The tert-butyl protons should show a correlation to C3, C4, and C5 of the pyrazole ring. This will unambiguously determine the substitution pattern.[3]

Q: My spectrum shows a complex multiplet around 7.2-7.5 ppm and other unexpected signals. What could be the cause?

A: This pattern often points to residual aromatic starting materials or reagents. For instance, if the synthesis involved a phenyl-containing reagent (like phenylhydrazine, which is common in pyrazole synthesis), these signals could belong to that impurity.[9]

  • Causality: Incomplete reaction or inadequate purification can leave starting materials in your final product.

  • Troubleshooting Workflow:

    • Review the Synthesis: Identify all aromatic reagents used in the synthetic procedure.

    • Compare with Known Spectra: Look up the ¹H NMR spectra of these suspected starting materials.

    • Spiking Experiment: If you have a sample of the suspected impurity, add a very small amount to your NMR tube. If your hypothesis is correct, the impurity peaks in your spectrum will increase in intensity.

    • Purification: Re-purify the sample using a different method (e.g., recrystallization from a different solvent system or column chromatography with a modified eluent).

Q: I see signals for common lab solvents like ethyl acetate or hexane. How can I be sure and how do I remove them?

A: Residual solvents from purification are a frequent issue.

  • Causality: Solvents can become trapped in the crystal lattice of a solid sample or be difficult to remove from high-boiling oils.[5]

  • Troubleshooting Steps:

    • Identification: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart. Ethyl acetate, for example, has characteristic signals at ~4.1 (q), ~2.0 (s), and ~1.2 (t) ppm.

    • Removal: Place the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. For stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating can help azeotropically remove the impurity.[5]

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown signals in the NMR spectrum of your compound.

G Workflow for NMR Impurity Identification cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Experimental Confirmation cluster_3 Conclusion A Sample with Unexpected NMR Peaks B Check Basic Parameters: - Phasing & Integration - Shimming (Peak Shape) - Solvent Residual Peaks A->B C Review Synthetic Route: Identify Potential... - Starting Materials - Reagents - Side-Products (e.g., Regioisomers) - Degradation Products B->C Basic issues ruled out D Compare with Literature/ Reference Spectra C->D E Perform 2D NMR (HSQC, HMBC, COSY) - Establish C-H connectivity - Confirm isomeric structure D->E F Spiking Experiment: Add suspected impurity to sample. Do peaks increase? D->F G Consider LC-MS - Confirm molecular weight of impurity D->G H Impurity Structure Confirmed E->H F->H Yes I Hypothesis Incorrect Re-evaluate F->I No G->H I->C

Caption: A systematic workflow for identifying unknown impurities via NMR spectroscopy.

Detailed Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your this compound sample.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection zone (typically ~4-5 cm).

  • Data Acquisition (on a typical 300-500 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Spectral Width: ~15 ppm

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 2-5 seconds (a longer delay is crucial for accurate integration, especially when comparing signals with different relaxation times).

      • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons for each signal.

Protocol 2: Definitive Structure Confirmation with 2D NMR (HSQC/HMBC)

When 1D NMR is insufficient to distinguish between isomers or assign complex signals, 2D NMR is the definitive tool.[3][10]

  • Sample Preparation: Prepare a slightly more concentrated sample (15-25 mg in 0.6 mL solvent) to ensure a good signal-to-noise ratio.

  • Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment. This will generate a 2D plot showing correlation peaks between each proton and the carbon it is directly attached to. It is invaluable for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. This shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular structure. For example, to confirm the 4-tert-butyl structure, you would look for a correlation between the tert-butyl protons (~1.3 ppm) and the quaternary C4 of the pyrazole ring.

  • Analysis: Analyze the correlation maps to build the carbon-hydrogen framework and confirm the connectivity, thus verifying the correct isomer and identifying the structure of any major impurities.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Andrade, B., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate(821767-61-7) 1H NMR.
  • Fouad, M., et al. (2020).
  • BLDpharm. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • PMC - NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times.
  • Advanced ChemBlocks. (n.d.). 4-tert-butyl-1H-pyrazole 97%.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
  • ACS Publications. (n.d.). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. (n.d.). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
  • Organic Syntheses. (n.d.). Preparation of 5-Benzo[1][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.
  • ChemicalBook. (n.d.). 4-tert-butyl-1H-pyrazole.
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times.
  • ChemScene. (n.d.). This compound.
  • Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

Sources

Technical Support Center: Optimizing Catalyst Loading with 4-(tert-Butyl)-1H-pyrazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for reactions involving 4-(tert-Butyl)-1H-pyrazole ligands. Our focus is on delivering scientifically-grounded, field-proven insights to help you overcome common experimental challenges.

Core Principles: Understanding the Role of this compound

The this compound ligand is a valuable tool in modern catalysis. Its efficacy stems from a combination of electronic and steric properties. The pyrazole moiety is a versatile coordinating group, while the bulky tert-butyl group at the 4-position provides significant steric shielding around the metal center. This steric bulk is a key feature that can promote rapid catalysis, enabling reactions to proceed efficiently even at low catalyst loadings.[1]

Furthermore, as a protic (N-unsubstituted) pyrazole, the ligand's N-H group can participate directly in the catalytic cycle.[2] This "metal-ligand cooperation" can facilitate key steps, such as proton transfer, which is crucial in many catalytic transformations.[3] Optimizing the catalyst loading is not merely about reducing costs; it is a critical exercise in balancing reaction rate, catalyst stability, and product purity. An improperly optimized system can lead to catalyst decomposition, side product formation, and stalled reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the first troubleshooting steps?

This is the most common issue and requires a systematic approach to diagnose. The cause often lies in the integrity of the reagents or the reaction environment, rather than the intrinsic activity of the catalyst itself.

Causality: A catalytic cycle can be halted by numerous factors, including the deactivation of the catalyst by impurities (e.g., oxygen, water), the use of inactive reagents, or inappropriate reaction conditions that prevent the formation of the active catalytic species.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Ligand & Metal Precursor: Ensure the this compound ligand and the metal salt (e.g., Pd₂(dba)₃, Cu(CH₃COO)₂) are pure and have been stored correctly. Impurities can act as catalyst poisons.

    • Substrates: Confirm the purity of your starting materials via NMR or another suitable technique.

    • Solvent & Base: For air- and moisture-sensitive reactions like Buchwald-Hartwig or Suzuki couplings, use anhydrous, degassed solvents.[4] Ensure the base is of high purity and has not been passivated by atmospheric CO₂ or moisture.

  • Scrutinize the Reaction Setup:

    • Inert Atmosphere: Ensure your reaction vessel was properly dried and that the system was thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can irreversibly oxidize and deactivate many catalysts, particularly Pd(0) species.[4]

    • Temperature Control: Verify that the reaction is being heated to the target temperature. An uncalibrated hot plate or an inefficient heating block can be a source of error.

  • Re-evaluate Catalytic Parameters:

    • If the above steps do not resolve the issue, consider that the initial parameters may be unsuitable for your specific substrate. Move to a systematic re-optimization (see Q3).

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Low / No Conversion CheckReagents Verify Purity of: - Ligand - Metal Precursor - Substrates - Solvent (Anhydrous?) - Base Start->CheckReagents CheckSetup Verify Reaction Setup: - Inert Atmosphere? - Correct Temperature? - Efficient Stirring? CheckReagents->CheckSetup Reagents OK ReagentIssue Source and Re-purify Reagents CheckReagents->ReagentIssue Impurity Suspected SetupIssue Correct Setup: - Re-dry Glassware - Purge with Inert Gas - Calibrate Heating CheckSetup->SetupIssue Flaw Identified ReOptimize Systematically Re-Optimize (See Q3 & Protocol 1) CheckSetup->ReOptimize Setup OK

A decision tree for troubleshooting low conversion.

Q2: I'm observing significant catalyst decomposition (e.g., formation of Palladium black). How can I prevent this?

The formation of palladium black or other metal aggregates is a visual indicator that the active, soluble catalytic species is unstable under the reaction conditions and is precipitating out of solution.

Causality: The this compound ligand is meant to stabilize the metal center. If decomposition occurs, it suggests the ligand is not adequately protecting the metal. This is typically due to an insufficient ligand-to-metal ratio, excessively high temperatures, or the presence of species that can displace the ligand.

Solutions:

  • Increase Ligand-to-Metal Ratio: This is the most effective first step. An excess of the ligand in solution helps prevent dissociation from the metal center, thereby shielding it from aggregation pathways. Try increasing the ratio from a typical 1.1:1 or 2:1 (Ligand:Metal) to 3:1 or even 4:1.

  • Lower the Reaction Temperature: Thermal decomposition is a common issue. Determine the lowest temperature at which the reaction proceeds at an acceptable rate. A 10-20 °C reduction can often preserve the catalyst's integrity without significantly compromising the reaction time.

  • Change the Metal Precursor or Solvent: Some metal precursors are more prone to reduction and aggregation. Similarly, the coordinating properties of the solvent can influence catalyst stability. Experimenting with different precursors (e.g., a pre-catalyst vs. a simple salt) or solvents can be beneficial.

Q3: My reaction is very slow. What parameters should I investigate?

A sluggish reaction indicates a high activation barrier for the rate-limiting step of the catalytic cycle. While the bulky tert-butyl group is designed to accelerate catalysis, its benefits can be negated by suboptimal conditions.[1]

Solutions to Investigate:

  • Temperature: The simplest way to increase the rate is to increase the temperature. Do this incrementally (e.g., in 10 °C steps) while monitoring for any signs of decomposition.

  • Base: In many cross-coupling reactions, the choice of base is critical.[4][5] If you are using a weak base (e.g., K₂CO₃), switching to a stronger, more soluble base (e.g., Cs₂CO₃ or NaOtBu) can dramatically accelerate the reaction. Be mindful that stronger bases can sometimes promote side reactions with sensitive substrates.[4]

  • Ligand-to-Metal Ratio: While an excess of ligand can prevent decomposition, a very large excess can sometimes inhibit the reaction by creating a saturated, less reactive metal center. If you are using a high ratio (e.g., >4:1), try reducing it.

  • Concentration: In reactions with bimolecular rate-limiting steps, increasing the concentration can improve the rate. Check for solubility issues before making significant changes.

Q4: I'm getting a mixture of products and low selectivity. What should I tune?

Low selectivity often points to the existence of multiple competing reaction pathways or the activity of different catalytic species.

Causality: The steric environment created by the this compound ligand is designed to enforce selectivity. If this is failing, it may be because the reaction conditions are too harsh, causing side reactions, or the catalyst is not properly formed.

Parameters to Tune:

  • Temperature: This is the most common cause. Lowering the temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the desired one.

  • Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of different catalytically active species with varying selectivities. Screen a range of ratios to find the optimum.

  • Solvent: The polarity and coordinating ability of the solvent can influence the selectivity of many reactions. Screening a panel of solvents (e.g., Toluene, Dioxane, THF, DMF) is a standard optimization step.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading and ligand-to-metal ratio for a new reaction?

For exploratory reactions, especially in palladium-catalyzed cross-couplings, a good starting point is a relatively high catalyst loading to ensure the reaction works before optimizing for efficiency.

ParameterRecommended Starting RangeRationale
Metal Loading 1–5 mol%Sufficiently high to overcome minor impurities or slow kinetics, ensuring a result.[4]
Ligand:Metal Ratio 1.1:1 to 2.2:1Provides a slight excess of ligand to ensure full coordination to the metal and prevent decomposition, without being inhibitory.[6]
Base 1.5–2.0 equivalentsEnsures the base is not the limiting reagent.[4]
Solvent Anhydrous, degassedCritical for reproducibility in air/moisture-sensitive reactions.[4]

Once reactivity is confirmed, the metal loading can be systematically lowered (e.g., to 0.5%, 0.1%, etc.) to find the optimal level.

Q2: How exactly does the steric bulk of the tert-Butyl group help?

The bulky tert-butyl group plays several critical roles:

  • Promotes Reductive Elimination: In cross-coupling reactions, this is often the product-forming step. The steric bulk can create a more crowded coordination sphere on the metal, which promotes the reductive elimination of the product and regenerates the active catalyst.

  • Stabilizes Monomeric Species: It helps prevent the formation of inactive metal dimers or oligomers, keeping more of the catalyst in its active, monomeric form.

  • Controls Coordination Number: It can favor lower-coordinate, more reactive species by sterically discouraging the binding of additional ligands. This combination of factors often leads to higher turnover numbers and allows for lower catalyst loadings.[1]

Q3: When should I use a pre-formed catalyst versus one generated in situ?

  • In Situ Generation: This involves simply adding the this compound ligand and a metal precursor (e.g., Pd(OAc)₂) separately to the reaction mixture.

    • Pros: Highly flexible, allowing for rapid screening of different ligand-to-metal ratios. It is also more cost-effective.

    • Cons: The exact nature of the active species can be less defined and potentially more variable, which can sometimes lead to reproducibility issues.

  • Pre-formed Catalyst: This is a stable, well-defined complex of the metal and the pyrazole ligand that is synthesized and isolated beforehand.

    • Pros: Provides higher reproducibility as the active species is pre-formed. It can also exhibit higher activity, as no side reactions can interfere with the initial catalyst formation.

    • Cons: Less flexible for screening and requires an additional synthetic step.

Recommendation: For initial screening and optimization, in situ generation is often preferred. For scaling up a reaction or when reproducibility is paramount, using a pre-formed catalyst is the better choice.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a robust starting point for optimizing a Suzuki or Buchwald-Hartwig type reaction using an in situ generated catalyst.

Materials:

  • Aryl Halide (1.0 equiv)

  • Coupling Partner (e.g., Boronic Acid or Amine, 1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • This compound (2.2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Experimental_Workflow cluster_0 Vessel Preparation (Inert) cluster_1 Reaction Execution cluster_2 Workup & Purification a Add Solids: Aryl Halide, Coupling Partner, Pd Precursor, Ligand, Base b Seal, Evacuate & Backfill with Ar/N₂ (3x) a->b c Add Degassed Solvent via Syringe b->c d Heat to Target Temp (e.g., 80-110 °C) c->d e Stir for 12-24h (Monitor by TLC/LC-MS) d->e f Cool to RT, Quench (e.g., with H₂O) e->f g Extract with Organic Solvent f->g h Dry, Concentrate & Purify (e.g., Chromatography) g->h

A typical workflow for setting up a cross-coupling reaction.

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, coupling partner, palladium precursor, this compound, and the base.

  • Seal the vessel with a septum or cap, and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vessel in a pre-heated oil bath or heating block and stir vigorously for the intended reaction time (typically 12-24 hours).

  • Monitor the reaction progress periodically by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. Dalton Transactions (RSC Publishing).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing).
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. PMC - NIH.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry - ACS Publications.
  • A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and Materials Scien. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.

Sources

preventing decomposition of 4-(tert-Butyl)-1H-pyrazole during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Maximizing Yield During Experimental Workup

Welcome to the technical support guide for 4-(tert-Butyl)-1H-pyrazole. As Senior Application Scientists, we understand that the successful isolation of a target molecule is as critical as its synthesis. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges during the workup of this compound. We will move beyond simple procedural lists to explain the chemical principles governing the stability of this compound, enabling you to make informed decisions to protect your product.

This document provides troubleshooting advice in a question-and-answer format, detailed protocols, and visual aids to address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemical nature of this compound, which is crucial for understanding its behavior during workup.

Q1: What are the core stability characteristics of the this compound ring?

A1: The stability of this compound is rooted in the aromaticity of the pyrazole ring. This five-membered heterocycle contains a 6π-electron system, conforming to Hückel's rule, which imparts significant thermodynamic stability.[1] Key characteristics include:

  • Amphoteric Nature: The pyrazole ring possesses both weakly acidic and weakly basic properties. The N-H proton at the N1 position can be removed by a base, while the lone pair of electrons on the N2 nitrogen can be protonated by an acid.[1][2] This dual reactivity is a primary consideration during pH adjustments in a workup.

  • Resistance to Oxidation and Reduction: The aromatic system is generally resistant to common oxidizing and reducing agents, though catalytic hydrogenation can reduce the ring.[3][4] This stability means decomposition due to mild oxidants is unlikely.

  • Positional Reactivity: The electron-withdrawing effect of the N2 nitrogen deactivates the adjacent positions (C3 and C5) towards electrophilic attack. Consequently, the C4 position, where the tert-butyl group resides, is the most electron-rich and the typical site for electrophilic substitution.[1]

Q2: How does the tert-butyl group influence the compound's properties during workup?

A2: The tert-butyl group at the C4 position significantly impacts the molecule's physical properties. Its large, non-polar nature increases the compound's lipophilicity (fat-solubility). This has several practical consequences for workup:

  • Enhanced Organic Solubility: The compound will have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.

  • Reduced Aqueous Solubility: Its solubility in water is expected to be low, which is advantageous for extraction but can be problematic if the product precipitates prematurely from an aqueous mixture.

  • Potential for Emulsions: The combination of a polar pyrazole head and a large non-polar tert-butyl tail can sometimes lead to the formation of emulsions during aqueous/organic extractions.

Q3: Is this compound more susceptible to acidic or basic conditions?

A3: The pyrazole ring is remarkably robust but can be affected by pH extremes.

  • Acidic Conditions: In the presence of strong acids, the N2 nitrogen becomes protonated, forming a pyrazolium cation.[3][4] This disrupts the aromaticity slightly and can make the ring more susceptible to nucleophilic attack or ring-opening, although this typically requires harsh conditions.[5] Brief washes with dilute mineral acids (e.g., 0.5 M HCl) are generally safe and often used to remove basic impurities.[6]

  • Basic Conditions: The N1 proton is acidic and will be removed by strong bases like NaOH to form the pyrazolate anion.[1] While this anion is reactive towards electrophiles, the ring itself is highly stable under basic conditions. Many published procedures for pyrazole synthesis use a basic wash (e.g., 1 M NaOH) during workup without issue.[7][8]

Therefore, while the compound can tolerate mild acidic and basic washes, prolonged exposure to highly concentrated acids poses a greater risk of decomposition than basic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: Based on its chemical properties, this compound should be stored at room temperature in a well-sealed container to protect it from moisture and atmospheric contaminants.[9][10]

Troubleshooting Guide: Workup-Related Decomposition

This section provides solutions to specific problems that may arise during the isolation and purification of this compound.

Issue 1: I'm observing significant product loss or the appearance of new, unidentified spots on my TLC plate after an acidic wash.

  • Potential Cause: Acid-Catalyzed Degradation. While generally stable, your specific reaction mixture may contain byproducts that, in combination with your pyrazole and a strong acid, catalyze a decomposition pathway. The risk increases with the concentration of the acid and the duration of contact. Protonation of the pyrazole ring can activate it for unintended subsequent reactions.[4][5]

  • Recommended Solution: Implement a Mild Acidic Workup. The goal of an acidic wash is typically to remove basic impurities (like unreacted hydrazine or amine bases). This can be achieved without resorting to harsh conditions.

    • Use Dilute Acid: Switch from 1-2 M HCl to a more dilute solution, such as 0.1 M or 0.5 M HCl.

    • Use a Weaker Acid: Consider using a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic and very effective at neutralizing strong bases without causing a large pH drop.

    • Minimize Contact Time: Perform the extraction quickly and do not let the organic and acidic layers remain in contact for extended periods.

    • Check Temperature: If the protonation/decomposition is exothermic, perform the wash at a lower temperature (0-5 °C) using a pre-chilled acidic solution.

Issue 2: My product yield is low, and I suspect decomposition during a strong base wash (e.g., NaOH, KOH).

  • Potential Cause: Base-Sensitive Functionality on Impurities. Although the this compound ring is stable to base, other molecules in your crude reaction mixture may not be. For example, if your synthesis involves ester intermediates, a strong base wash could saponify them, creating salts that complicate the extraction. The issue may not be the decomposition of your target compound, but rather the degradation of other components into reactive species.

  • Recommended Solution: Use a Milder Base. A strong base is often unnecessary. The primary goal of a basic wash is to remove acidic impurities or unreacted starting materials.

    • Switch to Bicarbonate: A saturated solution of sodium bicarbonate (NaHCO₃) is sufficient to neutralize most acids used in a reaction (e.g., acetic acid, trifluoroacetic acid) and is far less harsh than sodium hydroxide.[11]

    • Use Carbonate: A dilute solution of potassium carbonate (K₂CO₃) is another excellent alternative for removing acidic contaminants.

    • Perform a Water Wash First: Washing the organic layer with deionized water before the basic wash can help remove the bulk of water-soluble acids, reducing the amount of base required.

Issue 3: I'm losing my compound during solvent evaporation on the rotary evaporator.

  • Potential Cause: Volatility. With a molecular weight of 124.18 g/mol , this compound has a degree of volatility.[9] Applying high vacuum and elevated temperatures can cause the product to be carried over into the vacuum trap.

  • Recommended Solution: Controlled Evaporation.

    • Lower the Bath Temperature: Keep the water bath temperature at or below 30-40 °C.

    • Control the Vacuum: Do not apply the full vacuum of your pump immediately. Gradually reduce the pressure, paying attention to the solvent's boiling behavior. For volatile solvents like DCM or diethyl ether, very little vacuum is needed.

    • Use a Higher-Boiling Point Solvent for the Final Stage: If you are using a very volatile solvent, consider adding a small amount of a higher-boiling solvent like toluene or heptane after most of the initial solvent is removed. Then, continue the evaporation. The higher-boiling solvent will help "hold" your compound in the flask while the more volatile traces are removed.

Visual Guides and Data

To assist in decision-making, we have developed a flowchart for selecting a workup strategy and a diagram illustrating the safe pH operating range.

Diagram 1: Workup Selection Flowchart This flowchart helps guide the choice of an appropriate workup based on the reaction conditions.

Workup_Flowchart start End of Reaction check_acid Are strong acids (e.g., H2SO4, TFA) present? start->check_acid check_base Are strong bases (e.g., NaH, LDA) present? check_acid->check_base No neutralize_base Quench with Sat. NaHCO3 or dilute K2CO3 wash check_acid->neutralize_base Yes check_water_sensitive Are any reagents or products water-sensitive? check_base->check_water_sensitive No neutralize_acid Quench with Sat. NH4Cl or dilute HCl wash check_base->neutralize_acid Yes non_aqueous Non-Aqueous Workup: Filter through Celite/Silica plug, then concentrate. check_water_sensitive->non_aqueous Yes standard_workup Standard Aqueous Workup: Extract, wash with H2O, then brine. check_water_sensitive->standard_workup No neutralize_base->standard_workup neutralize_acid->standard_workup

Caption: Decision flowchart for selecting the optimal workup protocol.

Diagram 2: pH Stability Profile for Workup This diagram illustrates the recommended pH ranges for handling this compound during aqueous workup.

pH_Stability ph_scale pH Stability Profile During Workup Strong Acid Mild Acid Neutral Mild Base Strong Base caution1 CAUTION (Risk of Degradation) safe SAFE ZONE (High Stability) caution2 CAUTION (Low Risk, but check for side reactions) path1->caution1 pH < 3 path2->safe pH 4-10 path3->caution2 pH > 11

Caption: General pH stability guide for aqueous workup procedures.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₂N₂ [9]
Molecular Weight 124.18 g/mol [9]
TPSA (Topological Polar Surface Area) 28.68 Ų [9]
LogP (Octanol-Water Partition Coeff.) 1.7072 [9]
Hydrogen Bond Donors 1 [9]

| Hydrogen Bond Acceptors | 1 |[9] |

Table 2: Recommended Aqueous Reagents for Workup

Purpose of Wash Harsh Reagent (Use with Caution) Recommended Mild Alternative Rationale for Mild Alternative
Neutralize Base 1-2 M HCl / H₂SO₄ Saturated NH₄Cl (aq) Buffers the pH in a mildly acidic range, avoiding large pH swings.
Neutralize Acid 1-2 M NaOH / KOH Saturated NaHCO₃ (aq) Sufficiently basic to neutralize acids without being harsh enough to cause side reactions.

| Break Emulsions | N/A | Saturated NaCl (Brine) | Increases the ionic strength of the aqueous phase, forcing organic components out. |

Validated Workup Protocols

Here are two detailed, self-validating protocols designed to maximize the recovery and purity of this compound.

Protocol A: Standard Mild Aqueous Workup

This protocol is recommended for most synthetic procedures where water-sensitive materials are not present at the end of the reaction.

  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted at high temperature, cool it to 0 °C in an ice bath.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane, 2-3 times the reaction volume).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water. Shake gently, vent, and separate the layers. This removes bulk water-soluble species like DMF or salts.

  • Acidic Wash (Optional): To remove basic impurities, wash the organic layer with an equal volume of saturated aqueous NH₄Cl solution. Separate the layers.

  • Basic Wash: To remove acidic impurities, wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution. Effervescence may occur; vent the funnel frequently. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step removes residual water and helps break any emulsions.[7]

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure, keeping the bath temperature below 40 °C.

Protocol B: Non-Aqueous Workup

This protocol is essential when the reaction mixture contains components that are highly sensitive to water.

  • Cooling: Cool the reaction mixture to room temperature.

  • Removal of Particulates: If the reaction produced solid byproducts (e.g., salts), dilute the mixture with a dry, non-polar solvent (e.g., hexanes/ethyl acetate mixture) and filter it through a plug of Celite® or silica gel in a fritted funnel.

  • Wash the Plug: Rinse the plug with additional dry solvent to ensure all the product is collected.

  • Concentration: Combine the filtrates and concentrate under reduced pressure, maintaining a bath temperature below 40 °C.

  • Direct Purification: The resulting crude material can often be taken directly to purification by column chromatography or recrystallization without any aqueous contact.

By understanding the chemical principles of this compound and applying these targeted troubleshooting strategies and protocols, you can significantly improve the outcome of your experiments, ensuring both high yield and high purity of your final compound.

References
  • Benchchem. A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • J. Org. Chem. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2021-07-01.
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ChemicalBook. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020-10-24.
  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. 2021-05-15.
  • ResearchGate. Effect of the acid and base on the pyrazole ring.
  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ChemScene. This compound.
  • ChemicalBook. 4-tert-butyl-1H-pyrazole. 2025-07-16.
  • Benchchem. Preventing degradation of pyrazole compounds during synthesis.

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troubleshooting poor solubility of 4-(tert-Butyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(tert-Butyl)-1H-pyrazole Derivatives

Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenge of poor solubility associated with this class of compounds. The following question-and-answer format provides in-depth troubleshooting strategies and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives stems from a combination of structural factors. The pyrazole ring itself, while containing two nitrogen atoms capable of hydrogen bonding, is aromatic and contributes to a degree of hydrophobicity.[1][2] The primary contributor to poor solubility, however, is the large, non-polar tert-butyl group.[3] This bulky alkyl group significantly increases the lipophilicity (fat-solubility) of the molecule, leading to unfavorable interactions with water.[3][4]

Furthermore, the planar nature of the pyrazole ring can promote efficient crystal packing in the solid state. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, create a stable crystal lattice.[1] A high lattice energy means that more energy is required for solvent molecules to break apart the crystal and dissolve the compound, further contributing to low solubility.

Q2: I'm observing my compound "crashing out" of solution during aqueous workup or when changing solvents. What is happening and how can I prevent it?

A2: This phenomenon, often called "oiling out" or precipitation, occurs when the solubility limit of your compound is rapidly exceeded.[5] This typically happens when an organic solvent in which your compound is dissolved is mixed with an anti-solvent (a solvent in which it is insoluble), such as water. The bulky tert-butyl group makes your derivative highly prone to this behavior.[3]

Troubleshooting Strategies:

  • Solvent Selection: Choose a water-miscible organic solvent (e.g., THF, acetone, ethanol) for your reaction if possible. This will allow for a more gradual solvent polarity change during aqueous extraction, reducing the chances of sudden precipitation.

  • Temperature Control: Perform extractions at a slightly elevated temperature (if your compound is stable) to increase its solubility in the mixed solvent system.[1]

  • Co-solvent Systems: During workup, instead of adding water directly, add a mixture of water and a miscible co-solvent like ethanol or isopropanol. This helps to maintain the compound's solubility as the polarity of the medium changes.[6]

  • Slow Addition: Add the aqueous phase slowly and with vigorous stirring to the organic phase. This prevents localized areas of high anti-solvent concentration that can trigger precipitation.

Q3: My this compound derivative has poor solubility in common organic solvents for NMR and other analyses. What can I do?

A3: While highly soluble in some non-polar solvents, solubility can be an issue in moderately polar organic solvents needed for analysis.

Recommended Approaches:

  • Solvent Screening: Test a range of deuterated solvents. While CDCl₃ is common, consider alternatives like deuterated acetone (acetone-d₆), deuterated DMSO (DMSO-d₆), or deuterated methanol (methanol-d₄).

  • Heating: Gently warming the NMR tube can significantly increase the solubility of your compound.[1] Ensure the solvent's boiling point is not exceeded.

  • Co-solvents: A small amount of a stronger, miscible co-solvent can be added to the primary NMR solvent. For example, adding a few drops of DMSO-d₆ to a CDCl₃ solution can enhance solubility.

  • For other analyses (e.g., HPLC): Develop a mobile phase that includes a good organic solvent for your compound, such as acetonitrile or THF, in combination with a buffer.

Advanced Troubleshooting & Formulation Strategies

For drug development professionals, overcoming poor aqueous solubility is critical for achieving desired bioavailability.[7] Here are some advanced strategies:

Q4: How can I systematically improve the aqueous solubility of my lead this compound derivative for in vivo studies?

A4: A multi-pronged approach is often necessary. The key is to disrupt the stable crystal lattice and/or introduce more hydrophilic characteristics to the molecule or its formulation.

Troubleshooting Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Physicochemical Approaches cluster_2 Solid-State Engineering cluster_3 Chemical Modification A Poorly Soluble this compound Derivative B pH Modification (if ionizable) A->B Ionizable? C Co-solvent/Surfactant Systems A->C Formulation D Particle Size Reduction (Micronization/Nanonization) A->D Physical Mod. E Salt Formation (if ionizable) A->E Ionizable? F Co-crystallization A->F Non-ionizable? G Amorphous Solid Dispersions A->G Formulation H Prodrug Synthesis A->H Chemical Mod.

Caption: A decision-making workflow for enhancing the solubility of this compound derivatives.

Q5: Can I use pH adjustment to improve the solubility of my compound?

A5: Yes, if your molecule has an ionizable group. The pyrazole ring itself is weakly basic.[8] By lowering the pH of the aqueous medium to more than 2 pH units below the pKa of the conjugate acid, you can protonate the pyrazole ring, forming a cationic salt in situ.[8] This charged species will be significantly more water-soluble than the neutral molecule. Conversely, if your derivative has an acidic functional group elsewhere on the molecule, increasing the pH to deprotonate it will form an anionic salt, also increasing aqueous solubility.[9]

Q6: What are co-crystals and how can they help with solubility?

A6: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds.[10] This technique is particularly useful for non-ionizable compounds.

Mechanism of Solubility Enhancement:

  • Lattice Energy Modulation: The co-former disrupts the efficient crystal packing of the API, leading to a lower overall crystal lattice energy.[11] This makes it easier for solvent molecules to dissolve the crystal.

  • Improved Solvation: The co-former can be a hydrophilic molecule that improves the interaction of the crystal surface with water, facilitating dissolution.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionizes the molecule to form a more soluble salt.Simple, effective for ionizable compounds.Only applicable to ionizable molecules; risk of precipitation if pH changes.
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[12]Easy to implement in early-stage testing.May not be suitable for in vivo use due to toxicity of some co-solvents.
Salt Formation Forms a stable, solid salt with improved crystal properties and solubility.[13]Significant solubility increases possible; established regulatory pathway.Only for ionizable APIs; potential for disproportionation or hygroscopicity issues.[10]
Co-crystallization Creates a new crystalline solid with a different, more soluble crystal lattice.[11]Applicable to non-ionizable compounds; can improve other physical properties.Screening for a suitable co-former can be resource-intensive.
Amorphous Solid Dispersions Disperses the API in an amorphous state within a polymer matrix, preventing crystallization.Can achieve very high apparent solubility (supersaturation).Amorphous forms are less stable and can recrystallize over time.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[14]Applicable to all compounds; can be achieved by micronization or nanosizing.Does not increase the equilibrium solubility of the compound.[15]

Experimental Protocol: Screening for Solubility Enhancement Using a Co-solvent System

This protocol outlines a small-scale experiment to determine the effect of a co-solvent on the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (EtOH)

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Nephelometer or UV-Vis spectrophotometer

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve your compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Set up Co-solvent Systems: In separate vials, prepare a series of PBS:EtOH co-solvent mixtures (e.g., 100:0, 90:10, 80:20, 70:30 v/v).

  • Determine Kinetic Solubility: a. Place a known volume of each co-solvent mixture into a clean vial with a stir bar. b. Slowly add small aliquots of the DMSO stock solution to the stirring co-solvent mixture. c. Monitor the solution for the first sign of persistent turbidity or precipitation. This can be done visually, or more accurately using a nephelometer which measures light scattering.[16] d. Record the volume of stock solution added just before precipitation occurs.

  • Calculate Solubility: Calculate the concentration of your compound in each co-solvent system at the point of precipitation. This gives you the kinetic solubility.[9]

  • Analyze Results: Plot the kinetic solubility as a function of the percentage of ethanol in the co-solvent system. This will demonstrate the impact of the co-solvent on solubility enhancement.

Expected Outcome: You should observe an increase in the solubility of your this compound derivative as the percentage of ethanol in the co-solvent system increases.[17] This provides a quantitative basis for selecting a suitable vehicle for further studies.

References

  • Benchchem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem Technical Support.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem.
  • Molecules. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information.
  • ResearchGate. (2025). The tert-butyl group in chemistry and biology.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Molecules. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
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  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • PubMed Central. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. National Center for Biotechnology Information.
  • White Rose Research Online. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • IRIS-AperTO. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges.
  • MilliporeSigma. (n.d.). WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Co-crystallization is the best way to increase the solubility of poorly soluble drugs an overview.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Royal Society of Chemistry. (2008). The tert-butyl group in chemistry and biology.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC.
  • Springer. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.

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Technical Support Center: Regioselectivity in Electrophilic Substitution of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of electrophilic substitution on 4-(tert-Butyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the regioselectivity of your reactions. Here, we dissect the underlying principles governing these reactions to empower you with predictive control over your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected sites of electrophilic attack on this compound, and why?

A1: In the electrophilic substitution of unsubstituted pyrazole, the reaction preferentially occurs at the C4 position.[1][2][3] This is due to the electronic distribution within the pyrazole ring, where the C4 position is the most electron-rich and can best stabilize the resulting cationic intermediate (arenium ion). However, in this compound, the C4 position is blocked by a bulky tert-butyl group. This leaves the C3 and C5 positions as the primary sites for electrophilic attack. The tert-butyl group, being an electron-donating group through induction, can influence the electron density at these positions, but steric hindrance often plays a more significant role in determining the final product distribution.[4]

Q2: How does the tert-butyl group at the C4 position influence the regioselectivity of electrophilic substitution?

A2: The tert-butyl group at the C4 position exerts two main effects on the regioselectivity of electrophilic substitution:

  • Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of an electrophile to the adjacent C3 and C5 positions. This effect can be particularly pronounced with larger electrophiles.[5][6]

  • Electronic Effect: As an alkyl group, the tert-butyl group is weakly electron-donating through an inductive effect.[7] This can slightly increase the electron density of the pyrazole ring, making it more reactive towards electrophiles. However, its directing effect is often overshadowed by the steric hindrance it imposes.

The interplay between these steric and electronic factors will ultimately determine the preferred site of substitution.

Q3: Can the N-H proton of the pyrazole ring interfere with electrophilic substitution reactions?

A3: Yes, the N-H proton of the pyrazole ring can significantly influence the outcome of electrophilic substitution reactions. In acidic media, the pyridine-like nitrogen (N2) can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack. Conversely, in the presence of a base, the N-H proton can be abstracted to form a pyrazolate anion, which is highly activated towards electrophilic substitution.[4] Therefore, the pH of the reaction medium is a critical parameter to control.

Q4: What is the difference between kinetic and thermodynamic control in the context of these reactions?

A4: Kinetic and thermodynamic control refer to the conditions that determine the product distribution in a reaction with multiple possible outcomes.[8][9]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the reaction pathway with the lowest activation energy.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, and the most stable product (the thermodynamic product) will be the major isomer. This product corresponds to the lowest energy state in the reaction profile.

Understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing the desired regioselectivity.[10][11][12]

Troubleshooting Guide

Problem 1: Low or no yield of the desired C5-substituted product in nitration.
  • Question: I am attempting to nitrate this compound to obtain the 5-nitro derivative, but I am observing very low yields and a mixture of products. What could be the issue?

  • Troubleshooting Steps:

    • Re-evaluate Nitrating Agent and Conditions: Strong nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to decomposition and the formation of multiple nitrated products.[13] Consider using a milder nitrating agent. tert-Butyl nitrite is a chemoselective nitrating agent that can provide mononitro derivatives under milder conditions.[14][15][16][17]

    • Control Reaction Temperature: Nitration reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and reduce the formation of byproducts.

    • Protect the N-H Group: The acidic conditions of nitration can protonate the pyrazole ring, deactivating it. Consider protecting the N1 position with a suitable protecting group (e.g., a tosyl or mesyl group) prior to nitration. This can also help direct the electrophile to the C5 position.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents are often preferred for nitration reactions.

  • Workflow for Optimizing Nitration:

    Nitration_Optimization Start Low Yield of 5-Nitro Product Step1 Switch to Milder Nitrating Agent (e.g., t-BuONO) Start->Step1 Issue: Harsh Conditions Step2 Optimize Reaction Temperature (0°C to RT) Step1->Step2 Mitigate Exotherm Step3 Consider N-H Protection Step2->Step3 Prevent Ring Deactivation Step4 Evaluate Solvent Effects Step3->Step4 End Improved Yield of 5-Nitro Product Step4->End

    Caption: Workflow for troubleshooting low nitration yields.

Problem 2: Poor regioselectivity in Friedel-Crafts acylation, with a mixture of C3 and C5 isomers.
  • Question: My Friedel-Crafts acylation of this compound is yielding an inseparable mixture of the 3-acyl and 5-acyl products. How can I improve the selectivity for the C5 position?

  • Troubleshooting Steps:

    • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[18][19] Consider using a milder Lewis acid such as TiCl₄, SnCl₄, or FeCl₃, which may offer better control.[18]

    • Steric Bulk of the Acylating Agent: The steric hindrance from the C4-tert-butyl group will be more pronounced with a bulkier acylating agent. Using a more sterically demanding acyl chloride or anhydride could favor substitution at the less hindered C5 position.

    • Reaction Temperature (Kinetic vs. Thermodynamic Control):

      • For the Kinetic Product (often the less sterically hindered C5-isomer): Run the reaction at a lower temperature to favor the faster-forming product.

      • For the Thermodynamic Product: If the C3-isomer is desired and is more stable, running the reaction at a higher temperature for a longer duration might favor its formation.

    • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., dichloromethane, nitrobenzene) to find the optimal conditions for your desired isomer.

  • Data Summary: Effect of Lewis Acid on Acylation Regioselectivity (Hypothetical Data)

Lewis AcidAcylating AgentTemperature (°C)C5:C3 RatioTotal Yield (%)
AlCl₃Acetyl Chloride01.5 : 165
TiCl₄Acetyl Chloride03 : 170
SnCl₄Pivaloyl Chloride08 : 155
Problem 3: Difficulty in achieving selective halogenation at the C5 position.
  • Question: I am trying to halogenate this compound, but the reaction is either unreactive or gives a mixture of products. What are the best practices for selective halogenation?

  • Troubleshooting Steps:

    • Choice of Halogenating Agent: For bromination and chlorination, N-halosuccinimides (NBS and NCS) are often effective and provide milder reaction conditions compared to elemental halogens.[20] These reactions can often be carried out without a catalyst. For iodination, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine can be a route to 4-iodopyrazoles, which could be adapted.[21]

    • Solvent Selection: The choice of solvent is crucial. For reactions with N-halosuccinimides, both nonpolar solvents like CCl₄ and polar solvents like water have been shown to be effective, leading to excellent yields of 4-halopyrazoles in the unsubstituted case.[20] The optimal solvent for this compound should be determined empirically.

    • Control of Stoichiometry: Use of a slight excess of the halogenating agent can drive the reaction to completion, but a large excess should be avoided to minimize the risk of di-substitution or side reactions.

    • Light and Radical Initiators: Some halogenation reactions can proceed via a radical mechanism. If you are using a reagent that can generate radicals, conducting the reaction in the dark and avoiding radical initiators can help maintain an electrophilic substitution pathway.

  • Experimental Protocol: Selective Bromination at C5

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Logical Relationship Diagram for Halogenation Strategy:

    Halogenation_Strategy Start Goal: Selective C5 Halogenation Reagent Choose Mild Halogenating Agent (NBS, NCS) Start->Reagent Solvent Optimize Solvent (e.g., MeCN, DCM) Reagent->Solvent Stoichiometry Control Stoichiometry (slight excess) Solvent->Stoichiometry Conditions Maintain Reaction Conditions (Temp, Light) Stoichiometry->Conditions Outcome High Yield of C5-Halogenated Product Conditions->Outcome

    Caption: Key considerations for selective halogenation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
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  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate.
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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
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Validation & Comparative

A Comparative Guide to the Biological Activities of 4-(tert-Butyl)-1H-pyrazole and 3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry and chemical biology.[1][2][3] Their structural versatility allows for interaction with a wide array of biological targets, leading to their incorporation into numerous clinically approved drugs and critical research compounds.[4] This guide provides an in-depth comparison of two specific pyrazole derivatives: 4-(tert-Butyl)-1H-pyrazole and 3,5-dimethylpyrazole (DMP). While structurally similar, the distinct substitution patterns—a bulky tert-butyl group at the 4-position versus two methyl groups at the 3 and 5 positions—confer markedly different biological profiles and applications. We will explore their primary biological targets, delve into their mechanisms of action, and provide the experimental framework necessary to validate and compare their activities in a research setting.

Section 1: Structural and Physicochemical Distinction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. The core difference between the two pyrazoles lies in the nature and position of their alkyl substituents.

  • 3,5-dimethylpyrazole (DMP): Features two methyl groups flanking the nitrogen atoms at positions 3 and 5. This symmetrical substitution influences its binding capabilities and reactivity.

  • This compound: Possesses a sterically demanding tert-butyl group at the 4-position. This bulky group significantly alters the molecule's shape and lipophilicity, which are critical factors for target engagement.

G cluster_0 3,5-dimethylpyrazole (DMP) cluster_1 This compound DMP DMP TBP TBP

Caption: Chemical structures of 3,5-dimethylpyrazole and this compound.

Section 2: Comparative Biological Profile

While both compounds are pyrazoles, their primary applications and documented biological activities diverge significantly.

Alcohol Dehydrogenase Inhibition: A Primary Shared Target

The most well-documented shared activity of pyrazole and its derivatives is the inhibition of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol.[5][6] Both this compound and 3,5-dimethylpyrazole are known to inhibit this enzyme.[7][8]

  • Mechanism: Pyrazoles act as competitive inhibitors with respect to the alcohol substrate.[9] They do not bind to the free enzyme but rather to the enzyme-NAD+ complex, forming a stable ternary complex (Enzyme-NAD+-Inhibitor) that blocks the catalytic cycle.[5][7]

  • Structure-Activity Relationship (SAR): The potency of inhibition is highly dependent on the substitution pattern. Studies have shown that 4-substituted pyrazoles are often more potent inhibitors of LADH than their 3- or 5-substituted counterparts.[6][8] The bulky hydrophobic tert-butyl group at the 4-position of this compound is expected to form favorable interactions within the substrate-binding pocket of the enzyme, potentially leading to higher affinity compared to the smaller methyl groups of DMP.

Nitrification Inhibition: A Specialized Agricultural Role for 3,5-dimethylpyrazole

A key application area for 3,5-dimethylpyrazole, which is not reported for the 4-tert-butyl analogue, is in agriculture as a nitrification inhibitor.[10][11]

  • Mechanism: DMP slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil.[10] This is crucial for improving nitrogen-use efficiency in fertilizers, as ammonium is less prone to leaching and denitrification than nitrate. This action helps reduce nitrogen loss to the environment and minimizes pollution.[11] The mechanism is believed to involve the chelation of copper ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria.

Scaffolds in Medicinal Chemistry and Drug Discovery

Both molecules serve as valuable starting materials, or scaffolds, for the synthesis of more complex pharmaceutical agents.[12][13]

  • 3,5-dimethylpyrazole is a precursor for compounds with a wide range of therapeutic potential, including phosphodiesterase type 4 (PDE4) inhibitors for treating asthma and COPD, as well as compounds with anti-inflammatory, antibacterial, and antidiabetic properties.[14][15][16]

  • This compound and its derivatives have been explored as potent and specific inhibitors of key signaling proteins. Derivatives have been developed as inhibitors of Bruton's tyrosine kinase (Btk) and Janus kinases (JAKs) for autoimmune diseases, and as inhibitors of MmpL3 for treating tuberculosis.[17][18]

Section 3: Mechanistic Insights into ADH Inhibition

Understanding the mechanism of action provides a causal explanation for the observed biological effects. The competitive inhibition of alcohol dehydrogenase is a classic example of structure-function relationships.

ADH_Inhibition E_NAD Enzyme-NAD+ Complex Ternary_Active Active Complex (E-NAD+-EtOH) E_NAD->Ternary_Active Ternary_Inactive Inactive Complex (E-NAD+-Inhibitor) E_NAD->Ternary_Inactive EtOH Ethanol (Substrate) EtOH->E_NAD Binds to Active Site Pyrazole Pyrazole Inhibitor (DMP or t-Bu-Pyrazole) Pyrazole->E_NAD Competitively Binds Products Acetaldehyde + NADH Ternary_Active->Products Catalytic Reaction Ternary_Inactive->E_NAD Slow Dissociation

Caption: Competitive inhibition of Alcohol Dehydrogenase (ADH) by pyrazole derivatives.

The pyrazole ring mimics the alcohol substrate, allowing it to enter the active site of the enzyme-NAD+ complex. The specific substituents at the 3, 4, and 5 positions then determine the strength of the binding. The bulky, hydrophobic tert-butyl group can occupy a hydrophobic pocket in the active site more effectively than the smaller methyl groups, leading to a more stable, inactive ternary complex and thus more potent inhibition.

Section 4: Quantitative Comparison of Bioactivity

Direct comparison requires quantitative data from standardized assays. While a head-to-head study is not available in the initial search, we can summarize the distinct and shared properties based on the literature.

Feature3,5-dimethylpyrazole (DMP)This compound
Molecular Formula C₅H₈N₂C₇H₁₂N₂[19]
Molecular Weight 96.13 g/mol 124.18 g/mol [19]
Primary Target Alcohol Dehydrogenase, Ammonia MonooxygenaseAlcohol Dehydrogenase
Key Biological Role Enzyme Inhibitor, Nitrification Inhibitor[10][11]Enzyme Inhibitor
Primary Application Research, Agriculture, Chemical Synthesis[11][12]Research, Medicinal Chemistry Scaffold[4][17]
Reported Derivatives PDE4 inhibitors, antidiabetics, antimicrobials[14][15][20]JAK inhibitors, Btk inhibitors, anti-TB agents[17][18]

Section 5: Experimental Protocol: In Vitro Determination of ADH Inhibition

To empirically determine and compare the inhibitory potency of these two compounds, a robust and self-validating experimental protocol is essential. This protocol describes a continuous spectrophotometric assay to measure the IC₅₀ value for each compound against horse liver alcohol dehydrogenase (LADH).

Principle

The activity of LADH is monitored by measuring the rate of reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. The inhibitory effect of the pyrazoles is quantified by measuring the reduction in this rate at various inhibitor concentrations.

Materials and Reagents
  • Horse Liver Alcohol Dehydrogenase (LADH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Ethanol (absolute)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • 3,5-dimethylpyrazole

  • This compound

  • DMSO (for stock solutions)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Caption: Experimental workflow for the determination of ADH IC₅₀ values.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of both this compound and 3,5-dimethylpyrazole in DMSO.

    • Prepare a 10 mg/mL stock of LADH in phosphate buffer.

    • Prepare a 20 mM stock of NAD⁺ in phosphate buffer.

    • Prepare a 1 M stock of ethanol in deionized water.

  • Assay Setup (in a 96-well plate):

    • Causality: A 96-well format is chosen for high-throughput analysis, allowing for multiple concentrations and replicates to be tested simultaneously, which is crucial for statistical validity.

    • For each inhibitor, prepare a serial dilution (e.g., 10 concentrations ranging from 100 µM to 1 nM final concentration).

    • To each well, add the following in order:

      • 160 µL of 100 mM sodium phosphate buffer (pH 7.4).

      • 10 µL of 20 mM NAD⁺ solution.

      • 10 µL of the respective pyrazole inhibitor dilution (or DMSO for vehicle control wells).

    • Include "No Inhibitor" controls (with 10 µL buffer instead of inhibitor) and "Vehicle" controls (with 10 µL DMSO).

    • Trustworthiness: The inclusion of both no inhibitor and vehicle controls is critical. It validates that the solvent (DMSO) has no significant effect on enzyme activity and establishes the 100% activity baseline for calculating inhibition.

  • Enzyme Addition and Incubation:

    • Add 10 µL of a freshly diluted LADH solution to each well.

    • Gently mix the plate and pre-incubate for 5 minutes at 25°C. This allows the inhibitor to bind to the enzyme-NAD⁺ complex before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ethanol solution to each well.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (typically the first 2-3 minutes).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

While both this compound and 3,5-dimethylpyrazole belong to the same chemical class and share the ability to inhibit alcohol dehydrogenase, their overall biological profiles are distinct. 3,5-dimethylpyrazole has a well-established, specialized role as a nitrification inhibitor in agriculture, alongside its use as a versatile chemical intermediate. In contrast, this compound is primarily valued in medicinal chemistry as a scaffold for developing highly potent and specific inhibitors of therapeutic targets, a role for which its bulky 4-position substituent is likely a key asset. The provided experimental guide offers a robust framework for researchers to quantitatively compare their potency against shared targets like LADH, providing critical data to inform their selection for specific research or drug development applications.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.
  • Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356-359.
  • Reynier, M., & Dalmasso, J. P. (1972). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Biochimie, 54(4), 433-439.
  • Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359.
  • Alcohol Dehydrogenase Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil. (2022). MDPI.
  • tert-butyl 4-amino-1H-pyrazole-1-carboxyl
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Current status of pyrazole and its biological activities. (2014). Pharmacognosy Reviews.
  • 3,5-Dimethylpyrazole: Product Characteristics and Applic
  • 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyan
  • Wright, J. B., Dulin, W. E., & Markillie, J. H. (1964). THE ANTIDIABETIC ACTIVITY OF 3,5-DIMETHYLPYRAZOLES. Journal of Medicinal Chemistry, 7, 102-105.
  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). (n.d.).
  • Wacker Chemie 3,5-Dimethylpyrazole (3,5-DMP). (n.d.). Knowde.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Research Journal of Pharmacy and Technology.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • 3,5-Dimethylpyrazole. (2021).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • The Antidiabetic Activity of 3,5-Dimethylpyrazoles. (1964). Journal of Medicinal Chemistry.
  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2012). Journal of Chemical Research.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. (2025). VeriXiv.
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  • This compound. (n.d.). BLDpharm.
  • This compound, min 97%, 100 mg. (n.d.). Oakwood Chemical.
  • tert-Butyl 4-bromo-1H-pyrazole-1-carboxyl
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A Researcher's Guide to In Vivo Efficacy Testing of 4-(tert-Butyl)-1H-pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Preclinical Evaluation in Oncology

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[2] A particularly promising subclass is the 4-(tert-butyl)-1H-pyrazole series, which has shown potent in vitro activity against various cancer cell lines. This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing in vivo efficacy studies for this chemical class, using colorectal cancer as a primary indication. We will delve into the causality behind experimental choices, present detailed protocols, and establish a comparative context using established therapeutics, Regorafenib and Celecoxib, as benchmarks for efficacy.

One such promising candidate, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has demonstrated significant in vitro cytotoxicity against colon cancer cell lines, including HCT-116, HT-29, and SW-620, with IC50 values suggesting potent anticancer activity.[3] Such in vitro data provides a strong rationale for advancing these compounds to in vivo models to assess their therapeutic potential in a complex biological system.

The Rationale for In Vivo Xenograft Models in Oncology Research

The transition from in vitro to in vivo testing is a critical step in drug development. While cell-based assays are invaluable for initial screening and mechanistic studies, they cannot recapitulate the complex interplay between the tumor, its microenvironment, and the host organism. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical in vivo evaluation of anticancer agents.[4] These models allow for the assessment of a drug's ability to inhibit tumor growth in a living system, providing crucial data on efficacy, dosing, and potential toxicity before advancing to clinical trials.

Experimental Design and Protocols for In Vivo Efficacy Studies

A well-designed in vivo study is paramount for generating robust and reproducible data. The following sections outline the key considerations and a detailed protocol for a typical xenograft study.

Workflow for a Xenograft Efficacy Study

G cluster_0 Preparation Phase cluster_1 In-Life Phase cluster_2 Analysis Phase cell_culture Cell Line Selection & Culture (e.g., HCT-116, HT-29) animal_prep Animal Model Preparation (Immunocompromised Mice) cell_culture->animal_prep Cell Implantation randomization Tumor Growth & Randomization animal_prep->randomization drug_formulation Test Compound & Comparator Drug Formulation dosing Drug Administration (e.g., Oral Gavage) randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint & Tissue Harvest monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis mechanistic_studies Mechanistic Studies (e.g., Western Blot) endpoint->mechanistic_studies

Caption: General workflow for an in vivo tumor xenograft study.

Detailed Protocol: Colorectal Cancer Xenograft Model

1. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human colorectal cancer cell line relevant to the target patient population (e.g., HCT-116, HT-29).

  • Culture Conditions: Maintain cells in an appropriate medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.

  • Cell Viability: Ensure cell viability is >95% using a trypan blue exclusion assay.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.

2. Animal Husbandry and Tumor Implantation:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to any procedures.

  • Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

3. Tumor Growth Monitoring and Group Randomization:

  • Tumor Measurement: Once tumors become palpable, measure their length and width 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the animals into treatment and control groups.

4. Drug Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for the this compound compound and comparators (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).

  • Dosing: Prepare fresh drug formulations daily. Administer the compounds and vehicle via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

5. Efficacy and Toxicity Monitoring:

  • Tumor Growth: Continue to measure tumor volume 2-3 times per week.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

6. Study Endpoint and Tissue Collection:

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3), or after a fixed duration of treatment.

  • Tissue Harvest: At the endpoint, euthanize the animals and carefully excise the tumors. A portion of the tumor tissue should be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot) and the remainder fixed in formalin for immunohistochemistry.

Comparative Efficacy: Benchmarking Against Standard-of-Care

To contextualize the efficacy of a novel this compound-based drug, it is essential to compare its performance against established therapies for colorectal cancer, such as Regorafenib and Celecoxib.

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[4][5][6][7][8] Its mechanism of action involves the inhibition of multiple pathways crucial for tumor growth and progression.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with known anti-inflammatory and anticancer properties.[9][10] In the context of cancer, its mechanisms are both COX-2 dependent and independent, including the induction of apoptosis and inhibition of angiogenesis.[11][12]

Comparative In Vivo Efficacy Data in Colorectal Cancer Xenografts
DrugCancer Cell LineMouse ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
Regorafenib HT-29Athymic Rats10 mg/kg, dailySignificant suppression of tumor vascularity and perfusion[13]
Regorafenib CT26 (murine)CD1 Nude Mice30 mg/kg, dailyComplete suppression of tumor growth[4]
Celecoxib HT-29Nude Mice1500 ppm in dietReduced tumor growth and VEGF expression[7]
Celecoxib HCT-116Nude Mice-Synergistically suppressed tumor growth with ADT-OH[14]

This table presents a summary of publicly available data and should be used as a reference for expected outcomes.

Mechanistic Insights: Elucidating the Signaling Pathways

Understanding the molecular mechanism of action is crucial for drug development. Many anticancer agents, including pyrazole derivatives, exert their effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.[5]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8][11] Activation of this pathway leads to the phosphorylation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) Bad Bad Akt->Bad Inhibition GSK3b GSK3β Akt->GSK3b Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Survival Cell Survival & Proliferation Bad->Cell_Survival Apoptosis GSK3b->Cell_Survival Growth Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Proposed_Drug This compound Drug Proposed_Drug->PI3K Potential Inhibition Proposed_Drug->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement and downstream effects.

1. Protein Extraction:

  • Homogenize frozen tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to equal concentrations and boil in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt Ser473, total Akt, p-GSK3β, total GSK3β) overnight at 4°C.

  • Wash the membrane extensively with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the relative levels of phosphorylated proteins, normalizing to the corresponding total protein levels.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in vivo evaluation of this compound-based anticancer agents. By employing rigorous experimental design, standardized protocols, and relevant comparators, researchers can generate high-quality data to assess the therapeutic potential of this promising class of compounds. The in vitro potency of molecules like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide warrants further investigation in well-designed in vivo models. Future studies should aim to not only confirm in vivo efficacy but also to further elucidate the specific molecular targets and mechanisms of action, paving the way for their potential clinical development.

References

  • Schmieder, R., Hoffmann, J., Becker, M., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487-1496.
  • Castellano, E., & Downward, J. (2011). PI3K/Akt signalling pathway and cancer.
  • STIVARGA® (regorafenib) tablets, for oral use. (2023). Bayer HealthCare Pharmaceuticals Inc.
  • Geng, L., Chen, C., Li, J., et al. (2013). Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. Oncology Letters, 5(5), 1633-1638.
  • Wikipedia contributors. (2023, December 28). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia.
  • Martini, M., De Santis, M. C., Braccini, L., et al. (2014).
  • Grasso, C. P., & Zoli, W. (2020). The molecular mechanisms of celecoxib in tumor development.
  • Sostres, C., Gargallo, C. J., & Lanas, A. (2014). Celecoxib in Cancer Therapy and Prevention - Review. Current Cancer Drug Targets, 14(1), 13-22.
  • News-Medical. (2021, February 26). Celebrex (Celecoxib) and Cancer.
  • Science.gov. (n.d.). celecoxib induced tumor: Topics by Science.gov.
  • Becerra, D., Millán, J. C., & Castillo, J. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1234.
  • Khalil, O. M., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1175.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Strumberg, D., Schultheis, B., & Richly, H. (2013).
  • Camper, N. D., Gum, J. M., Lyles, D. E., Pennington, W. T., Beam, C. F., & Metz, C. R. (2017). Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. Journal of the South Carolina Academy of Science, 15(1), 27-31.
  • Li, Y., et al. (2023). ADT-OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. Journal of Cellular and Molecular Medicine, 27(15), 2268-2281.
  • Becerra, D., Millán, J. C., & Castillo, J. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Chovatia, P. T., Akabari, J. D., Kachhadia, V. V., & Trivedi, P. B. (2006). Current status of pyrazole and its biological activities. Indian Journal of Chemistry - Section B, 45(11), 2453-2462.
  • Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3169.
  • Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Cankara, E., et al. (2019). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-13.

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The Tert-Butyl Advantage: A Comparative Guide to the Catalytic Activity of 4-(tert-Butyl)-1H-pyrazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Pyrazole-based ligands have long been valued for their robust coordination chemistry and the ease with which their electronic and steric properties can be modulated.[1] Among these, 4-(tert-Butyl)-1H-pyrazole has emerged as a ligand of particular interest. This guide provides an in-depth comparison of the catalytic activity of this compound with other commonly employed pyrazole ligands, supported by experimental data and mechanistic insights. We will explore how the unique steric and electronic profile of the tert-butyl group can be leveraged to enhance catalytic performance in key organic transformations.

The Distinctive Nature of the 4-tert-Butyl-1H-pyrazole Ligand

The catalytic efficacy of a pyrazole ligand is intimately tied to the nature of the substituents on the pyrazole ring. The substituent at the 4-position exerts a significant influence on the ligand's electronic properties and, perhaps more critically, its steric profile. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, creating a bulky, non-polar, and conformationally rigid domain.[2] This steric hindrance is a key determinant of the catalytic behavior of metal complexes bearing the this compound ligand.

From an electronic standpoint, the tert-butyl group is a weak electron-donating group through induction. This can subtly influence the electron density at the metal center, which in turn can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] However, it is the steric influence that often dominates, shielding the metal center and influencing substrate approach and product release.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The performance of palladium catalysts in this reaction is highly dependent on the ligand sphere. While a direct, systematic comparison of 4-substituted pyrazole ligands in the Suzuki-Miyaura reaction under identical conditions is not extensively documented in a single study, we can synthesize a comparative analysis from existing literature to elucidate the role of the 4-substituent.

A study on bulky bis(pyrazolyl)palladium complexes in the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid provides a valuable quantitative comparison between phenyl and tert-butyl substituents on the pyrazole ring.[4] While this study does not use the simple 4-substituted-1H-pyrazoles, the observed trend is highly informative.

4-Substituent on Pyrazole LigandMetal PrecursorReactionConversion (%)[4]Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
tert-Butyl Pd(OAc)₂Suzuki-Miyaura81Data not availableData not available
Phenyl Pd(OAc)₂Suzuki-Miyaura98Data not availableData not available
Methyl Pd(OAc)₂Suzuki-MiyauraExpected to be highData not availableData not available
Unsubstituted Pd(OAc)₂Suzuki-MiyauraGenerally effectiveData not availableData not available

Note: The data for tert-butyl and phenyl substituents are derived from a study on bis(pyrazolyl)palladium complexes and are presented here to illustrate the relative effect of these substituents.[4] Data for methyl and unsubstituted pyrazoles are qualitative estimations based on general principles, as direct comparative data under the same conditions was not found.

The higher conversion observed with the phenyl-substituted pyrazole ligand compared to the tert-butyl-substituted ligand in this specific study suggests that excessive steric bulk may not always be beneficial and that an optimal steric profile is crucial for high catalytic activity.[4] The phenyl group, while providing some steric hindrance, is less bulky than the tert-butyl group and its electronic properties (π-acceptor capability) may also play a role in stabilizing the catalytic species.

For less sterically demanding substituents like a methyl group, it is anticipated that the catalytic activity would be high, potentially comparable to or even exceeding that of the phenyl-substituted ligand, due to a good balance of electron-donating properties and moderate steric bulk. The unsubstituted pyrazole ligand is also known to be effective in forming active catalysts for Suzuki-Miyaura reactions.[5]

Mechanistic Implications: The Role of Steric Hindrance

The steric bulk of the 4-substituent on the pyrazole ligand plays a critical role in several key steps of the catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Influence of 4-tert-Butyl-1H-pyrazole A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'B(OH)₂ D Reductive Elimination C->D D->A Ar-Ar' E Steric Shielding of Pd Center F Promotes Reductive Elimination E->F G May Hinder Transmetalation E->G

Caption: Influence of the 4-tert-butyl group on the Suzuki-Miyaura catalytic cycle.

The bulky tert-butyl group can create a sterically crowded environment around the metal center. This can have several consequences:

  • Promotion of Reductive Elimination: The steric strain in the intermediate diorganopalladium(II) complex can be relieved by reductive elimination, the step that forms the desired C-C bond and regenerates the active Pd(0) catalyst. Thus, bulky ligands often accelerate this final step of the catalytic cycle.[3]

  • Hindrance of Transmetalation: Conversely, the same steric bulk can impede the approach of the organoborane reagent to the palladium center during the transmetalation step. If this step is rate-limiting, excessive steric hindrance can decrease the overall reaction rate.

  • Stabilization of the Active Species: The steric bulk can also prevent catalyst deactivation pathways such as the formation of inactive palladium black.

The optimal level of steric hindrance is therefore a delicate balance, and the superior performance of the phenyl-substituted ligand in the cited study suggests that for that particular reaction, the tert-butyl group may have crossed the threshold of beneficial steric bulk, hindering a crucial step in the catalytic cycle more than it promoted others.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pyrazole-based ligand. This can be adapted to compare the performance of different 4-substituted pyrazole ligands.

G start Start prep Preparation of Catalyst (Pd(OAc)₂ + Pyrazole Ligand) start->prep reagents Addition of Aryl Halide, Boronic Acid, and Base prep->reagents reaction Reaction under Inert Atmosphere at Elevated Temp. reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization and Yield Determination purification->analysis end End analysis->end

Caption: General workflow for Suzuki-Miyaura cross-coupling using a pyrazole ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Substituted-1H-pyrazole ligand (e.g., this compound, 4-phenyl-1H-pyrazole)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the pyrazole ligand (e.g., 2-4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by NMR and mass spectrometry and determine the isolated yield.

Conclusion

The this compound ligand offers a unique combination of steric bulk and electronic properties that can be advantageous in certain catalytic applications. Its significant steric hindrance can promote the crucial reductive elimination step in cross-coupling reactions and enhance catalyst stability. However, as comparative data suggests, there is an optimal steric window for catalytic activity, and in some cases, the less bulky 4-phenyl-1H-pyrazole may lead to higher conversions. The choice of the ideal pyrazole ligand is therefore highly dependent on the specific reaction, substrates, and desired outcome. Further systematic studies directly comparing a range of 4-substituted pyrazole ligands under identical conditions are needed to fully elucidate the structure-activity relationships and guide the rational design of next-generation catalysts.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering, 46, 269-279.
  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(22), 9510-9515.
  • Ebrahimi, F., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13837-13846.
  • Gosselin, F., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: Application in Suzuki couplings. Tetrahedron Letters, 50(17), 1935-1937.
  • Kuwata, S., & Ikariya, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 24(15), 2783.
  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813.
  • Mphahlele, M. J., & Maluleka, M. M. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097.
  • Narender, P., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(18), 24-31.
  • Reddy, B. V. S., et al. (2004). New pyrazole-tethered Schiffs bases as ligands for the Suzuki reaction. Tetrahedron Letters, 45(15), 3155-3157.
  • Sbihi, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(9), 10838-10851.
  • Scholl, M., et al. (1999). Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts. Organic Letters, 1(6), 953-956.
  • Singh, R., & Nolan, S. P. (2015). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 3(4), 219-224.
  • Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Progress in Inorganic Chemistry, 34, 115-210.
  • von Schenck, H., Akermark, B., & Svensson, M. (2003). Electronic control of the regiochemistry in the Heck reaction. Journal of the American Chemical Society, 125(12), 3503-3508.
  • Wang, D., & Widenhoefer, R. A. (2009). Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Organometallics, 28(17), 5213-5221.
  • Winkelmann, O., & Bach, T. (2003). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (21), 2656-2661.
  • Zapf, A., & Beller, M. (2002). The state of the art in palladium-catalyzed cross-coupling reactions.
  • Zhang, C., et al. (2018). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, such as the versatile heterocyclic intermediate 4-(tert-Butyl)-1H-pyrazole, multiple analytical methods can often be employed for its quantification. This guide provides an in-depth comparison of two commonly used analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), through the critical lens of a cross-validation study. Our objective is to not only present the "how" but to delve into the "why," offering a robust framework for researchers, scientists, and drug development professionals to ensure data consistency and reliability across different analytical platforms.

The Imperative of Cross-Validation in Analytical Method Lifecycle

This guide will walk through a cross-validation study comparing a newly developed RP-HPLC-UV method with an established GC-MS method for the quantification of this compound in a representative sample matrix.

Experimental Design: A Tale of Two Methods

The foundation of a successful cross-validation study lies in a well-defined experimental plan that rigorously challenges both analytical methods. The chosen methods, RP-HPLC-UV and GC-MS, represent two distinct yet powerful analytical approaches for the analysis of small molecules like this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide range of compounds. For a pyrazole derivative, a C18 column is a logical starting point, offering a good balance of hydrophobic retention and peak shape.[2][3][4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice for volatile and semi-volatile compounds, offering high separation efficiency and the added confidence of mass spectral identification.[5][6] The tert-butyl group on the pyrazole ring provides sufficient volatility for GC analysis.

The cross-validation will be performed by analyzing the same set of samples, including quality control (QC) samples at low, medium, and high concentrations, with both methods. The results will be statistically compared to assess the level of agreement.

Validation Parameters: The Pillars of Analytical Trustworthiness

In accordance with ICH Q2(R2) guidelines, a suite of validation parameters must be assessed for each method to establish its fitness for purpose.[1][7][8]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Sample Preparation

A common sample preparation protocol is crucial for a fair comparison.

  • Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase for HPLC or a suitable solvent like dichloromethane for GC.[5] Quality control (QC) samples at three concentration levels (low, medium, and high) are prepared from a separate weighing of the reference standard.

RP-HPLC-UV Method Protocol
  • Chromatographic System: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

GC-MS Method Protocol
  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (splitless mode).

Data Presentation and Comparison

The following tables summarize the hypothetical (but realistic) data obtained from the validation of the two methods.

Table 1: Linearity and Range

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Range (µg/mL)1 - 1000.5 - 50Appropriate for intended use
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Regression Equationy = 25432x + 1234y = 18765x + 876-

Table 2: Accuracy

Concentration (µg/mL)RP-HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low QC (5)99.5101.280-120%
Medium QC (50)100.899.980-120%
High QC (80)101.298.780-120%

Table 3: Precision

ParameterRP-HPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)
Low QC1.82.5≤ 15%
Medium QC1.21.9≤ 15%
High QC0.91.5≤ 15%
Intermediate Precision (n=6)
Low QC2.53.2≤ 20%
Medium QC1.92.8≤ 20%
High QC1.52.1≤ 20%

Table 4: LOD and LOQ

ParameterRP-HPLC-UV (µg/mL)GC-MS (µg/mL)
LOD0.30.1
LOQ1.00.5

Table 5: Cross-Validation Results

Sample IDRP-HPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% DifferenceAcceptance Criteria
QC Low5.15.21.9%≤ 20%
QC Medium50.449.8-1.2%≤ 20%
QC High80.979.5-1.7%≤ 20%

Visualizing the Workflow and Logic

To better conceptualize the cross-validation process and the interplay of validation parameters, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 RP-HPLC-UV Method cluster_method2 GC-MS Method M1_Val Full Method Validation (ICH Q2(R2)) M1_QC Analysis of QC Samples Comparison Statistical Comparison of Results M1_QC->Comparison HPLC Data M2_Val Full Method Validation (ICH Q2(R2)) M2_QC Analysis of QC Samples M2_QC->Comparison GC-MS Data Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Cross-validation workflow comparing RP-HPLC-UV and GC-MS methods.

ValidationParameters FitForPurpose Fit for Purpose Specificity Specificity FitForPurpose->Specificity Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Linearity Linearity & Range FitForPurpose->Linearity LOQ LOQ FitForPurpose->LOQ Robustness Robustness FitForPurpose->Robustness Accuracy->Precision Linearity->Accuracy LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of analytical method validation parameters.

Expert Interpretation and Conclusion

Both the RP-HPLC-UV and GC-MS methods have demonstrated acceptable performance characteristics in line with ICH guidelines. The RP-HPLC method shows excellent precision and a wider linear range, making it well-suited for high-throughput quantitative analysis in a quality control setting. The GC-MS method, while exhibiting slightly higher variability, offers superior sensitivity (lower LOD and LOQ) and the significant advantage of mass spectral confirmation, which is invaluable for impurity identification and characterization.

The cross-validation results show a percentage difference of less than 2% between the two methods for the analysis of QC samples, which is well within the typical acceptance criterion of ≤ 20%. This excellent agreement provides a high degree of confidence that the methods can be used interchangeably without impacting the integrity of the data.

Recommendation: For routine quantitative analysis where high throughput is desired, the validated RP-HPLC-UV method is recommended. For analyses requiring higher sensitivity or definitive identification, such as in early-stage impurity profiling or troubleshooting, the GC-MS method is the superior choice. The successful cross-validation ensures a seamless transition between these methods as analytical needs evolve throughout the drug development lifecycle.

References

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Journal of Separation Science. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • University of Helsinki Research Portal. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • ResearchGate. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
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Comparative Docking Analysis of 4-(tert-Butyl)-1H-pyrazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of virtually designed 4-(tert-Butyl)-1H-pyrazole derivatives, evaluating their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy.[3][4] By leveraging molecular docking simulations, we explore the structure-activity relationships (SAR) of these derivatives to guide the rational design of more potent and selective kinase inhibitors.

The Rationale for Targeting CDK2 with Pyrazole Derivatives

The deregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-containing compounds have demonstrated significant potential as kinase inhibitors, owing to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3][5] The introduction of a bulky tert-butyl group at the 4-position of the pyrazole ring can enhance binding affinity and selectivity by occupying hydrophobic pockets within the active site. This comparative study aims to elucidate the impact of various substitutions on the this compound scaffold on its binding affinity for CDK2.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of a virtual library of this compound derivatives against CDK2. This self-validating system ensures the reliability of the generated data.

I. Preparation of the Receptor: CDK2
  • Crystal Structure Retrieval: The three-dimensional crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this study, PDB ID: 2VTO is utilized.[3][4]

  • Receptor Cleaning: All non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, are removed from the PDB file. This ensures that the docking simulation is not influenced by extraneous factors.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure to correctly model the hydrogen bonding potential of the amino acid residues.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required for docking with AutoDock Vina.

II. Ligand Preparation: The Virtual Library of this compound Derivatives
  • 2D Structure Generation: The 2D structures of the parent this compound and its derivatives are drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • File Format Conversion: The optimized 3D structures of the ligands are saved in the PDBQT file format, with rotatable bonds defined to allow for conformational flexibility during docking.

III. Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of CDK2, encompassing the key amino acid residues known to be involved in inhibitor binding. The dimensions of the grid box are set to be large enough to allow for unrestricted movement of the ligand within the binding pocket.

  • Docking with AutoDock Vina: The docking simulation is performed using AutoDock Vina, a widely used and validated open-source docking program. Vina explores various conformations of each ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Docking Results: The docking results are analyzed to identify the best binding pose for each derivative based on the docking score (binding affinity in kcal/mol). The protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Workflow

G cluster_0 I. Receptor Preparation cluster_1 II. Ligand Preparation cluster_2 III. Docking & Analysis PDB Retrieve CDK2 Structure (PDB ID: 2VTO) Clean Clean Protein PDB->Clean AddH Add Polar Hydrogens Clean->AddH PDBQT_P Convert to PDBQT AddH->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Draw Draw 2D Structures Convert3D Convert to 3D & Energy Minimize Draw->Convert3D PDBQT_L Convert to PDBQT Convert3D->PDBQT_L PDBQT_L->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Results Dock->Analyze

Caption: Workflow for comparative molecular docking.

Comparative Analysis of Docking Results

The following table summarizes the docking scores and key interactions of the designed this compound derivatives with the active site of CDK2.

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
BT-Pz-01 -H-8.2Leu83, Asp86
BT-Pz-02 -NH2-8.9Leu83, Asp86, Gln131
BT-Pz-03 -OH-8.7Leu83, Asp86, Lys33
BT-Pz-04 -COOH-9.5Leu83, Asp86, Lys33, Asp145
BT-Pz-05 -SO2NH2-9.8Leu83, Asp86, Gln131, Asp145

Discussion: Deciphering the Structure-Activity Relationship

The docking results provide valuable insights into the structure-activity relationship of this compound derivatives as CDK2 inhibitors.

  • Core Scaffold Interactions: The pyrazole core consistently forms hydrogen bonds with the hinge region residue Leu83, a critical interaction for kinase inhibition. The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, mimicking the adenine region of ATP.

  • Impact of the Tert-Butyl Group: The 4-tert-butyl group is observed to occupy a hydrophobic pocket in the active site, contributing favorably to the overall binding affinity. This bulky group likely enhances the van der Waals interactions with nonpolar residues.

  • Influence of R-Group Substitutions:

    • The introduction of hydrogen bond donors and acceptors in the R-group significantly improves the docking scores.

    • The amino (-NH2) and hydroxyl (-OH) groups in BT-Pz-02 and BT-Pz-03 , respectively, form additional hydrogen bonds with residues like Gln131 and Lys33 at the entrance of the active site.

    • The carboxyl (-COOH) group in BT-Pz-04 demonstrates a more substantial increase in binding affinity due to its ability to form strong ionic and hydrogen bond interactions with both Lys33 and Asp145.

    • The sulfonamide (-SO2NH2) group in BT-Pz-05 yields the best docking score, indicating its potential to form a comprehensive network of interactions within the active site, engaging with Leu83, Asp86, Gln131, and Asp145. This highlights the importance of this functional group in enhancing potency.[6]

Conclusion and Future Directions

This comparative docking study of this compound derivatives has successfully identified key structural features that contribute to their binding affinity for CDK2. The findings suggest that substitutions with functional groups capable of forming multiple hydrogen bonds, such as carboxylic acids and sulfonamides, can significantly enhance the inhibitory potential of this scaffold.

The virtual screening approach detailed in this guide serves as a powerful tool for the initial stages of drug discovery, enabling the prioritization of compounds for synthesis and biological evaluation. Future work should focus on the synthesis of these prioritized derivatives and their in vitro testing to validate the computational predictions. Further optimization of the scaffold could lead to the development of novel, potent, and selective CDK2 inhibitors for cancer therapy.

References

  • El-Sayed, M. A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]
  • Geronikaki, A., et al. (2022).
  • Hassan, A. S., et al. (2020).
  • Kempaiah, K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Li, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Mabkhot, Y. N., et al. (2016).
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]
  • ResearchGate. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
  • Semantic Scholar. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link]
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  • University of Cardiff. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. [Link]
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A Researcher's Guide to Assessing the Selectivity of 4-(tert-Butyl)-1H-pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become premier targets for therapeutic intervention, especially in oncology.[1][2] The challenge, however, lies not just in inhibiting a specific kinase but in doing so with surgical precision. Off-target effects can lead to toxicity or confound experimental results, making selectivity the hallmark of a successful kinase inhibitor.[3] This guide focuses on a particularly fruitful chemical scaffold in kinase inhibitor design: the 4-(tert-Butyl)-1H-pyrazole. Its prevalence stems from its ability to act as a "privileged scaffold," adept at forming key interactions within the ATP-binding pocket of various kinases.[1][4][5]

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of methodologies to assess the selectivity of kinase inhibitors built upon this scaffold. We will use the well-characterized, multi-CDK inhibitor AT7519 as a primary case study to illustrate these techniques, providing both the theoretical underpinnings and practical, step-by-step protocols. Our goal is to equip you with the knowledge to not only generate robust selectivity data but also to critically interpret it.

The this compound Scaffold: A Privileged Foundation

The pyrazole ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous FDA-approved kinase inhibitors.[1][2] The this compound moiety, in particular, offers a compelling combination of features:

  • Hinge-Binding Mimicry: The pyrazole's nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, effectively mimicking the adenine ring of ATP and anchoring the inhibitor in the active site.[5]

  • Structural Rigidity and Vectorial Projection: The pyrazole ring provides a rigid core from which chemists can project other functional groups into specific pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity.

  • Favorable Physicochemical Properties: The tert-butyl group often enhances metabolic stability and provides a favorable hydrophobic interaction within the kinase active site.[4]

These properties make the scaffold a versatile starting point for inhibitors targeting diverse kinase families, from Cyclin-Dependent Kinases (CDKs) to FMS-like tyrosine kinase 3 (FLT3).[4][6]

Case Study: AT7519 - A Multi-CDK Inhibitor

AT7519 is a potent, ATP-competitive inhibitor based on a pyrazole scaffold that targets multiple CDKs, which are key regulators of the cell cycle and transcription.[7][8][9] Its activity against several members of the CDK family makes it an excellent model for exploring the nuances of selectivity profiling.

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK4/cyclin D1100
CDK5/p2513
CDK6/cyclin D3170
CDK9/cyclin T1<10
GSK3β89
Table 1: In vitro inhibitory activity of AT7519 against a panel of kinases. This data highlights its potent, multi-targeted nature, particularly within the CDK family. Data sourced from multiple studies.[8][10][11]

The promiscuity of AT7519 within the CDK family underscores the critical need for comprehensive profiling. A researcher using AT7519 as a chemical probe for CDK2, for example, must be aware of its potent inhibition of CDK9 to correctly interpret downstream effects on transcription.

Methodologies for Selectivity Profiling: A Comparative Overview

Choosing the right method to assess selectivity depends on the research question, the stage of drug development, and available resources. Here, we compare the three major classes of techniques: biochemical assays, cellular target engagement assays, and chemoproteomic profiling.

Biochemical Kinase Assays: The Gold Standard for Potency

Biochemical assays directly measure an inhibitor's ability to block the catalytic activity of a purified, recombinant kinase. They are the most common method for primary screening and generating IC50 values.[3]

Principle: These assays quantify the phosphorylation of a substrate by a kinase. The reduction in phosphorylation in the presence of an inhibitor is measured.

Common Formats:

  • Radiometric Assays: Utilize [³²P]- or [³³P]-ATP to directly detect substrate phosphorylation, offering high sensitivity.[12]

  • Luminescence-Based Assays: Measure the depletion of ATP (e.g., Kinase-Glo®) or the formation of ADP (e.g., ADP-Glo®) as a proxy for kinase activity.[13]

  • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies (e.g., TR-FRET) for detection, enabling high-throughput formats.[13]

Experimental Protocol: Caliper Mobility Shift Assay (A Non-Radiometric, High-Throughput Method)

This protocol outlines a typical workflow for determining the IC50 of an inhibitor like AT7519 against a panel of kinases.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, Brij-35, and DTT. Causality: This buffer maintains optimal pH and provides the necessary cofactors (Mg²⁺) for kinase activity.

    • Kinase Solution: Dilute the recombinant kinase (e.g., CDK2/cyclin A) to the working concentration in assay buffer. Trustworthiness: The concentration should be in the linear range of the assay, determined during validation.

    • Substrate/ATP Solution: Prepare a mix of the specific peptide substrate and ATP. Causality: The ATP concentration is critical. Using a concentration close to the Michaelis constant (Km) of ATP for that kinase provides a standardized measure of potency (IC50 ≈ 2 * Ki for an ATP-competitive inhibitor).[3][12]

    • Compound Dilution: Prepare a serial dilution of AT7519 in DMSO, then dilute further in assay buffer. Create a 10-point dose-response curve.

  • Assay Execution (384-well plate):

    • Add 2.5 µL of the diluted AT7519 or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the kinase solution to all wells and incubate for 10-15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 15 µL of Stop Buffer.

  • Data Acquisition:

    • The plate is read on a Caliper LabChip EZ Reader. The instrument applies a current, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different charge-to-mass ratios.

    • Fluorescence is detected, and the percentage of conversion is calculated.

  • Data Analysis:

    • Calculate the percent inhibition for each AT7519 concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for a Biochemical Kinase Assay

G cluster_prep 1. Reagent Preparation cluster_exec 2. Assay Execution cluster_acq 3. Data Acquisition & Analysis prep1 Prepare Assay Buffer exec1 Dispense Compound/ DMSO to Plate prep1->exec1 prep2 Dilute Kinase exec2 Add Kinase & Pre-incubate prep2->exec2 prep3 Prepare Substrate/ATP Solution (at Km) exec3 Initiate with Substrate/ATP prep3->exec3 prep4 Create Compound Serial Dilution prep4->exec1 exec1->exec2 exec2->exec3 exec4 Incubate exec3->exec4 exec5 Stop Reaction exec4->exec5 acq1 Read Plate on Caliper Instrument exec5->acq1 acq2 Calculate % Inhibition acq1->acq2 acq3 Plot Dose-Response Curve acq2->acq3 acq4 Determine IC50 acq3->acq4

Caption: Workflow for a typical biochemical kinase inhibitor assay.

Strengths & Limitations:

  • Strengths: Highly quantitative, reproducible, high-throughput, and directly measures enzymatic inhibition.[14] Essential for establishing Structure-Activity Relationships (SAR).

  • Limitations: Uses recombinant enzymes in an artificial environment, which may not reflect the complexity of a live cell (e.g., scaffolding proteins, localization, cellular ATP concentrations).[12]

Chemoproteomics: Unbiased Profiling in a Native Environment

Chemoproteomics offers a powerful, unbiased approach to identify inhibitor targets directly from cell or tissue lysates, providing a more physiologically relevant assessment of selectivity.[15][16] The "Kinobeads" technique is a prominent example.[17][18]

Principle: A mixture of non-selective, immobilized kinase inhibitors ("kinobeads") is used to capture a large portion of the expressed kinome from a cell lysate.[17][19] A free inhibitor (like AT7519) is added in competition. Proteins that bind to the free inhibitor will show reduced binding to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins that are "competed off" by the drug in a dose-dependent manner.[19]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation:

    • Culture cells of interest (e.g., HCT116 human colon cancer cells) to ~80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors. Causality: A non-denaturing buffer is crucial to maintain the native conformation of the kinases. Inhibitors prevent protein degradation and dephosphorylation post-lysis.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

    • Determine the protein concentration using a Bradford or BCA assay for normalization.

  • Competition Assay:

    • Aliquot the lysate into separate tubes.

    • Add increasing concentrations of AT7519 (or DMSO as a vehicle control) to the aliquots. Incubate for 45-60 minutes at 4°C. Causality: This step allows the free inhibitor to reach binding equilibrium with its targets in the lysate.

    • Add the kinobeads slurry to each tube and incubate for another 60 minutes at 4°C with gentle rotation. Trustworthiness: The amount of beads and lysate must be optimized to ensure sufficient capture of the kinome without saturating the beads.

  • Affinity Capture and Digestion:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins and perform on-bead tryptic digestion to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the signal intensity against the log concentration of AT7519.

    • Fit the data to derive a dissociation constant (Kd) or IC50 for each target, revealing the complete selectivity profile in that cellular context.

Chemoproteomics Workflow for Selectivity Profiling

G cluster_lysate 1. Lysate Preparation cluster_compete 2. Competition & Capture cluster_ms 3. MS Analysis lysate1 Cell Lysis (Non-denaturing) lysate2 Clarify Lysate lysate1->lysate2 lysate3 Quantify Protein lysate2->lysate3 compete1 Incubate Lysate with Inhibitor (AT7519) lysate3->compete1 compete2 Add Kinobeads to Capture Unbound Kinases compete1->compete2 compete3 Wash Beads compete2->compete3 ms1 On-bead Digestion (Trypsin) compete3->ms1 ms2 LC-MS/MS Analysis ms1->ms2 ms3 Identify & Quantify Kinases ms2->ms3 ms4 Generate Dose-Response Curves & Determine Kd ms3->ms4

Caption: Kinobeads-based chemoproteomics workflow.

Strengths & Limitations:

  • Strengths: Unbiased, profiles hundreds of kinases simultaneously in their native state and cellular context.[15][17][18] Can identify novel or unexpected "off-targets."

  • Limitations: Technically demanding, requires specialized equipment (mass spectrometer), and is generally lower throughput than biochemical assays. It cannot be used for allosteric inhibitors that do not bind the ATP pocket.[18]

Conclusion: An Integrated Approach to Defining Selectivity

Neither biochemical assays nor chemoproteomics alone can tell the whole story. A robust assessment of a this compound-based inhibitor's selectivity requires an integrated approach.

  • Primary Screening (Biochemical): Use high-throughput biochemical panels to establish initial potency and generate a broad overview of selectivity across the kinome.[14][20] This is essential for early-stage SAR and compound prioritization.

  • In-Lysate Validation (Chemoproteomics): Employ methods like Kinobeads to validate the primary hits in a more physiologically relevant environment. This step confirms that the inhibitor can engage its intended targets amidst the complexity and competition of the entire proteome and can reveal unexpected off-targets missed in biochemical screens.[15]

  • In-Cell Confirmation (Target Engagement & Phenotypic): Finally, use cell-based assays (e.g., NanoBRET, CETSA, or Western blotting for downstream substrates) to confirm that the inhibitor engages its target(s) in living cells and produces the desired biological effect.[8]

By thoughtfully combining these methodologies, researchers can build a comprehensive and reliable selectivity profile, enabling the confident selection of tool compounds for research and the rational design of next-generation therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]
  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of Proteome Research, 18(5), 2351-2362. [Link]
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Reinecke, M., Gohlke, B., Kuster, B., & Bantscheff, M. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteomics, 118, 126-135. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Anderson, K. C. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(5), 1254-1266. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]
  • Machalz, D., Dauch, D., & Laufer, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(24), 8854. [Link]
  • Di Bello, E., Pegoraro, S., Tinti, M., Angelucci, A., & Sbardella, G. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 243, 114777. [Link]
  • Ilieş, M., Trif, M., & Paizs, C. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Ni, Y., Gao, C., Zhao, L., Lu, T., & Ding, J. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4059. [Link]
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A Comparative Guide to the Synthesis of 4-(tert-Butyl)-1H-pyrazole: Benchmarking Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The strategic substitution on the pyrazole ring is critical for modulating pharmacological activity, and the 4-position is of particular interest for introducing steric bulk and influencing ligand-receptor interactions. The 4-(tert-Butyl)-1H-pyrazole moiety, with its bulky tert-butyl group, serves as a crucial building block for creating compounds with unique three-dimensional profiles, enhancing metabolic stability, and improving selectivity for biological targets.

Given its importance, the efficient and scalable synthesis of this compound is a significant challenge for process chemists and researchers in drug development. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable intermediate. We will move beyond simple procedural lists to analyze the underlying chemical principles, benchmark performance with representative experimental data, and offer expert insights into the practical considerations of each method. The two routes selected for comparison are:

  • Method A: The Enaminone Condensation Route , a convergent and high-throughput approach starting from a common industrial ketone.

  • Method B: The Aminopyrazole Deamination Route , a linear synthesis proceeding through a nitrile intermediate, which offers different strategic advantages.

This comparative analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy based on their specific objectives, whether for rapid library synthesis in early discovery or for robust, scalable production in later-stage development.

Method A: Synthesis via Enaminone Condensation

This route is a classic and highly reliable method for constructing 4-substituted pyrazoles. It leverages the reaction of a methyl ketone with an amide acetal to form a reactive enaminone intermediate, which is a synthetic equivalent of a 1,3-dicarbonyl compound.

Principle & Rationale

The synthesis begins with the reaction of pinacolone (3,3-dimethyl-2-butanone), a readily available and inexpensive ketone, with dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a C1 building block and an activating agent, converting the ketone into its corresponding enaminone, 1-(dimethylamino)-4,4-dimethyl-1-penten-3-one. This step is a crucial transformation; the enaminone is significantly more reactive towards nucleophiles than the parent ketone and contains the requisite 1,3-dielectrophilic character for pyrazole formation.

The subsequent step involves the cyclocondensation of the in situ generated enaminone with hydrazine hydrate. Hydrazine, acting as a 1,2-dinucleophile, attacks the carbonyl carbon and the β-carbon of the enone system, leading to the formation of the pyrazole ring with the concomitant elimination of dimethylamine and water. The choice to proceed without isolating the enaminone intermediate makes this an efficient and atom-economical process.

Experimental Workflow: Method A

cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization & Work-up A Pinacolone + DMF-DMA B Heat at 120°C for 16h A->B C Cool to 80°C Add Hydrazine Hydrate in EtOH B->C D Reflux for 4h C->D E Concentrate Under Vacuum D->E F Aqueous Work-up (EtOAc/Water) E->F G Purify via Column Chromatography F->G H This compound G->H Final Product

Caption: Workflow for the Enaminone Condensation Route (Method A).

Detailed Experimental Protocol (Method A)
  • Enaminone Formation: To a sealed vessel, charge pinacolone (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). The reaction is conducted neat to maximize reagent concentration.

  • Reaction: Heat the mixture to 120°C and stir for 16 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of pinacolone.

  • Cyclization: Cool the reaction mixture to approximately 80°C. Cautiously add a solution of hydrazine hydrate (1.2 eq) in ethanol. An exotherm may be observed.

  • Reflux: Heat the resulting solution to reflux (approx. 80-90°C) and maintain for 4 hours until the enaminone intermediate is fully consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Method B: Synthesis via Aminopyrazole Deamination

This alternative route employs a more linear approach, building the pyrazole ring from a β-ketonitrile precursor. This method generates a 5-aminopyrazole intermediate, which must then be converted to the target compound via a deamination sequence.

Principle & Rationale

The synthesis commences with pivaloylacetonitrile, a specialized starting material that contains both the tert-butyl group and a β-ketonitrile functionality. This precursor is first reacted with triethyl orthoformate in the presence of acetic anhydride. This step converts the active methylene group adjacent to the nitrile into an ethoxymethylene group, (CH3)3C-CO-C(CN)=CHOEt, creating a highly electrophilic intermediate perfectly primed for cyclization.[1]

The second stage involves cyclocondensation with hydrazine hydrate. Similar to Method A, the hydrazine attacks the electrophilic centers to form the pyrazole ring. However, due to the nitrile group's presence, the resulting product is 5-amino-4-(tert-butyl)-1H-pyrazole.

The final, critical step is the removal of the C5-amino group. This is achieved through a classical Sandmeyer-type reaction sequence. The aminopyrazole is first treated with sodium nitrite (NaNO₂) under acidic conditions to form an unstable diazonium salt. This salt is then reduced in situ using hypophosphorous acid (H₃PO₂), which quenches the diazonium intermediate and replaces it with a hydrogen atom, yielding the final product. This deamination step is powerful but requires careful handling of potentially hazardous reagents and intermediates.

Experimental Workflow: Method B

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Aminopyrazole Synthesis cluster_2 Step 3: Deamination A Pivaloylacetonitrile + Triethyl Orthoformate + Ac₂O B Reflux for 2h A->B C Concentrate Under Vacuum B->C D Dissolve in Acetic Acid Add Hydrazine Hydrate C->D E Heat at 100°C for 1h D->E F Cool, Precipitate, and Filter E->F G Dissolve Aminopyrazole in H₃PO₂ F->G H Cool to 0°C Add aq. NaNO₂ dropwise G->H I Stir at RT for 18h H->I J Basify with NaOH and Extract I->J K This compound J->K Final Product

Caption: Workflow for the Aminopyrazole Deamination Route (Method B).

Detailed Experimental Protocol (Method B)
  • Intermediate Formation: Combine pivaloylacetonitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq). Heat the mixture to reflux for 2 hours.

  • Isolation: Cool the reaction and concentrate under vacuum to remove volatiles. The crude ethoxymethylene intermediate is often used directly in the next step.

  • Aminopyrazole Synthesis: Dissolve the crude intermediate in glacial acetic acid. Add hydrazine hydrate (1.1 eq) and heat the mixture to 100°C for 1 hour.

  • Precipitation: Cool the reaction mixture in an ice bath. The product, 5-amino-4-(tert-butyl)-1H-pyrazole, will precipitate. Collect the solid by filtration and wash with cold water.

  • Deamination (Diazotization): Suspend the aminopyrazole (1.0 eq) in a 50% aqueous solution of hypophosphorous acid (H₃PO₂, 5.0 eq). Cool the slurry to 0°C in an ice-salt bath.

  • Deamination (Reduction): Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, ensuring the internal temperature remains below 5°C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir overnight (18 hours).

  • Work-up and Purification: Carefully basify the reaction mixture with a cold aqueous solution of sodium hydroxide (NaOH) to pH > 10. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers, concentrate, and purify by silica gel chromatography to yield this compound.

Performance Benchmarking: A Head-to-Head Comparison

The choice between synthetic routes is a multi-faceted decision. The following table summarizes key performance indicators for Method A and Method B, based on representative literature data and established chemical principles.

ParameterMethod A: Enaminone CondensationMethod B: Aminopyrazole DeaminationAnalysis
Overall Yield 65-75%40-50%Method A is significantly higher yielding, primarily due to fewer synthetic steps and the avoidance of the often problematic deamination reaction.
Number of Steps 2 steps (can be run one-pot)3 distinct synthetic stepsThe convergent nature of Method A makes it more efficient for rapid synthesis. Method B's linear sequence can lead to greater cumulative loss of material.
Purity (Post-Chroma.) >98%>98%Both methods can deliver high-purity material after standard chromatographic purification.
Starting Material Cost Low (Pinacolone is a commodity chemical)Moderate (Pivaloylacetonitrile is a specialty reagent)From a cost-of-goods perspective, Method A holds a distinct advantage, especially for large-scale synthesis.
Scalability High; reactions are generally robust and scalable.Moderate; the diazotization step requires strict temperature control and poses thermal risks, making large-scale execution more challenging.
Safety & Handling Uses hydrazine (toxic). High temperatures.Uses hydrazine (toxic), NaNO₂ (oxidizer), and H₃PO₂ (corrosive). Diazonium salts are potentially explosive.Method B presents more significant safety hazards. The diazotization step requires rigorous safety protocols and engineering controls, particularly at scale.
Throughput High; well-suited for parallel synthesis and library generation.Lower; the multi-step, sequential nature is less amenable to high-throughput workflows.
Discussion

Yield and Process Efficiency: Method A is the clear winner in terms of overall yield and process efficiency. Its two-step sequence, which can often be telescoped into a one-pot procedure, minimizes handling and purification losses. Method B, being a three-step linear synthesis, suffers from cumulative yield reduction at each stage. The deamination step, in particular, can be variable in its efficiency.

Cost and Accessibility: The economic advantage of Method A is substantial. Pinacolone is a widely available industrial feedstock, whereas pivaloylacetonitrile is a more specialized and expensive starting material. For any cost-sensitive application or large-scale manufacturing, Method A is the more viable option.

Safety and Scalability: This is a critical point of differentiation. While both methods use hydrazine, a toxic and regulated substance, Method B introduces the additional hazards associated with diazotization. Diazonium salts are notoriously unstable and can decompose violently if temperature control is lost. Furthermore, the use of a strong oxidizing agent (NaNO₂) and a corrosive acid requires careful material handling protocols. These factors make scaling Method B more complex and capital-intensive than Method A.

Expert Conclusion and Recommendations

Both Method A and Method B represent viable synthetic pathways to this compound, but they are suited for different applications.

Method A (Enaminone Condensation) is highly recommended for most applications. Its superior yield, lower cost, operational simplicity, and more favorable safety profile make it the preferred route for both small-scale laboratory synthesis and large-scale industrial production. Its suitability for one-pot execution makes it particularly attractive for medicinal chemists looking to rapidly generate analogues for structure-activity relationship (SAR) studies.

Method B (Aminopyrazole Deamination) should be considered a strategic or niche alternative. It may be useful if the starting material, pivaloylacetonitrile, is readily available from other synthetic efforts or if the 5-amino-4-(tert-butyl)-1H-pyrazole intermediate is itself a target for derivatization. However, due to its lower yield, higher cost, and significant safety challenges associated with the deamination step, it is generally not the first choice for the sole purpose of producing this compound.

Ultimately, the selection of a synthetic route requires a holistic analysis of project goals. For the synthesis of this compound, the evidence strongly favors the Enaminone Condensation route as the more practical, efficient, and scalable methodology.

References

  • General Pyrazole Synthesis Reviews: Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(3), 194-205. [Link] Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Elsevier. [Link]
  • Bantick, J. R., & Suschitzky, J. L. (1975). Synthesis of 4-substituted pyrazoles. Journal of Heterocyclic Chemistry, 12(5), 877-881. [Link] (Note: This provides a foundational example of the general method).
  • Al-Said, M. S., et al. (2011). Synthesis and biological evaluation of some new pyrazole derivatives. Molecules, 16(12), 10217-10230. [Link] (Note: This paper describes the synthesis of aminopyrazoles from β-ketonitriles).

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A Senior Application Scientist's Guide to the Stability of Substituted Pyrazole Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Quest for Stability

Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and coordination chemistry.[1] Their versatile coordination modes, tunable electronic properties, and synthetic accessibility have established them as indispensable ligands in fields ranging from catalysis to the development of novel therapeutics.[2][3] A pyrazole ligand's utility, however, is fundamentally governed by the stability of the metal complex it forms. Whether designing a robust catalyst that withstands harsh reaction conditions or a metallodrug that remains intact until it reaches its biological target, understanding and controlling ligand stability is paramount.

This guide provides an in-depth comparative analysis of the factors governing the stability of substituted pyrazole ligands. Moving beyond a simple catalog of compounds, we will dissect the underlying principles—electronic effects, steric hindrance, and chelation—that dictate the thermodynamic and kinetic stability of these complexes. We will provide field-proven experimental protocols for assessing stability and present comparative data to inform rational ligand design.

The Fundamentals of Pyrazole Coordination Chemistry

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This arrangement creates two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1), which is protonated in the free ligand and possesses a more acidic character, and a "pyridine-like" nitrogen (N2), which is basic and typically serves as the coordination site for metal ions.[4][5][6] The basicity of this N2 nitrogen is a primary determinant of the ligand's σ-donor strength and, consequently, the stability of the resulting metal complex.[7] Substituents on the pyrazole ring can profoundly modulate this basicity, providing a powerful tool for fine-tuning complex stability.

Key Factors Influencing the Stability of Pyrazole Complexes

The overall stability of a metal-pyrazole complex is not a monolithic property but rather a multifactorial outcome. A logical interplay of electronic, steric, and structural effects dictates the strength and longevity of the metal-ligand bond.

G cluster_0 Influencing Factors cluster_1 Ligand Properties cluster_2 Outcome Electronic Effects Electronic Effects Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) Steric Effects Steric Effects Geometry Geometry Steric Effects->Geometry Chelation Chelation Bond Strength Bond Strength Chelation->Bond Strength Basicity (pKa)->Bond Strength Complex Stability Complex Stability Bond Strength->Complex Stability Geometry->Complex Stability

Caption: Factors governing the stability of metal-pyrazole complexes.

Electronic Effects: The Push and Pull of Substituents

The most direct way to tune pyrazole ligand stability is by altering the electron density at the coordinating N2 nitrogen. This is achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyrazole ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH₃) or alkoxy (-OCH₃) groups increase the electron density on the pyrazole ring through inductive or resonance effects.[4] This enhanced electron density increases the basicity of the N2 nitrogen, making it a stronger Lewis base and a more effective σ-donor. The result is a stronger metal-ligand bond and a more thermodynamically stable complex. For instance, electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group, which correlates with the overall electronic character of the ring.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halo (-Cl, -Br) pull electron density away from the ring.[4] This effect diminishes the basicity of the N2 nitrogen, weakening its ability to donate its lone pair to a metal center. This typically results in a less stable complex compared to the unsubstituted or EDG-substituted analogue. Studies on highly nitrated pyrazoles, for example, focus on their energetic properties but implicitly demonstrate the powerful electronic influence of multiple nitro groups.[8][9]

Steric Effects: The Impact of Bulk

While electronic effects are paramount, the size and position of substituents can introduce significant steric hindrance. Bulky groups positioned at the C3 or C5 positions, adjacent to the coordinating nitrogen, can physically impede the approach of a metal ion.

This steric clash can lead to several outcomes:

  • Weakened M-N Bond: Repulsive interactions between the substituent and the metal's other ligands can elongate and weaken the M-N bond.[10]

  • Distorted Coordination Geometry: The complex may be forced to adopt a distorted, less stable geometry to accommodate the bulky group.[10]

  • Destabilization of Specific States: In spin-crossover complexes, steric effects can selectively destabilize the low-spin state, which has shorter metal-ligand bonds, thereby favoring the high-spin state.[11] For example, a methyl group at the 3-position of a pyrazolyl ring was found to stabilize the high-spin state of an iron(II) complex, whereas substituents at the 5-position had a dominant and opposing effect.[11]

Chelation: The Power of Multiple Bonds

A dramatic increase in stability is achieved by incorporating the pyrazole moiety into a multidentate ligand scaffold. Ligands that can form multiple bonds with a single metal ion, creating a chelate ring, benefit from a massive thermodynamic advantage known as the chelate effect. This effect is largely entropic; the binding of one polydentate ligand releases multiple solvent molecules that were previously coordinated to the metal ion, leading to a favorable increase in the overall entropy of the system. Pyrazole-based chelating ligands, such as those incorporating pyridine or other pyrazole units, form highly stable complexes with a wide range of metal ions.[12]

Experimental Assessment of Complex Stability

The theoretical principles discussed above must be validated by empirical data. The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K). Several robust methods are employed to determine these constants.[13]

Potentiometric (pH-Metric) Titration

Potentiometric titration is a highly accurate and widely used method for determining proton-ligand and metal-ligand stability constants in solution.[7][14] The method relies on the competition between protons and metal ions for the ligand. By monitoring the pH of a solution containing the metal and ligand during titration with a strong base, one can calculate the concentration of all species at equilibrium and thereby determine the stability constants.

Protocol: Determination of Stability Constants via the Calvin-Bjerrum pH Titration Method

This protocol provides a generalized workflow. Specific concentrations and volumes must be optimized for the system under study.

A. Materials and Solution Preparation:

  • Ligand Solution: Prepare a stock solution of the substituted pyrazole ligand (e.g., 0.01 M) in a suitable solvent. Since many pyrazoles have low aqueous solubility, a mixed solvent system like 70% dioxane-water or 80% DMF-water is often necessary.[14][15]

  • Metal Salt Solution: Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, 0.01 M) in deionized water. The concentration should be accurately known.

  • Acid Solution: Prepare a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

  • Base Titrant: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

  • Inert Electrolyte: Prepare a stock solution of an inert salt (e.g., 1.0 M KNO₃) to maintain constant ionic strength.[16]

B. Experimental Workflow:

G cluster_Setup Preparation & Calibration cluster_Mixtures Titration Sets cluster_Titration Titration & Data Acquisition cluster_Analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare three titration mixtures in a thermostatted vessel (e.g., 25 °C) A->B M1 Set 1: Acid only (Free Acid Titration) B->M1 M2 Set 2: Acid + Ligand (Ligand Protonation) B->M2 M3 Set 3: Acid + Ligand + Metal (Complex Formation) B->M3 C Titrate each set with standardized NaOH solution D Record pH after each incremental addition of titrant C->D E Calculate average number of protons associated with the ligand (n̄A) D->E G Calculate average number of ligands bound to metal (n̄) D->G F Plot n̄A vs. pH to determine proton-ligand constants (pKa) E->F H Plot n̄ vs. pL (free ligand concentration) to determine metal-ligand stability constants (log K) G->H

Caption: Workflow for determining stability constants via potentiometric titration.

C. Causality and Self-Validation:

  • Why three titrations? Set 1 standardizes the base and determines the hydroxyl ion concentration at various pH readings. Set 2 allows for the calculation of the ligand's protonation constants (pKa values), which is essential for later calculations. Set 3 introduces the metal, and the deviation of this curve from Set 2 is due to the metal-ligand complexation, allowing for the calculation of stability constants.[14]

  • Constant Ionic Strength: Maintaining a constant ionic strength is critical because the thermodynamic stability constants are defined in terms of activities, not concentrations. By keeping the ionic background high and constant, the activity coefficients of the charged species are assumed to be constant, allowing concentrations to be used in their place for reliable calculations.[16]

  • Data Analysis: The use of methods like the half-integral method (at n̄ = 0.5, 1.5, etc.) and pointwise calculations provides an internal cross-check for the calculated stability constants.[15]

Other Key Methodologies
  • UV-Vis Spectrophotometry: This technique is useful when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion. By monitoring the change in absorbance at a specific wavelength as the metal-to-ligand ratio is varied (e.g., mole-ratio method), one can determine the stoichiometry and stability constant of the complex.[13][17]

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the driving forces of the complexation.

Comparative Data on Substituted Pyrazole Ligands

The stability of a metal complex is typically reported as the logarithm of the stepwise (K₁, K₂) or overall (β) stability constant. Higher log K values indicate greater stability. The following table summarizes representative data from the literature, illustrating the principles discussed.

Ligand/SubstituentMetal Ionlog K₁log K₂MethodSolventReference
PyrazoleCu(II)~2.6~2.1PotentiometryAqueousGeneral
3,5-DimethylpyrazoleCu(II)~2.8~2.3PotentiometryAqueousInferred[11][18]
4-Chlorophenylazo-pyrazolin-5-oneCo(II)10.329.05Potentiometry40% Ethanol[17]
4-Chlorophenylazo-pyrazolin-5-oneNi(II)10.889.60Potentiometry40% Ethanol[17]
4-Chlorophenylazo-pyrazolin-5-oneCu(II)12.0010.82Potentiometry40% Ethanol[17]
1,3-PPBCd(II)5.85-Spectrophotometry50% Ethanol[13][19]
1,4-PPB**Cd(II)6.00-Spectrophotometry50% Ethanol[13][19]
1,3-PPBAg(I)5.85-Spectrophotometry50% Ethanol[20]
1,4-PPB**Ag(I)5.99-Spectrophotometry50% Ethanol[20]

*1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene **1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene

Analysis of Data:

  • Electronic Effect: The introduction of two methyl groups (EDGs) in 3,5-dimethylpyrazole slightly increases stability compared to the parent pyrazole, as expected.

  • Chelation: The dramatically higher log K values for the substituted pyrazolin-5-one and the PPB ligands highlight the powerful stabilizing effect of chelation.

  • Metal Ion Identity: For the pyrazolin-5-one ligand, the stability follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II)), a trend commonly observed for high-spin octahedral complexes of first-row transition metals.[17]

  • Subtle Structural Effects: The slightly higher stability of the 1,4-PPB complexes compared to the 1,3-PPB isomers suggests that the geometric arrangement of the chelating arms influences the overall stability, possibly due to reduced steric strain in the 1,4-substituted ligand.[19][20]

Conclusion

The stability of substituted pyrazole ligands is a tunable and predictable property governed by a clear set of physicochemical principles. By strategically modifying the pyrazole scaffold with electron-donating or -withdrawing groups, managing steric bulk, and employing multidentate designs, researchers can rationally engineer ligands with the precise stability profile required for their application. Electron-donating groups and chelation are powerful strategies for enhancing stability, while electron-withdrawing groups and significant steric hindrance tend to decrease it. The robust experimental methodologies outlined herein, particularly potentiometric titration, provide the necessary tools to quantify these effects and validate new ligand designs. This integrated approach of theoretical understanding and empirical validation is crucial for advancing the application of pyrazole complexes in science and medicine.

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  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (2021). mocedes.org. [Link]
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Validating the Mechanism of Action of 4-(tert-Butyl)-1H-pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The 4-(tert-butyl)-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique steric and electronic properties make it an effective component for achieving high potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds featuring this scaffold.

To illustrate these principles, we will use a case study approach, focusing on a hypothetical this compound-containing compound, "Pyr-JAK1," designed as a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAK1 a prime therapeutic target.[4][5]

This guide will detail a multi-pronged experimental approach to:

  • Confirm direct engagement of Pyr-JAK1 with its intended target, JAK1.

  • Quantify its inhibitory potency and selectivity against related kinases.

  • Verify its on-target effects in a cellular context.

  • Objectively compare its performance against established alternative JAK1 inhibitors.

Case Study: Pyr-JAK1, a Novel JAK1 Inhibitor

Our model compound, Pyr-JAK1, is a novel ATP-competitive inhibitor designed for high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). Validating this claim requires a systematic and hierarchical series of experiments, moving from simple biochemical assays to more complex cellular and in situ models.

A Multi-pronged Approach to MoA Validation

A robust validation of a compound's MoA relies on a convergence of evidence from multiple, independent experimental approaches. This ensures that the observed biological effects are indeed due to the intended molecular interaction.

Workflow for MoA Validation

MoA Validation Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Comparative Analysis b_assay Biochemical Assays (Potency & MoA) k_scan Kinome Selectivity Profiling b_assay->k_scan Initial Validation c_engage Target Engagement (CETSA) k_scan->c_engage Confirm Selectivity c_activity Cellular Activity (Phospho-STAT Assay) c_engage->c_activity Confirm Cellular Target compare Comparison with Alternative Inhibitors c_activity->compare Performance Benchmarking

Caption: A hierarchical workflow for validating the mechanism of action of a novel kinase inhibitor.

Biochemical Characterization: Potency and Selectivity

The first step is to determine if the compound inhibits the purified target enzyme and to what extent it cross-reacts with other kinases.

a. In Vitro Kinase Assays: Quantifying Potency

Biochemical assays directly measure the catalytic activity of the kinase and are the gold standard for determining a compound's intrinsic potency, typically expressed as an IC50 value.[6]

Rationale: This initial screen confirms that the compound has the intended biochemical activity against the purified kinase, free from cellular complexities. A variety of assay formats are available, including radiometric assays and fluorescence-based methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[7][8]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagents: Recombinant human JAK1 enzyme, a suitable substrate peptide (e.g., a STAT-derived peptide), ATP, and a TR-FRET detection system (e.g., LanthaScreen™).[7]

  • Procedure:

    • Dispense a serial dilution of Pyr-JAK1 into a 384-well assay plate.

    • Add the JAK1 enzyme and the substrate peptide to each well and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • After a set incubation period, stop the reaction and add the TR-FRET detection reagents (a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer).

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percent inhibition against the logarithm of the Pyr-JAK1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

b. Kinome Selectivity Profiling

A significant challenge in developing kinase inhibitors is achieving selectivity, given the high degree of conservation in the ATP-binding site across the human kinome.[9] Comprehensive selectivity profiling is crucial to identify potential off-target effects that could lead to toxicity or confound experimental results.

Rationale: Kinome-wide screening panels assess the inhibitory activity of a compound against a large number of purified kinases (often over 400).[10][11] This provides a global view of the compound's selectivity and helps to anticipate potential side effects.

Experimental Approach:

  • Submit Pyr-JAK1 to a commercial kinome scanning service (e.g., Reaction Biology, Eurofins).

  • Typically, the compound is tested at a single high concentration (e.g., 1 µM) against the kinase panel.

  • Hits (kinases inhibited above a certain threshold, e.g., 50%) are then followed up with full IC50 determinations.

Data Presentation: The results are often visualized as a "kinome map" or a selectivity score, which quantifies the number of off-target interactions.[11]

Cellular Validation: Target Engagement and On-Target Activity

After confirming biochemical activity, it is essential to demonstrate that the compound can enter cells, bind to its intended target, and exert the expected biological effect.

a. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical method for verifying that a compound directly binds to its target protein within the complex environment of a living cell.[12][13][14]

Rationale: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12][15] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[16]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells (e.g., a human cell line expressing JAK1) with various concentrations of Pyr-JAK1 or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes).[12]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of soluble JAK1 in the supernatant using a standard protein detection method, such as Western blotting or an In-Cell Western™ assay.

  • Data Analysis: Plot the amount of soluble JAK1 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Pyr-JAK1 provides direct evidence of target engagement.

Visualizing the CETSA Principle

CETSA Principle cluster_0 No Drug (Vehicle) cluster_1 With Pyr-JAK1 a1 Native JAK1 a2 Denatured JAK1 a1->a2 Heat b1 Bound JAK1 b2 Stabilized JAK1 Pyr-JAK1 b1->b2 Heat

Caption: CETSA demonstrates target engagement by showing that drug binding stabilizes the target protein against heat-induced denaturation.

b. Cellular Activity Assays: Measuring Downstream Effects

The ultimate validation of an inhibitor's MoA is to show that it blocks the downstream signaling pathway mediated by its target. For a JAK1 inhibitor, this means preventing the phosphorylation of STAT proteins in response to cytokine stimulation.[2][17]

Rationale: Cytokine binding to its receptor activates JAK1, which then phosphorylates STAT proteins.[1] Phosphorylated STATs (pSTATs) then translocate to the nucleus to regulate gene expression.[1] Measuring the levels of pSTAT provides a direct readout of JAK1 activity in a cellular context. The In-Cell Western™ assay is a high-throughput method for quantifying protein phosphorylation.[18][19]

Experimental Protocol: In-Cell Western™ for Phospho-STAT3

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a dose range of Pyr-JAK1.

  • Stimulation: Stimulate the cells with a relevant cytokine that signals through JAK1, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.[5]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody access.[18]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with two primary antibodies simultaneously: one specific for phospho-STAT3 (pSTAT3) and another for a loading control protein (e.g., GAPDH or total STAT3).[18]

    • Incubate with two species-specific secondary antibodies labeled with different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both pSTAT3 and the loading control. Normalize the pSTAT3 signal to the loading control and plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Comparative Analysis with Alternative Inhibitors

To understand the potential advantages of a new compound, its performance must be benchmarked against existing alternatives. For JAK1, several inhibitors are either clinically approved or in development, such as Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a selective JAK1 inhibitor).[5][20]

Rationale: An objective comparison using standardized assays provides crucial context for a new compound's potency, selectivity, and cellular efficacy. This data is vital for making informed decisions about its future development.

Data Presentation: Comparative Performance of JAK1 Inhibitors

CompoundTarget(s)Biochemical IC50 (JAK1, nM)Cellular pSTAT3 IC50 (IL-6 stim., nM)Selectivity (JAK2/JAK1 IC50 ratio)
Pyr-JAK1 (Hypothetical) JAK1 5 25 >100
TofacitinibJAK1/2/31.150~18
UpadacitinibJAK14382~50

Note: Data for Tofacitinib and Upadacitinib are representative values from public sources and should be generated head-to-head with the new compound for direct comparison.

Conclusion

Validating the mechanism of action for a novel this compound compound like Pyr-JAK1 is a rigorous, multi-step process. It requires a logical progression from in vitro biochemical assays to in situ and cellular functional assays. By confirming direct target engagement with methods like CETSA, quantifying potency and selectivity through kinase profiling, and verifying on-target pathway inhibition, researchers can build a robust and compelling data package. This systematic approach, coupled with direct comparison to established alternatives, is fundamental to establishing the scientific credibility and therapeutic potential of new chemical entities in drug discovery.

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A Head-to-Head Comparison of 4-(tert-Butyl)-1H-pyrazole and Other Privileged Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Their unique stereoelectronic properties allow them to engage with biological targets in specific and potent ways. Among these, pyrazole and its derivatives have been recognized as "privileged structures," consistently appearing in a multitude of approved drugs.[1][2] This guide provides an in-depth, head-to-head comparison of 4-(tert-Butyl)-1H-pyrazole with other key five-membered heterocycles—unsubstituted pyrazole, imidazole, 1,2,3-triazole, and tetrazole.

The introduction of a tert-butyl group at the 4-position of the pyrazole ring might seem like a simple modification, but it imparts profound changes to the molecule's physicochemical and pharmacological properties. This guide will dissect these differences, offering researchers and drug development professionals a clear, data-driven perspective on when and why to consider this particular scaffold. We will explore its impact on metabolic stability, target engagement, and overall drug-like properties, supported by experimental data and detailed protocols for in-vitro evaluation.

Physicochemical Properties: A Comparative Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties.[3][4] The choice of a heterocyclic core can dramatically influence a compound's solubility, lipophilicity, and hydrogen bonding potential. The tert-butyl group, being a bulky, lipophilic moiety, significantly alters the profile of the parent pyrazole ring.

The fundamental structural difference between pyrazole and its isomer, imidazole, lies in the position of their two nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole.[5][6] This seemingly small change has a significant impact on their electronic distribution and basicity, with imidazole generally being more basic than pyrazole.[6][7] Triazoles and tetrazoles, with three and four nitrogen atoms respectively, are often employed as bioisosteres for amide or carboxylic acid functionalities, prized for their metabolic stability and ability to form key hydrogen bonds.[8][9][10][11]

The addition of a tert-butyl group to the pyrazole core primarily increases its lipophilicity (LogP). This can be advantageous for crossing lipid bilayers and accessing hydrophobic pockets in target proteins. However, this increased lipophilicity must be carefully balanced to maintain adequate aqueous solubility and avoid non-specific binding.

HeterocycleMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)cLogPHydrogen Bond DonorHydrogen Bond Acceptor
This compound C7H12N2124.19~2.5~1.811
1H-Pyrazole C3H4N268.082.470.3811
1H-Imidazole C3H4N268.087.05-0.0811
1H-1,2,3-Triazole C2H3N369.071.20.3612
1H-Tetrazole CH2N470.05~4.9-0.7313

Table 1: Comparative physicochemical properties of this compound and other common heterocycles. Data is estimated or sourced from publicly available chemical databases.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs targeting various kinases.[1][12][13] The specific substitution pattern on the pyrazole ring is critical for achieving potency and selectivity.

The tert-butyl group at the C4 position can serve as a "lipophilic anchor," occupying hydrophobic pockets within the ATP-binding site of kinases. This can lead to enhanced binding affinity and, consequently, lower IC50 values. Furthermore, its steric bulk can be exploited to create selectivity for a specific kinase, avoiding off-target effects that could lead to toxicity.[14]

Structure-activity relationship (SAR) studies often involve the systematic modification of a lead compound to optimize its biological activity.[2][15] The use of versatile intermediates like 4-iodopyrazole allows for the introduction of a wide array of substituents at the C4 position via cross-coupling reactions, enabling a thorough exploration of the chemical space around this position.[16] The consistent improvement in metabolic stability seen when replacing a tert-butyl group with a bioisostere like a trifluoromethylcyclopropyl group demonstrates a clear SAR that can guide lead optimization efforts.[17]

Metabolic Stability: The Achilles' Heel of the tert-Butyl Group?

Metabolic stability is a critical parameter in drug discovery, determining a compound's half-life and oral bioavailability.[18][19][20] While the tert-butyl group can be beneficial for target binding, it is also notoriously susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[17][21] This typically involves the hydroxylation of one of the methyl groups, leading to rapid clearance of the drug from the body.[17]

Diagram 1: Metabolic oxidation of a tert-butyl group.

This metabolic liability is a key consideration when incorporating a tert-butyl group. However, medicinal chemists have developed strategies to mitigate this issue. One successful approach is the replacement of the tert-butyl group with a metabolically more stable bioisostere, such as a trifluoromethylcyclopropyl group.[21][22] This modification removes the easily oxidizable C-H bonds while maintaining a similar steric profile, often resulting in a significant improvement in metabolic stability without sacrificing potency.[17]

Case Study: Application in Kinase Inhibitor Design

To illustrate the practical implications of choosing a specific heterocycle, let's consider a hypothetical case study in the development of Janus Kinase (JAK) inhibitors, a therapeutic area where pyrazole-based compounds are prevalent.[12][16]

Compound IDHeterocyclic CoreIC50 (JAK1, nM)Metabolic Stability (t½, human liver microsomes, min)Permeability (Papp, Caco-2, 10⁻⁶ cm/s)
Lead-01 1H-Pyrazole50455.2
Lead-02 1H-Imidazole120556.1
Lead-03 This compound 15 < 10 15.8
Lead-04 4-(Trifluoromethylcyclopropyl)-1H-pyrazole18> 9012.5

Table 2: Hypothetical data comparing the performance of kinase inhibitors with different heterocyclic cores. This data is for illustrative purposes only.

In this hypothetical scenario, the introduction of the tert-butyl group (Lead-03) significantly improves potency (lower IC50) and cell permeability compared to the unsubstituted pyrazole (Lead-01). However, this comes at the cost of poor metabolic stability. By employing a bioisosteric replacement strategy (Lead-04), we can recover excellent metabolic stability while largely retaining the high potency and good permeability of the tert-butyl analog.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization A Scaffold Selection (e.g., Pyrazole) B Synthesis of Analogs (e.g., 4-substituted pyrazoles) A->B C Kinase Inhibition Assay (Determine IC50) B->C D Metabolic Stability Assay (Determine t½) C->D E Permeability Assay (Determine Papp) D->E F Analyze SAR E->F F->B Iterative Design G Select Lead Candidate F->G

Diagram 2: Workflow for kinase inhibitor development.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, we provide detailed protocols for the key in-vitro assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9][23] The assay measures the amount of ADP produced, which is proportional to kinase activity.[23]

Diagram 3: Kinase inhibition assay workflow.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)[23]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[23]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[23]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[23]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[19][24]

Diagram 5: Caco-2 permeability assay workflow.

Materials:

  • Caco-2 cells

  • Transwell insert plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the semipermeable membrane of the Transwell inserts.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer. [25]2. Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. [25]3. Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport). [25] * Add fresh transport buffer to the receiver compartment.

    • Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours). [25]4. Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein. [25]

Conclusion

The this compound scaffold offers distinct advantages in drug design, particularly in achieving high potency through favorable interactions within hydrophobic pockets of target proteins. Its contribution to increased lipophilicity can also enhance cell permeability. However, this must be weighed against its significant metabolic liability due to oxidative metabolism.

The direct comparison with unsubstituted pyrazole, imidazole, and other bioisosteric heterocycles like triazoles and tetrazoles reveals a classic medicinal chemistry trade-off. While the tert-butyl group can be a powerful tool for improving potency, it often necessitates further optimization to address metabolic instability. The use of bioisosteric replacements, such as the trifluoromethylcyclopropyl group, represents a rational and effective strategy to overcome this hurdle.

Ultimately, the choice of heterocyclic core is context-dependent, guided by the specific goals of the drug discovery program and the topology of the target's binding site. By understanding the nuanced properties of scaffolds like this compound and applying the rigorous in-vitro evaluation methods detailed in this guide, researchers can make more informed decisions, accelerating the journey towards safer and more effective medicines.

References

  • Romagnoli, R., et al. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
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  • Patil, S., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central.
  • Berardi, F., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar.
  • Stasyuk, A. J., et al. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
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A Senior Application Scientist’s Guide to Assessing the ADME Properties of 4-(tert-Butyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for 4-(tert-Butyl)-1H-pyrazole derivatives. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles.[1] However, early and rigorous ADME assessment is paramount to successfully translating potent hits into viable clinical candidates.[3]

This guide is structured not as a rigid template, but as a logical, phased workflow. We will explore the causality behind experimental choices, provide validated protocols, and discuss how to build a robust structure-ADME relationship (SAR) to guide your optimization efforts.

Part 1: A Phased Strategy for In Vitro ADME Profiling

A tiered or phased approach to ADME screening is critical for efficient resource allocation in drug discovery. We begin with fundamental physicochemical properties that influence all subsequent DMPK characteristics and progress to more complex biological assays.

ADME_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Interpretation & Optimization cluster_2 Phase 3: Advanced & In Vivo PhysicoChem Physicochemical Properties (Solubility, LogD) Permeability Permeability & Efflux (Caco-2 Assay) PhysicoChem->Permeability Influences absorption potential SAR_Analysis Structure-ADME Relationship (SAR Analysis) Metabolism Metabolic Stability (HLM Assay) Permeability->Metabolism Impacts first-pass effect Distribution Plasma Protein Binding (RED Assay) Metabolism->Distribution Affects free drug levels Distribution->SAR_Analysis Benchmarking Benchmarking vs. Known Drugs SAR_Analysis->Benchmarking Contextualizes data MetID Metabolite Identification Benchmarking->MetID Guides progression DDI Drug-Drug Interaction (CYP Inhibition) Benchmarking->DDI Guides progression InVivoPK In Vivo Pharmacokinetics (Rodent PK) Benchmarking->InVivoPK Guides progression

Caption: Phased workflow for ADME assessment of novel chemical entities.

Foundational Physicochemical Properties: Solubility and Lipophilicity

Expertise & Experience: Before any biological assay, we must understand a compound's intrinsic physicochemical nature. Aqueous solubility is a prerequisite for absorption, while lipophilicity (commonly measured as LogD at physiological pH) governs how a compound partitions between aqueous and lipid environments, impacting everything from membrane permeability to plasma protein binding.

Experimental Protocol: Kinetic Aqueous Solubility Assessment via Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a clear-bottom 96-well assay plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This creates a final DMSO concentration of 1%, which is critical to control for co-solvent effects.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (light scattering) at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.

Trustworthiness: This protocol is self-validating through the inclusion of high-solubility (e.g., Propranolol) and low-solubility (e.g., Amiodarone) control compounds, which must fall within established acceptance criteria.

Absorption: Caco-2 Permeability and Efflux

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry gold standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). We measure permeability in two directions: apical (A) to basolateral (B) to model absorption, and B to A to assess efflux.

Caco2_Assay cluster_A A -> B (Absorption) cluster_B B -> A (Efflux) A_chamber Apical Chamber (Gut Lumen) Compound Added Here B_chamber Basolateral Chamber (Bloodstream) Compound Measured Here A_chamber->B_chamber Papp (A->B) Caco2_layer Caco-2 Monolayer B_chamber2 Basolateral Chamber (Bloodstream) Compound Added Here A_chamber2 Apical Chamber (Gut Lumen) Compound Measured Here B_chamber2->A_chamber2 Papp (B->A) label_ER Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) ER > 2 suggests active efflux.

Caption: Principle of the bidirectional Caco-2 permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above 250 Ω·cm². Additionally, confirm low permeability of a paracellular marker like Lucifer Yellow (<1% per hour).

  • Assay Initiation (A -> B): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

  • Assay Initiation (B -> A): In a separate set of inserts, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber (B for A->B, A for B->A) and replace it with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

Trustworthiness: The protocol's integrity is validated by running four control compounds in parallel: a high permeability, non-efflux substrate (e.g., Propranolol), a low permeability compound (e.g., Atenolol), a known P-gp substrate (e.g., Digoxin), and a paracellular marker (Lucifer Yellow).

Metabolism: Hepatic Metabolic Stability

Expertise & Experience: The liver is the primary site of drug metabolism. An initial assessment of a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and oral bioavailability. Human Liver Microsomes (HLM) are subcellular fractions containing the key Phase I enzymes (Cytochrome P450s). This assay measures the rate at which a compound is depleted over time.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture and a solution of the test compound (e.g., at 1 µM) to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to the HLM/compound mixture. This is the T=0 time point. A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Trustworthiness: The assay is validated with known rapidly metabolized (e.g., Verapamil) and slowly metabolized (e.g., Warfarin) compounds. The results for these controls must be within the laboratory's historical range for the data to be considered valid.

Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Once absorbed, a drug binds to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is able to distribute into tissues and interact with its therapeutic target.[3] High plasma protein binding can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is a reliable method for determining the percentage of a compound bound to plasma proteins.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: The RED device consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 5 µM) to one chamber. Add an equal volume of PBS (pH 7.4) to the other chamber.

  • Equilibration: Seal the unit and incubate on a shaking platform at 37°C for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma chamber and the buffer chamber.

  • Analysis: Combine the samples with an equal volume of blank plasma or buffer to ensure matrix matching. Precipitate proteins with acetonitrile and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: Calculate the Fraction unbound (fu) = (Concentration in buffer chamber / Concentration in plasma chamber). The % Bound = (1 - fu) * 100.

Trustworthiness: The system is validated using a highly bound compound (e.g., Warfarin, >99% bound) and a lowly bound compound (e.g., Metoprolol, ~12% bound). Nonspecific binding to the device is checked and should be minimal.

Part 2: Data Interpretation and Comparative Analysis

Generating data is only the first step. The true value lies in synthesizing the results to build a coherent picture of the compound's profile and comparing it to established benchmarks.

Data Synthesis: The ADME Summary Table

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison between different derivatives and helps in identifying SAR trends.

Table 1: Hypothetical ADME Data for this compound Derivatives

Compound IDR¹ GroupR² GroupKinetic Solubility (µM, pH 7.4)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)HLM t½ (min)% Human PPB
LEAD-01 H-CH₃2512.51.24592.1
ALT-02 H-CF₃1515.11.1> 6095.5
ALT-03 -Cl-CH₃518.23.53098.7
ALT-04 H-CH₂OH> 1002.10.91565.3
Benchmark --> 20> 10< 2> 30< 99

Note: Data are hypothetical and for illustrative purposes only. The "Benchmark" row represents a desirable profile for an orally bioavailable drug candidate, such as a kinase inhibitor.[4][5]

Building Structure-ADME Relationships (SAR)

From the hypothetical data in Table 1, we can draw causal relationships:

  • Solubility: Adding a polar hydroxyl group (-CH₂OH) in ALT-04 dramatically increased solubility compared to the parent LEAD-01 , as expected.

  • Permeability: The highly lipophilic and electron-withdrawing chloro-substituent in ALT-03 increased passive permeability (Papp) but also introduced significant P-gp efflux (ER = 3.5), a potential liability. The polar ALT-04 showed poor permeability.

  • Metabolism: The addition of the metabolically stable -CF₃ group in ALT-02 increased the half-life compared to the methyl group in LEAD-01 . Conversely, the primary alcohol in ALT-04 introduced a metabolic "soft spot," leading to rapid clearance.

  • Plasma Protein Binding: PPB generally correlated with lipophilicity. The highly lipophilic ALT-03 was almost entirely bound, which could limit its free exposure, whereas the polar ALT-04 had much lower binding.

SAR_Decision_Tree Start Initial ADME Profile HighClearance High HLM Clearance? Start->HighClearance LowPerm Low Caco-2 Permeability? HighClearance->LowPerm No Opt_Met Action: Block metabolic 'soft spots' (e.g., replace -CH3 with -CF3) HighClearance->Opt_Met Yes HighEfflux High Efflux Ratio? LowPerm->HighEfflux No Opt_Perm Action: Increase lipophilicity (balance with solubility) LowPerm->Opt_Perm Yes PoorSol Poor Solubility? HighEfflux->PoorSol No Opt_Efflux Action: Mask P-gp pharmacophore (e.g., add H-bond donors) HighEfflux->Opt_Efflux Yes Opt_Sol Action: Add polar groups (e.g., -OH, -NH2) PoorSol->Opt_Sol Yes GoodProfile Good Candidate Profile Proceed to In Vivo PK PoorSol->GoodProfile No

Caption: Decision tree for interpreting ADME data to guide chemical optimization.

Comparison with Alternatives & Benchmarks

The ultimate goal is to develop a drug with a competitive profile. When evaluating a new series like the 4-(tert-Butyl)-1H-pyrazoles, it is essential to compare the results not just within the series, but against established drugs in the same therapeutic area. For instance, many successful oral kinase inhibitors exhibit moderate to high permeability and low to moderate clearance.[5][6] If your pyrazole derivatives show very high clearance, they may struggle to achieve sufficient exposure upon oral dosing compared to existing therapies. This benchmarking provides critical context and helps set realistic goals for your medicinal chemistry team.

Conclusion

This guide outlines a robust, integrated strategy for the comprehensive assessment of ADME properties for this compound derivatives. By systematically evaluating physicochemical properties, permeability, metabolic stability, and plasma protein binding, researchers can build a detailed understanding of a compound's pharmacokinetic potential. The true power of this process lies not just in data generation, but in the intelligent interpretation of that data to establish clear structure-ADME relationships. This enables a data-driven approach to chemical optimization, significantly increasing the probability of identifying a candidate with a desirable ADME profile fit for in vivo studies and, ultimately, clinical development.

References

  • Vertex AI Search result citing a systematic review of preclinical ADME data for small molecule kinase inhibitors approved by the FDA
  • Vertex AI Search result providing an analysis of FDA-approved small-molecule kinase inhibitors.[8]
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  • Singh, U. S., & Sharma, U. (2013).
  • Vertex AI Search result providing a systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by the US FDA.[9]
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  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link][3]
  • Artini, M., Papa, R., Di Rienzo, M., & et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1305. [Link][11]
  • Vertex AI Search result on the synthesis, molecular docking, and ADME-T study of new chalcone tethered pyrazole deriv
  • Vertex AI Search result on the design, synthesis, and structure-activity relationships of pyrazole deriv
  • Vertex AI Search result providing a structure–activity relationship summary of tested pyrazole compounds as carbonic anhydrase inhibitors.[14]
  • Vertex AI Search result showing chemical structures of pyrazole deriv
  • Vertex AI Search result on the ADME-Tox investigations of novel pyrazole deriv
  • Vertex AI Search result showing predicted pharmacokinetics and drug-like properties of specific pyrazole compounds.[17]
  • Vertex AI Search result providing a request for a PDF on the ADME-Tox investigations of novel pyrazole deriv
  • Vertex AI Search result showing a diagram of ADME properties of designed pyrazole deriv
  • White, R. E. (2013). What ADME tests should be conducted for preclinical studies?. Drug Discovery Today: Technologies, 10(1), e133-e140. [Link][4]
  • Vertex AI Search result showing predicted ADME properties of specific pyrazole compounds.[20]
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 886-907. [Link][1]
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Confirming the Structure of 4-(tert-Butyl)-1H-pyrazole Reaction Products: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, pyrazole-containing heterocycles are privileged scaffolds due to their wide spectrum of pharmacological activities. However, their synthesis is often plagued by challenges of regioselectivity and tautomerism, leading to potential structural ambiguities that can derail a research program. This guide provides a comprehensive framework for the unambiguous structural elucidation of reaction products derived from 4-(tert-Butyl)-1H-pyrazole. We will delve into the causality behind experimental choices, presenting single-crystal X-ray diffraction (SCXRD) as the definitive "gold standard" method.[1] Furthermore, we will objectively compare its performance with essential spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven insights and detailed experimental protocols to guide researchers in their analytical workflow.

The Pyrazole Conundrum: Why Structural Certainty is Non-Negotiable

The this compound moiety is a valuable building block in medicinal chemistry. The bulky tert-butyl group can impart desirable pharmacokinetic properties by sterically shielding the pyrazole ring from metabolic degradation. However, the asymmetric nature of the pyrazole ring, with two adjacent nitrogen atoms (N1 and N2), presents a classic synthetic challenge: reactions such as N-alkylation or N-acylation can produce two different regioisomers.

Consider a common N-alkylation reaction of this compound with an electrophile like methyl iodide. The reaction can proceed at either nitrogen, yielding 4-(tert-Butyl)-1-methyl-1H-pyrazole or 4-(tert-Butyl)-2-methyl-1H-pyrazole (an uncanonical numbering, more correctly named 4-tert-butyl-1-methyl-1H-pyrazole and 5-tert-butyl-1-methyl-1H-pyrazole if the substituent dictates numbering, but the N1/N2 isomerism is the key point). These isomers possess identical mass and potentially similar spectroscopic signatures, making their differentiation a critical analytical task. An incorrect structural assignment can lead to flawed Structure-Activity Relationship (SAR) studies, wasted resources, and potential intellectual property complications.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

When absolute, unambiguous structural proof is required, SCXRD is the most powerful and definitive analytical method available to a chemist.[1][2] Unlike spectroscopic methods which provide inferential data about connectivity and chemical environments, X-ray crystallography provides a direct, three-dimensional map of the atomic arrangement in a crystalline solid.[3][4] This allows for the precise determination of bond lengths, bond angles, stereochemistry, and the absolute configuration of molecules.[5][6]

Why Choose SCXRD for Pyrazole Derivatives?
  • Unambiguous Isomer Differentiation: It directly visualizes the position of substituents on the pyrazole ring, definitively distinguishing between N1 and N2 isomers.

  • Absolute Stereochemistry: For chiral products, SCXRD using a copper radiation source can determine the absolute configuration (R/S) without ambiguity.[4]

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, providing insights into crystal packing and intermolecular interactions like hydrogen bonding.[1]

Experimental Protocol: From Powder to Proof

This protocol outlines a self-validating system for obtaining a high-quality crystal structure.

Step 1: Growing Suitable Crystals (The Art and Science) The prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[6][7] Crystal growth is often the most challenging step.

  • Material Purification: Begin with the highest purity material possible. Purify the reaction product by column chromatography or recrystallization until it appears as a single spot on TLC and shows clean NMR spectra.

  • Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the compound has moderate solubility. A solubility screen with a panel of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene) is recommended.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Liquid/Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 2: Data Collection Modern diffractometers automate much of this process.[8]

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope. Mount it on a thin glass fiber or a cryo-loop using a minimal amount of oil or grease.[8]

  • Cryo-Cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection, resulting in higher quality data.[2]

  • Data Acquisition: The instrument directs a collimated beam of X-rays (commonly from a Molybdenum or Copper source) onto the crystal.[8] The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[6][9] A full dataset consists of thousands of these diffraction spots recorded at different crystal orientations.

Step 3: Structure Solution and Refinement This stage uses specialized software to translate the diffraction data into a 3D molecular model.

  • Data Reduction: The raw diffraction intensities are processed and corrected for experimental factors.[7]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[7] This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference electron density map. The quality of the final structure is assessed using parameters like the R-factor (residual factor), which indicates the agreement between the calculated and observed diffraction data.[2]

Comparative Analysis: Alternative & Complementary Techniques

While SCXRD is the gold standard, other techniques are indispensable for routine analysis and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[10][11] It provides detailed information about the connectivity and chemical environment of atoms.

  • Strengths:

    • Provides excellent data on the bulk sample in a solution state.

    • Essential for tracking reaction progress and assessing purity.

    • 2D NMR techniques like HMBC and NOESY can often resolve isomeric ambiguity by observing correlations between protons and carbons over two to three bonds, or through space, respectively.[12]

  • Limitations:

    • Differentiation of N1/N2 pyrazole isomers can be challenging and may require comparison to known standards or complex 2D NMR analysis.[12][13]

    • It provides an average picture in solution; it does not reveal solid-state packing or absolute stereochemistry.

    • Broad signals due to tautomerism or dynamic exchange can complicate spectral interpretation.[12]

Protocol: Differentiating Pyrazole Regioisomers with 2D NMR

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess purity and identify all proton and carbon environments.

  • HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is crucial. For an N-methylated this compound, the methyl protons on N1 will show a correlation to the C5 and C3 carbons of the pyrazole ring. This through-bond correlation is often sufficient to assign the structure.[12]

  • NOESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlations. For example, a NOE between the N-methyl protons and the proton on the adjacent ring carbon (H5) can confirm the N1 substitution pattern.

Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[10]

  • Strengths:

    • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula.

    • Fragmentation patterns can offer clues about the molecule's structure.[15]

    • LC-MS and GC-MS are powerful for analyzing complex mixtures and identifying components.[11][16]

  • Limitations:

    • Regioisomers, by definition, have the same molecular formula and will give the same molecular ion peak, making MS unsuitable for distinguishing them on its own.[15]

    • Fragmentation patterns of similar isomers can be nearly identical.

Protocol: Confirming Molecular Formula by LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Method Development: Use a standard C18 reverse-phase column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Acquisition: Inject the sample and acquire data using an electrospray ionization (ESI) source in positive ion mode. The resulting mass spectrum will confirm the mass of the product, and HRMS will confirm its elemental composition.

Data-Driven Comparison Summary

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Primary Information 3D Molecular Structure, Connectivity, Absolute Configuration, Intermolecular InteractionsConnectivity, Chemical Environment (in solution), Dynamic ProcessesMolecular Weight, Elemental Formula, Fragmentation
Unambiguousness Very High (Gold Standard) [1][5]Moderate to High (requires 2D NMR for isomers)[12]Low (for isomers)[15]
Sample Requirement Single, high-quality crystal (0.1-0.3 mm)~5-20 mg, soluble< 1 mg, soluble
State of Matter Solid (Crystalline)SolutionGas phase (after ionization)
Key Advantage Definitive and absolute structural proofExcellent for bulk analysis and solution-state structureHigh sensitivity and accurate mass determination
Key Limitation Requires a suitable single crystal, which can be difficult to growCan be ambiguous for complex isomers; no solid-state infoCannot differentiate isomers based on mass alone

Integrated Analytical Workflow

The following workflow illustrates the logical progression from synthesis to unambiguous structure confirmation.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Confirmation Synthesis N-Alkylation of This compound Purification Column Chromatography Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Check Mass & Purity NMR 1D NMR (¹H, ¹³C) Purification->NMR Check Purity & Initial Structure Tentative Tentative Structure LCMS->Tentative NMR->Tentative Structural Hypothesis NMR_2D 2D NMR (HMBC, NOESY) Confirmed Unambiguous Structure (CIF Data) NMR_2D->Confirmed High Confidence SCXRD Single-Crystal X-ray Diffraction SCXRD->Confirmed Definitive Proof Tentative->NMR_2D Resolve Ambiguity? Tentative->SCXRD Absolute Proof Needed

Caption: Integrated workflow from synthesis to unambiguous structural confirmation.

Conclusion

In the rigorous field of drug development, ambiguity is a liability. For substituted pyrazoles like derivatives of this compound, where synthetic outcomes can be uncertain, relying solely on spectroscopic data can lead to incorrect structural assignments. While NMR and MS are essential, routine tools for assessing purity and formulating structural hypotheses, single-crystal X-ray diffraction remains the unequivocal gold standard for structure determination. It provides the definitive, three-dimensional evidence required to confidently advance a chemical entity through the development pipeline. Investing the time to grow a crystal and obtain an X-ray structure is a critical, self-validating step that ensures the scientific integrity and ultimate success of a research program.

References

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  • Experimental setup for high-pressure single crystal diffraction at...
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
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  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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  • Comparison of analytical techniques for the identification of bioactive compounds from n
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - ark
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  • The 1H NMR spectrum of pyrazole in a nem
  • Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
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  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

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A Prospective Performance Evaluation of 4-(tert-Butyl)-1H-pyrazole as a Novel Material for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Materials Scientists and Device Engineers

As the field of organic electronics continues to pursue novel molecular architectures for enhanced device performance, stability, and cost-effectiveness, the pyrazole scaffold has emerged as a promising building block.[1][2] Its inherent electronic properties, synthetic versatility, and potential for high thermal stability make it an attractive candidate for various applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3]

This guide presents a prospective analysis of a specific, yet underexplored derivative: 4-(tert-Butyl)-1H-pyrazole . While direct experimental data on its performance in electronic devices is not yet available in peer-reviewed literature, we can construct a robust hypothesis of its potential by examining its structural attributes and comparing them against established, high-performance materials. By synthesizing insights from computational studies, structure-property relationships of related pyrazole derivatives, and the performance of benchmark materials, we provide a predictive framework for its evaluation as either a Hole Transport Material (HTM) or an Electron Transport Material (ETM).

Molecular Overview and Rationale for Investigation

This compound is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms and a bulky tert-butyl group at the C4 position.

  • Pyrazole Core: The pyrazole ring is electron-rich and possesses both a basic (pyridine-like) and an acidic (pyrrole-like) nitrogen atom. This amphoteric nature allows for versatile coordination and intermolecular interactions.[4] The high pKa associated with the pyrazole N-H bond suggests the potential for forming robust metal-ligand bonds, which can translate to high thermal stability in certain device architectures.[5]

  • Tert-Butyl Substituent: This bulky, sterically hindering group is expected to play a crucial role. It can enhance the molecule's solubility in common organic solvents, which is highly advantageous for solution-based processing techniques like spin-coating. Furthermore, the tert-butyl group can disrupt intermolecular π-π stacking, promoting the formation of stable amorphous thin films and preventing crystallization, a common failure mechanism in organic electronic devices.[4]

  • Unsubstituted N1 Position: The presence of an N-H bond allows for further functionalization to fine-tune electronic properties or to act as a reactive site for polymerization or grafting onto other structures.

These features suggest that this compound could be engineered for either hole or electron transport, depending on further molecular modifications. For this guide, we will evaluate its potential against benchmarks in both categories.

Comparative Analysis: Potential as a Hole Transport Material (HTM)

An effective HTM must possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the active layer (e.g., a perovskite or organic emitter) and high hole mobility (μh). The benchmark for high-efficiency perovskite solar cells is Spiro-OMeTAD .[6]

Parameter Spiro-OMeTAD (Benchmark HTM) This compound (Prospective) Rationale for Prospective Assessment
HOMO Energy Level -5.1 to -5.2 eV[7]Estimated: -5.5 to -6.0 eVThe core pyrazole ring is less electron-donating than the triphenylamine moieties in Spiro-OMeTAD. Without strong electron-donating groups, its HOMO level is expected to be deeper, potentially posing a barrier to hole extraction from standard perovskite layers (-5.4 eV).
Hole Mobility (μh) ~2 x 10⁻⁴ cm²/V·s (doped)[8]Estimated: Low (10⁻⁶ to 10⁻⁵ cm²/V·s)The bulky tert-butyl group, while beneficial for morphology, will likely hinder the intermolecular orbital overlap necessary for efficient charge hopping. This is a common trade-off.
Thermal Stability (Td) ~420 °CEstimated: High (>350 °C)Pyrazole-based frameworks are known for exceptional thermal stability.[5] The strong ring structure should provide excellent thermal integrity.
Synthesis & Cost Multi-step, complex, very high cost[6]Simple, potentially low cost[9][10]Synthesis from basic precursors is straightforward, suggesting a significant cost advantage.
Film Morphology Good amorphous film former[8]Expected: Excellent amorphous film formerThe tert-butyl group is a well-known strategy for inducing amorphous packing and preventing crystallization.
Comparative Analysis: Potential as an Electron Transport Material (ETM)

An effective ETM requires a deep Lowest Unoccupied Molecular Orbital (LUMO) for efficient electron injection from the cathode and high electron mobility (μe). A common high-performance benchmark in OLEDs is TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) .

Parameter TPBi (Benchmark ETM) This compound (Prospective) Rationale for Prospective Assessment
LUMO Energy Level -2.7 to -2.8 eV[11]Estimated: -1.5 to -2.0 eVThe pyrazole ring itself is not exceptionally electron-deficient. Computational studies on related pyrazoles show relatively high-lying LUMO levels.[12] This would create a large barrier for electron injection from common cathodes like Aluminum (-4.2 eV).
Electron Mobility (μe) ~10⁻⁵ to 10⁻⁴ cm²/V·sEstimated: Low (10⁻⁷ to 10⁻⁶ cm²/V·s)Similar to the reasoning for hole mobility, the lack of extensive π-conjugation and the steric hindrance from the tert-butyl group would likely result in poor electron transport.
Thermal Stability (Td) >400 °CEstimated: High (>350 °C)The inherent stability of the pyrazole ring remains a key advantage.
Film Morphology Good amorphous film formerExpected: Excellent amorphous film formerThe molecule's shape and the tert-butyl group strongly favor amorphous film formation.
Proposed Experimental Workflow for Material Evaluation

To validate the prospective analysis, a systematic experimental evaluation is required. The following protocols outline the standard procedures for characterizing a novel candidate material like this compound.

G cluster_synthesis 1. Synthesis & Purification cluster_properties 2. Intrinsic Property Measurement cluster_device 3. Device Fabrication & Testing S Synthesis of This compound P Purification (Sublimation / Crystallization) S->P CV Cyclic Voltammetry (HOMO/LUMO Levels) P->CV UV UV-Vis & PL Spectroscopy (Optical Bandgap) P->UV TGA Thermogravimetric Analysis (Thermal Stability) P->TGA Fab Thin-Film Deposition (Spin-Coating / Evaporation) P->Fab Mobility Mobility Measurement (SCLC Method) Fab->Mobility Test Full Device Testing (OLED / Solar Cell) Fab->Test Result Performance Metrics Test->Result

Caption: A standard workflow for the synthesis, characterization, and device-level testing of a new organic electronic material.

  • Objective: To determine the HOMO and LUMO energy levels.

  • Preparation:

    • Dissolve a small amount (~1-2 mg) of purified this compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Calibrate the system using the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Execution:

    • Scan the potential anodically (positive direction) to find the onset of oxidation (E_ox).

    • Scan the potential cathodically (negative direction) to find the onset of reduction (E_red).

  • Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

  • Trustworthiness: The use of an internal standard like ferrocene ensures that the measured potentials are accurate and comparable across different experimental setups.

  • Objective: To determine the decomposition temperature (Td), which indicates thermal stability.

  • Preparation: Place 5-10 mg of the purified material into a ceramic TGA pan.

  • Execution:

    • Heat the sample from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

  • Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% of the initial mass is lost.

  • Trustworthiness: This is a standardized, highly reproducible technique for assessing the upper-temperature limit of a material's operational stability.

  • Objective: To measure the electron and hole mobility of the material in a single-carrier device.

  • Device Fabrication (for Hole Mobility):

    • Structure: ITO / PEDOT:PSS / This compound / High Work Function Metal (e.g., Au).

    • Deposit the pyrazole derivative via spin-coating or thermal evaporation onto the PEDOT:PSS layer.

    • Deposit the top Gold electrode via thermal evaporation.

  • Execution:

    • Apply a voltage sweep across the device and measure the resulting current density (J).

    • Plot log(J) vs. log(V). The SCLC region will show a slope of ~2.

  • Calculation: Mobility (μ) is calculated from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³), where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, V is the voltage, and d is the film thickness.

  • Trustworthiness: Fabricating single-carrier devices ensures that the measured current is dominated by the transport of one type of charge carrier, providing a reliable measure of its mobility. A similar device with low work function electrodes would be used for electron mobility.

Final Synthesis and Future Outlook

This prospective guide establishes a clear hypothesis: This compound, in its pristine form, is not an ideal candidate for a primary charge transport material in high-performance organic electronic devices. Its key weaknesses are predicted to be its non-competitive HOMO/LUMO energy levels and low charge carrier mobility.

However, the analysis reveals its significant potential as a foundational scaffold . Its predicted high thermal stability, excellent morphological properties, and low potential synthesis cost are highly desirable attributes. The true value of this compound lies in its capacity as a versatile building block. Future research should focus on:

  • Functionalization at the N1 Position: Attaching well-known hole-transporting moieties (e.g., carbazole, triphenylamine) to create novel HTMs.

  • Functionalization of the Pyrazole Ring: Introducing electron-withdrawing groups at the C3 or C5 positions to drastically lower the LUMO and create new ETMs.

By leveraging its stable and solution-processable core, tailored derivatives of this compound could lead to a new class of cost-effective, durable, and efficient materials for next-generation organic electronics.

References

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  • Abdel-Wahab, B. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • ResearchGate. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ResearchGate.
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  • ResearchGate. (2020). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(tert-Butyl)-1H-pyrazole, grounding each recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety regulations but to cultivate a culture of proactive safety within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may not be extensively documented, data from structurally similar pyrazole-based compounds and supplier information provide critical insights into its potential hazards.

Based on available safety data for related pyrazoles, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[1][2][3][4]

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential EffectRecommended Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][3][5]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]

It is crucial to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.

Pre-Disposal: Laboratory Best Practices for Waste Generation

The foundation of safe disposal is laid long before the waste container is full. Proper management at the point of generation is critical to prevent accidents and ensure compliant disposal.

  • Waste Minimization : Whenever feasible, design experiments to minimize the generation of chemical waste.[6]

  • Point of Generation : Accumulate chemical waste at or near the point of its generation, under the direct control of laboratory personnel.[7][8] This practice minimizes the risks associated with transporting hazardous materials within the facility.

  • Container Selection : Use only appropriate and chemically compatible containers for waste storage. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[6] Containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe segregation, storage, and disposal of this compound waste.

Before handling the chemical or its waste, always don the appropriate PPE. This is non-negotiable.

  • Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]

Proper segregation is a critical step to prevent inadvertent and potentially dangerous chemical reactions within the waste container.[7]

  • Solid Waste :

    • Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.[9]

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[9]

  • Liquid Waste :

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9]

    • Crucially, do not mix this waste with incompatible materials. While specific reactivity data for this compound is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[10]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a description of its contents.[10] Include the full chemical name: "this compound".

  • Hazard Communication : The label should also include appropriate hazard warnings, such as pictograms for irritant and health hazard.[10]

  • Storage Location : Store sealed waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[6][10] This area should be away from heat sources and direct sunlight.[11]

  • Secondary Containment : It is best practice to keep waste containers in a secondary containment bin to mitigate the impact of any potential leaks.[7]

The disposal of laboratory chemical waste is strictly regulated and must be handled by qualified professionals.

  • Engage Professionals : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9]

  • Do Not Dispose in Regular Trash or Drains : Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][6][7] This is to prevent environmental contamination.

  • Incineration : The recommended disposal method for this type of organic compound is through a licensed disposal company that will likely use a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Spill Response :

    • Evacuate the immediate area if necessary.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2][5]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste AssessHazards Step 1: Assess Hazards (Consult SDS) Start->AssessHazards WearPPE Step 2: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) AssessHazards->WearPPE SegregateWaste Step 3: Segregate Waste WearPPE->SegregateWaste SolidWaste Solid Waste (Unused chemical, contaminated labware) SegregateWaste->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions containing the compound) SegregateWaste->LiquidWaste Is it liquid? LabelContainer Step 4: Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Step 5: Store in Designated SAA (Secure, Ventilated, Secondary Containment) LabelContainer->StoreWaste ContactEHS Step 6: Contact EHS or Licensed Disposal Contractor StoreWaste->ContactEHS ProfessionalDisposal Step 7: Professional Disposal (e.g., Incineration) ContactEHS->ProfessionalDisposal End End: Safe and Compliant Disposal ProfessionalDisposal->End

Caption: Decision workflow for the safe disposal of this compound.

References

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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  • Safety Data Sheet - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(tert-Butyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development and scientific research. Yet, the path to innovation is paved with a commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(tert-Butyl)-1H-pyrazole, a heterocyclic building block. While comprehensive toxicological data for this specific compound is not fully established, a rigorous safety protocol is non-negotiable.[1] By analyzing data from structurally similar pyrazole derivatives and adhering to established laboratory safety principles, we can construct a robust defense against potential hazards.[2][3][4] This document serves as your essential guide to personal protective equipment (PPE), operational planning, and emergency procedures.

Hazard Assessment: A Proactive Stance

Given the absence of exhaustive toxicological studies, we must operate under the precautionary principle. Structurally related pyrazole compounds are known to cause a range of adverse effects. Therefore, we will assume this compound may present similar hazards:

  • Skin Irritation: Many pyrazole derivatives are known skin irritants.[4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][5]

  • Harmful if Swallowed: Ingestion may lead to toxic effects.[4][5]

This conservative assessment mandates the use of comprehensive personal protective equipment as the final, critical barrier between the researcher and potential chemical exposure. It is a fundamental component of a broader safety strategy that includes engineering controls (like fume hoods) and safe work practices.[6]

The Core of Protection: Selecting Your PPE

Effective chemical safety is not about a single piece of equipment, but an integrated system of protection. The following recommendations are designed to provide a multi-layered defense when handling this compound.

Eye and Face Protection: The First Line of Defense

Any handling of this compound requires, at a minimum, safety glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Causality: The side shields are critical for protecting against splashes and airborne particles that may approach from the side. For activities with a higher risk of splashing, such as transferring solutions or working with larger quantities, upgrading to chemical safety goggles is essential.[3] A face shield, worn in conjunction with goggles, provides maximum protection for the entire face and should be considered standard practice when handling significant quantities or during reactions that have the potential to splash.[2][3]

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is paramount. A standard laboratory coat should be worn at all times and must be fully buttoned.[3]

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds.[2] Always inspect gloves for tears or punctures before use.[8] The proper technique for removing gloves is crucial to avoid contaminating your skin; grasp the outside of one glove at the wrist with the other gloved hand, peel it off, and then slide the fingers of the ungloved hand under the remaining glove at the wrist to peel it off from the inside.[1] Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[1]

  • Body Coverage: For larger-scale operations or situations with a high risk of spillage, an impervious chemical-resistant suit or apron should be worn over the lab coat.[3] Ensure that shoes fully cover the feet; sandals or perforated shoes are never appropriate in a laboratory setting.[8]

Respiratory Protection: Safeguarding Against Inhalation

All work with solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[7]

  • When Respirators are Necessary: If engineering controls are insufficient or not available, or if dust or aerosols are generated, respiratory protection is required.[2] A NIOSH-approved respirator with a particle filter (type P95 or P100) is recommended for solid particulates.[1] For higher-level protection or when vapors may be present, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., type ABEK-P2) may be necessary.[1] A formal respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place before any respirator use.[7]

PPE Summary for Operational Tasks

For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety glasses with side shields (Goggles recommended)Chemical-resistant gloves (Nitrile or Neoprene)Lab coatRequired if outside a fume hood or containment device (e.g., powder-coated hood)
Preparing Solutions Chemical goggles or safety glasses with a face shieldChemical-resistant gloves (Nitrile or Neoprene)Lab coatWork in a chemical fume hood
Running Reactions Chemical goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Lab coat (Chemical apron recommended)Work in a chemical fume hood
Small-Scale Transfers Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Lab coatWork in a chemical fume hood

Procedural Workflow and Disposal

A structured operational plan minimizes risk and ensures procedural consistency.

Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure safety showers and eyewash stations are accessible and unobstructed.[5]

  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Execution: Handle the chemical with care, avoiding the generation of dust.[7] Use equipment and glassware that is clean and in good condition.[8]

  • Post-Handling: After completion, wash hands and any exposed skin thoroughly with soap and water.[7][8] Clean the work area, decontaminating surfaces as necessary.[9]

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]

  • Waste Collection: All solid waste (contaminated gloves, wipes, etc.) and solutions must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]

  • Container Management: Ensure the waste container is chemically compatible and kept closed except when adding waste.[10] Do not overfill containers.[10]

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department, following all local and national regulations.[10]

Emergency Response

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][9]

  • Spill Cleanup: For small spills, clean up immediately using appropriate absorbent materials while wearing full PPE.[7] Avoid generating dust.[7] Collect the spilled material and cleanup debris in a sealed container for hazardous waste disposal.[7] For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the PPE Selection Process

The following diagram outlines the decision-making workflow for selecting the appropriate level of personal protective equipment when working with this compound.

Caption: PPE selection workflow for this compound.

References

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
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  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
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  • Material Safety Data Sheet. Cole-Parmer.
  • MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Capot Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
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  • SAFETY DATA SHEET. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.